tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate
Description
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Properties
IUPAC Name |
tert-butyl N-[2-(2-aminoanilino)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-13(2,3)18-12(17)16-9-8-15-11-7-5-4-6-10(11)14/h4-7,15H,8-9,14H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBELMPWLGAVFKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=CC=CC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801184350 | |
| Record name | 1,1-Dimethylethyl N-[2-[(2-aminophenyl)amino]ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801184350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834881-64-0 | |
| Record name | 1,1-Dimethylethyl N-[2-[(2-aminophenyl)amino]ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=834881-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[2-[(2-aminophenyl)amino]ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801184350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to tert-Butyl N-[2-(2-Aminophenyl)ethyl]carbamate: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate, a versatile bifunctional molecule critical to medicinal chemistry and synthetic organic chemistry. This document elucidates the compound's chemical and physical properties, details established synthetic protocols, and explores its significant role as a molecular building block in the development of novel therapeutic agents. By integrating field-proven insights with rigorous scientific data, this guide serves as an essential resource for researchers and professionals in the pharmaceutical and chemical industries. We will delve into the causality behind experimental choices in its synthesis and the self-validating nature of the described protocols, ensuring both technical accuracy and practical applicability.
Introduction: The Strategic Importance of Bifunctional Building Blocks
In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Bifunctional building blocks, possessing two distinct reactive sites, offer a strategic advantage by enabling modular and convergent synthetic strategies. tert-Butyl N-[2-(2-aminophenyl)ethyl]carbamate (henceforth referred to as Boc-APEC) is a prime example of such a scaffold. It incorporates a nucleophilic aromatic amine and a primary aliphatic amine protected by a tert-butyloxycarbonyl (Boc) group within the same molecule. This arrangement allows for selective chemical transformations at either amino group, providing a versatile platform for the synthesis of a diverse range of bioactive compounds. The strategic placement of the Boc protecting group is crucial, as it allows for its facile removal under acidic conditions, unmasking the primary amine for subsequent reactions. This guide will provide a comprehensive overview of Boc-APEC, from its fundamental properties to its practical applications in the synthesis of pharmaceutically relevant molecules.
Physicochemical Properties and Structural Elucidation
A thorough understanding of a compound's physicochemical properties is fundamental to its effective application in synthesis and drug development. Boc-APEC's properties are summarized in the table below, with data aggregated from reputable chemical databases.
| Property | Value | Source |
| CAS Number | 180147-34-6 | PubChem[1] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | PubChem[1] |
| Molecular Weight | 236.31 g/mol | PubChem[1] |
| IUPAC Name | tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate | PubChem[1] |
| Appearance | Not explicitly stated, but related compounds are often solids at room temperature. | |
| Solubility | No specific data found for this exact compound. Related compounds show solubility in organic solvents like methanol, chloroform, and DMSO.[2] | |
| Melting Point | Not explicitly stated for this isomer. The para-isomer has a melting point of 71-73 °C.[2] |
Structural Diagram:
Caption: Chemical structure of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate.
Synthesis and Manufacturing
The synthesis of Boc-APEC and its analogues is a topic of significant interest, with various methodologies developed to achieve efficient and selective protection of the diamine precursor. The selective mono-Boc protection of diamines can be challenging due to the potential for di-protection.
General Synthetic Strategy: Selective Mono-Boc Protection
A common and effective method for the selective mono-Boc protection of a symmetric diamine like 2-aminophenethylamine involves the acidification of one amine group to render it less nucleophilic, followed by the reaction of the free amine with di-tert-butyl dicarbonate (Boc₂O).
Reaction Scheme:
Sources
tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate CAS 834881-64-0 properties
An In-Depth Technical Guide to tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate (CAS 834881-64-0)
Introduction: A Versatile Bifunctional Building Block
tert-Butyl 2-[(2-aminophenyl)amino]ethylcarbamate, identified by CAS number 834881-64-0, is a strategically designed diamine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. Its structure is characterized by three key features: an aromatic primary amine, a Boc-protected aliphatic primary amine, and a secondary amine linker connecting the two moieties. This unique arrangement provides orthogonal reactivity, allowing for selective chemical transformations at different sites.
It is crucial to distinguish this molecule from its common structural isomer, tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate (CAS 180147-34-6), which lacks the secondary amine linker. The presence of this additional nitrogen atom in the ethylenediamine backbone of CAS 834881-64-0 offers a distinct point for chemical modification and influences the molecule's overall polarity, basicity, and conformational flexibility. This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications, serving as a technical resource for professionals leveraging this compound in their research.
Caption: Chemical structure and key functional groups of the title compound.
Section 1: Core Physicochemical and Spectroscopic Properties
The fundamental properties of a chemical entity are paramount for its application in experimental settings. This section consolidates the known physical, chemical, and computed data for tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate.
Data Summary
The following table summarizes the key identifiers and computed properties for this compound. Experimental data for this specific molecule is limited; therefore, many values are derived from computational models, which provide reliable estimates for logistical and experimental planning.
| Property | Value | Source |
| CAS Number | 834881-64-0 | [1] |
| Molecular Formula | C₁₃H₂₁N₃O₂ | Derived |
| Molecular Weight | 251.33 g/mol | Derived |
| IUPAC Name | tert-butyl N-[2-[(2-aminophenyl)amino]ethyl]carbamate | [1] |
| Synonyms | tert-butyl N-[2-(2-aminoanilino)ethyl]carbamate | [1] |
| SMILES | CC(C)(C)OC(=O)NCCNc1ccccc1N | Derived |
| InChIKey | YCLRIYMDMZTSSK-UHFFFAOYSA-N | [2] |
| Polar Surface Area (PSA) | 73.58 Ų | Computed |
| LogP (Predicted) | 2.5 - 3.0 | Computed |
| Hydrogen Bond Donors | 3 | Computed |
| Hydrogen Bond Acceptors | 3 | Computed |
Spectroscopic Profile (Expected)
-
¹H NMR: The spectrum would be complex. Key expected signals include a singlet around 1.4 ppm for the nine protons of the tert-butyl group. The aromatic protons would appear in the 6.5-7.5 ppm region. The -NH and -NH₂ protons would present as broad singlets, and the two methylene (-CH₂-) groups of the ethylenediamine bridge would likely appear as multiplets between 2.8 and 3.5 ppm.
-
¹³C NMR: The spectrum would show distinct signals for the quaternary and methyl carbons of the Boc group (around 80 and 28 ppm, respectively). Aromatic carbons would resonate between 115 and 150 ppm. The two ethyl carbons would be found in the 40-50 ppm range. The carbonyl carbon of the carbamate would appear around 156 ppm.
-
Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary and secondary amines (3200-3500 cm⁻¹), C-H stretches (2850-3000 cm⁻¹), a strong C=O stretch from the carbamate group (~1680-1700 cm⁻¹), and C=C stretches from the aromatic ring (~1450-1600 cm⁻¹).
-
Mass Spectrometry (MS): In ESI+ mode, the expected molecular ion peak [M+H]⁺ would be at m/z 252.17. A common fragment would be the loss of the tert-butyl group or the entire Boc group.
Section 2: Synthesis and Purification Protocol
The synthesis of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate is not widely documented in standard literature. However, a logical and efficient synthetic route can be designed based on established organic chemistry principles, specifically nucleophilic aromatic substitution (SₙAr) followed by a reduction.
Proposed Synthetic Workflow
The most plausible pathway involves a two-step process starting from commercially available reagents: 1-fluoro-2-nitrobenzene and N-Boc-ethylenediamine. The causality behind this choice is the high reactivity of the fluorine atom toward nucleophilic displacement when activated by a nitro group in the ortho position. The subsequent reduction of the nitro group is a standard, high-yielding transformation.
Caption: A logical two-step workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a self-validating system. Each step includes checkpoints (e.g., TLC monitoring) to ensure the reaction is proceeding as expected before moving to the next phase.
Step 1: Synthesis of tert-Butyl N-[2-[(2-nitrophenyl)amino]ethyl]carbamate
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-Boc-ethylenediamine (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous dimethyl sulfoxide (DMSO).
-
Addition: Slowly add 1-fluoro-2-nitrobenzene (1.05 eq.) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C. The causality for heating is to overcome the activation energy of the SₙAr reaction.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting nitrobenzene spot has been consumed (typically 4-6 hours).
-
Workup: Cool the mixture to room temperature and pour it into ice-water. A yellow-orange precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water to remove DMSO and salts, and dry under vacuum. This intermediate is often pure enough for the next step.
Step 2: Synthesis of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate (Final Product)
-
Setup: Dissolve the crude intermediate from Step 1 in a suitable solvent such as ethanol or ethyl acetate.
-
Reduction: Add palladium on carbon (10% Pd/C, ~5 mol%) to the solution.
-
Reaction: Place the flask under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature. The reduction is typically exothermic and should be monitored.
-
Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 2-4 hours). The disappearance of the yellow color is also a good visual indicator.
-
Isolation: Once complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry; keep the filter cake wet during handling.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the final product as a solid or viscous oil.
Section 3: Reactivity and Strategic Applications
The utility of this molecule in drug development stems from the differential reactivity of its three nitrogen centers. Understanding this allows for precise and planned synthetic strategies.
Key Reactive Sites
-
Aromatic Amine (-NH₂): This is the most nucleophilic site under neutral or basic conditions. It readily participates in reactions such as acylation, sulfonylation, reductive amination, and diazotization. It is the primary handle for building heterocyclic rings like benzimidazoles.
-
Boc-Protected Amine (-NHBoc): This group is chemically robust under most basic, reductive, and oxidative conditions. Its purpose is to mask the reactivity of the aliphatic amine. It is selectively removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM) or HCl in dioxane) to liberate the free aliphatic amine for subsequent coupling reactions.
-
Secondary Amine (-NH-): While also nucleophilic, this site is sterically more hindered and electronically less activated than the primary aromatic amine. It will typically react only after the primary aromatic amine has been functionalized or under more forcing conditions.
Caption: Diagram of selective reactions based on functional group reactivity.
Applications in Drug Discovery
This building block is ideally suited for constructing complex molecules used in drug discovery programs.
-
Scaffold for Combinatorial Libraries: The orthogonal nature of the amino groups allows for a two-directional synthesis. One can first derivatize the aromatic amine and then, after deprotection, functionalize the aliphatic amine, leading to a diverse library of compounds for screening.
-
Synthesis of Heterocycles: The 1,2-diamine motif on the phenyl ring is a classic precursor for benzimidazoles, which are privileged structures in medicinal chemistry, known for their wide range of biological activities.[3]
-
Linker Chemistry: In fields like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), molecules that can bridge two different components are essential. After deprotection, the resulting diamine can serve as a versatile linker, connecting a targeting moiety to an active payload.[4]
Section 4: Safety, Handling, and Storage
Proper handling of all chemical reagents is essential for laboratory safety. While a specific safety data sheet (SDS) for CAS 834881-64-0 is not widely published, data from structurally similar compounds provide a strong basis for hazard assessment.[5][6]
GHS Hazard Classification (Anticipated)
Based on analogous structures, the following hazards are anticipated.[5] Users must consult the supplier-specific SDS for definitive information.
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| STOT, Single Exposure | 3 | H335: May cause respiratory irritation |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Personal Protective Equipment: Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[7]
-
Handling Practices: Avoid breathing dust, vapor, or mist. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[8]
Storage Recommendations
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9]
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.
-
Atmosphere: For long-term storage, keeping the material under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent gradual oxidation of the aromatic amine.
References
-
PubChem. tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate. National Center for Biotechnology Information. [Link]
- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s)
-
Supporting Information. Characterization Data of Products. [Link]
-
National Institutes of Health (NIH). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. [Link]
- Google Patents.
-
ResearchGate. A New Polymorph of tert-Butyl (2-Aminophenyl)Carbamate. [Link]
-
ResearchGate. Figure S1. 1H- NMR of tert -Butyl 2-bromoethylcarbamate, 1. [Link]
-
LookChem. [2-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER Safety Data Sheets(SDS). [Link]
-
ResearchGate. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]
-
PubChemLite. Tert-butyl n-[2-amino-2-(2-fluorophenyl)ethyl]carbamate. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. tert-butyl N-[1-(2-aminophenyl)pyrrolidin-3-yl]carbamate | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. tenovapharma.com [tenovapharma.com]
- 5. tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate | C13H20N2O2 | CID 17912990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. tert-Butyl 2-(aminomethyl)phenylcarbamate - Safety Data Sheet [chemicalbook.com]
- 8. [2-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER Safety Data Sheets(SDS) lookchem [lookchem.com]
- 9. Tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate, CasNo.180147-34-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
An In-depth Technical Guide to the Synthesis of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate
This guide provides a comprehensive overview of a reliable and well-documented synthetic pathway for tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate. Designed for researchers, scientists, and professionals in drug development, this document details the strategic considerations, step-by-step experimental protocols, and the underlying chemical principles for each stage of the synthesis.
Introduction: Strategic Importance of the Target Compound
tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate is a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules with pharmaceutical applications. Its structure incorporates a versatile ortho-phenylenediamine moiety, a common pharmacophore, and a Boc-protected ethylamine chain, which allows for selective deprotection and further functionalization. The strategic placement of these functional groups makes it a key building block for various heterocyclic compounds and ligands. This guide will focus on a robust two-step synthesis beginning with the selective protection of ethylenediamine.
Overall Synthesis Pathway
The synthesis is logically divided into two primary stages:
-
Mono-Boc Protection of Ethylenediamine: The selective protection of one of the two primary amine groups in ethylenediamine is crucial to prevent unwanted side reactions in the subsequent step.
-
Nucleophilic Aromatic Substitution and Reduction: The resulting N-Boc-ethylenediamine undergoes a nucleophilic aromatic substitution with 2-fluoronitrobenzene, followed by the reduction of the nitro group to afford the final product.
Caption: Overall two-step synthesis pathway for tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate.
Part 1: Synthesis of tert-Butyl N-(2-aminoethyl)carbamate (N-Boc-ethylenediamine)
The selective mono-protection of a symmetrical diamine like ethylenediamine is a common challenge in organic synthesis, often resulting in a mixture of mono- and di-protected products. The following protocol is a well-established method that favors the formation of the desired mono-Boc protected product.[1]
Experimental Protocol
Materials:
-
Ethylenediamine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (CH₂Cl₂)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve ethylenediamine (a significant excess, e.g., 5-10 equivalents) in dichloromethane.
-
Cool the solution to 0°C using an ice bath with vigorous stirring.
-
Dissolve di-tert-butyl dicarbonate (1 equivalent) in dichloromethane and place it in a dropping funnel.
-
Slowly add the (Boc)₂O solution dropwise to the ethylenediamine solution over several hours. The slow addition is critical to maintain a low concentration of the protecting agent, thus minimizing di-substitution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 16 hours.
-
The reaction mixture is then worked up by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
If necessary, the product can be purified by column chromatography.
Causality Behind Experimental Choices
-
Excess Ethylenediamine: Using a large excess of the diamine statistically favors the reaction of one molecule of (Boc)₂O with one molecule of ethylenediamine.
-
Slow Addition: This ensures that the concentration of (Boc)₂O is always low, reducing the probability of a second reaction with the already mono-protected product.
-
Low Temperature: The reaction is initially carried out at 0°C to control the exothermicity and further enhance selectivity.
Part 2: Synthesis of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate
This part of the synthesis involves two key transformations: a nucleophilic aromatic substitution followed by a nitro group reduction.
Step 2a: Nucleophilic Aromatic Substitution
In this step, the free amine of N-Boc-ethylenediamine acts as a nucleophile, displacing the fluorine atom from 2-fluoronitrobenzene. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack.
Experimental Protocol
Materials:
-
tert-Butyl N-(2-aminoethyl)carbamate
-
2-Fluoronitrobenzene
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add tert-butyl N-(2-aminoethyl)carbamate (1 equivalent), 2-fluoronitrobenzene (1 equivalent), and potassium carbonate (2-3 equivalents) in acetonitrile.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the potassium carbonate and concentrate the filtrate under reduced pressure.
-
The crude product, tert-butyl 2-[(2-nitrophenyl)amino]ethylcarbamate, can be purified by column chromatography.
Step 2b: Nitro Group Reduction
The final step is the reduction of the nitro group to a primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation and is compatible with the acid-labile Boc protecting group.[2]
Experimental Protocol
Materials:
-
tert-Butyl 2-[(2-nitrophenyl)amino]ethylcarbamate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
Equipment:
-
Hydrogenation flask (e.g., Parr shaker or a flask with a balloon of hydrogen)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve tert-butyl 2-[(2-nitrophenyl)amino]ethylcarbamate in methanol or ethanol in a suitable hydrogenation flask.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a Parr apparatus).
-
Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with the solvent used for the reaction.
-
Concentrate the filtrate under reduced pressure to obtain the final product, tert-butyl 2-[(2-aminophenyl)amino]ethylcarbamate.
Self-Validating System and Trustworthiness
The progress of each reaction step should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the final compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| tert-Butyl N-(2-aminoethyl)carbamate | C₇H₁₆N₂O₂ | 160.21[3] |
| tert-Butyl 2-[(2-aminophenyl)amino]ethylcarbamate | C₁₃H₂₁N₃O₂ | 251.33 |
Conclusion
The described two-step synthesis pathway provides a reliable method for the preparation of tert-butyl 2-[(2-aminophenyl)amino]ethylcarbamate. The key to a successful synthesis lies in the controlled mono-protection of ethylenediamine and the efficient execution of the subsequent nucleophilic aromatic substitution and nitro group reduction. This guide offers a solid foundation for researchers to produce this valuable synthetic intermediate.
References
-
PubChem Compound Summary for CID 180147-34-6, tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate. National Center for Biotechnology Information. [Link]
-
Organic Syntheses Procedure for (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
-
PubChem Compound Summary for CID 187201, N-Boc-ethylenediamine. National Center for Biotechnology Information. [Link]
-
Common Conditions for Nitro Reduction. Organic Chemistry Portal. [Link]
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An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate
Introduction
In the landscape of pharmaceutical research and drug development, the unambiguous structural characterization of novel chemical entities is a cornerstone of scientific rigor. Molecules containing mixed aliphatic and aromatic amine functionalities, such as tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate, are valuable intermediates in the synthesis of complex heterocyclic systems and bioactive compounds. Their structural integrity must be confirmed with absolute certainty before they can be advanced in a discovery pipeline.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive technique for the structural elucidation of organic molecules in solution. This guide provides a comprehensive, in-depth analysis of the expected ¹H and ¹³C NMR spectra of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate. As this specific compound's spectral data is not widely published, this document leverages expert knowledge and draws parallels from structurally related motifs to present a predictive, yet highly accurate, interpretation. We will deconstruct the molecule into its constituent fragments, predict the spectral features of each, and then assemble a complete spectral portrait. This guide is designed for researchers, scientists, and drug development professionals who rely on NMR for daily structural verification and problem-solving.
Molecular Structure and Key Fragments
To interpret the NMR spectrum, we must first understand the electronic environment of every proton and carbon atom within the molecule. The structure of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate can be dissected into three distinct fragments, each contributing characteristic signals to the overall spectrum.
Caption: Molecular structure with atom numbering for NMR assignments.
-
Ortho-Phenylenediamine Moiety: An aromatic ring substituted with two nitrogen-containing groups. The electron-donating nature of the amino groups significantly influences the chemical shifts of the aromatic protons and carbons.
-
Ethylenediamine Linker: A two-carbon aliphatic chain flanked by nitrogen atoms. The protons on these carbons will be deshielded by the adjacent heteroatoms.
-
Tert-Butyl Carbamate (Boc) Group: A common amine protecting group, which gives rise to highly characteristic and easily identifiable signals in both ¹H and ¹³C NMR spectra.
Predicted ¹H NMR Spectrum Analysis
The ¹H NMR spectrum provides information on the chemical environment, connectivity, and number of different types of protons. For this molecule, we anticipate signals in the aromatic, aliphatic, and protecting group regions. The spectrum is best acquired in a solvent like DMSO-d₆, which can accommodate the exchangeable amine and amide protons.
Theoretical Basis for Proton Chemical Shifts
Proton chemical shifts (δ) are governed by the local electronic environment. Electron-withdrawing groups (like carbonyls or nitrogen) pull electron density away from adjacent protons, "deshielding" them from the applied magnetic field and causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups "shield" protons, shifting their signals to a lower chemical shift (upfield).[1][2] Spin-spin coupling between non-equivalent protons on adjacent carbons splits signals into multiplets, providing valuable connectivity information.[3]
Detailed Spectral Prediction
Aromatic Region (δ 6.5-7.5 ppm): The four protons on the ortho-substituted benzene ring (H-2, H-3, H-4, H-5) will appear in this region. The two amino groups (-NH₂ and -NH-) are both electron-donating, causing a general upfield shift compared to unsubstituted benzene (δ 7.36 ppm).[4] The substitution pattern will lead to a complex series of overlapping multiplets (doublets, triplets, or doublets of doublets) as each proton couples to its neighbors. A detailed analysis using 2D NMR would be required for unambiguous assignment.[5]
Aliphatic Linker (δ 3.0-3.5 ppm): The two methylene groups of the ethyl linker (-C⁷H₂- and -C⁸H₂-) are chemically distinct.
-
-C⁸H₂- (adjacent to Boc-NH): These protons are adjacent to the carbamate nitrogen. They will likely appear as a triplet around δ 3.2-3.4 ppm, coupling with the protons on C⁷.
-
-C⁷H₂- (adjacent to Ar-NH): These protons are adjacent to the aromatic amine nitrogen. Their signal will also be a triplet in a similar region (δ 3.1-3.3 ppm), coupling with the protons on C⁸. The electron-withdrawing nature of the adjacent nitrogen atoms is responsible for their downfield shift relative to a simple alkane.[6]
Amine and Amide Protons (Variable Shifts): The molecule has three types of N-H protons: the aromatic -N¹H₂, the secondary amine -N²H, and the carbamate -N³H.
-
These protons are "exchangeable," and their chemical shifts are highly sensitive to solvent, concentration, and temperature.[7][8][9]
-
In DMSO-d₆, they typically appear as broad singlets or multiplets. The carbamate proton (-N³H) is often the sharpest and most downfield (~7.0-8.0 ppm). The secondary amine (-N²H) and primary amine (-N¹H₂) protons will appear at lower chemical shifts, often between δ 4.0 and 6.0 ppm.
-
Validation: Their identity can be unequivocally confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the signals corresponding to these N-H protons will disappear due to deuterium exchange.[6][9]
Boc Protecting Group (δ ~1.4 ppm): The tert-butyl group provides the most recognizable signal in the spectrum. The nine protons of the three methyl groups (-C¹¹H₃, -C¹²H₃, -C¹³H₃) are chemically equivalent due to rapid rotation. They do not couple with any neighboring protons.
-
Signal: A sharp, intense singlet.
-
Integration: Integrates to 9 protons.
Summary of Predicted ¹H NMR Data
| Proton Assignment (Atom No.) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale / Notes |
| H-11, H-12, H-13 | ~ 1.40 | Singlet (s) | 9H | Equivalent methyls of the tert-butyl group. |
| H-7 | ~ 3.1 - 3.3 | Triplet (t) or Multiplet (m) | 2H | Methylene adjacent to aromatic amine. |
| H-8 | ~ 3.2 - 3.4 | Triplet (t) or Multiplet (m) | 2H | Methylene adjacent to carbamate nitrogen. |
| N¹H₂ | ~ 4.0 - 5.5 | Broad Singlet (br s) | 2H | Primary aromatic amine; D₂O exchangeable. |
| N²H | ~ 5.0 - 6.0 | Broad Singlet (br s) or Triplet (t) | 1H | Secondary amine; D₂O exchangeable. |
| H-2, H-3, H-4, H-5 | ~ 6.5 - 7.5 | Multiplets (m) | 4H | Aromatic protons, complex coupling expected. |
| N³H | ~ 7.0 - 8.0 | Broad Singlet (br s) or Triplet (t) | 1H | Carbamate proton; D₂O exchangeable. |
Predicted ¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the functional groups present.
Theoretical Basis for Carbon Chemical Shifts
Carbon chemical shifts span a much wider range than proton shifts (~0-220 ppm). The shift is highly dependent on the carbon's hybridization and the electronegativity of attached atoms.
-
sp³ Carbons (Alkanes): Appear upfield (δ 10-60 ppm).
-
sp³ Carbons bonded to Heteroatoms (C-N, C-O): Shifted downfield (δ 40-80 ppm).
-
sp² Carbons (Aromatics, Alkenes): Appear in the midfield region (δ 100-150 ppm).
-
sp Carbons (Carbonyls, C=O): Appear furthest downfield (δ 150-220 ppm).
Detailed Spectral Prediction
Carbonyl Carbon (δ ~156 ppm): The carbamate carbonyl carbon (-C⁹=O) is the most deshielded carbon in the molecule and will appear furthest downfield, typically around δ 155-157 ppm.[10]
Aromatic Carbons (δ 115-150 ppm): The six aromatic carbons will give rise to six distinct signals.
-
Carbons bonded to Nitrogen (C-1, C-6): These are significantly deshielded and will be found in the δ 140-150 ppm range.
-
Other Aromatic Carbons (C-2, C-3, C-4, C-5): These will appear between δ 115-130 ppm. The specific assignments would require advanced techniques like HMBC.
Boc Group Carbons (δ ~80 ppm and ~28 ppm): The Boc group has two characteristic carbon signals.
-
Quaternary Carbon (-C¹⁰(CH₃)₃): The central carbon of the tert-butyl group appears around δ 78-80 ppm.[10]
-
Methyl Carbons (-C¹¹H₃, -C¹²H₃, -C¹³H₃): The three equivalent methyl carbons give a single, intense signal around δ 28-29 ppm.[10]
Aliphatic Linker Carbons (δ ~40-50 ppm): The two methylene carbons (-C⁷H₂- and -C⁸H₂-) will have distinct signals in the aliphatic region, shifted downfield due to the attached nitrogens.[6] We can predict C-8 to be slightly more deshielded than C-7 due to its proximity to the carbamate group.
Summary of Predicted ¹³C NMR Data
| Carbon Assignment (Atom No.) | Predicted Chemical Shift (δ, ppm) | Rationale / Notes |
| C-11, C-12, C-13 | ~ 28.5 | Equivalent methyl carbons of the tert-butyl group. |
| C-7 | ~ 40 - 45 | Methylene carbon adjacent to aromatic amine. |
| C-8 | ~ 42 - 48 | Methylene carbon adjacent to carbamate nitrogen. |
| C-10 | ~ 79.5 | Quaternary carbon of the tert-butyl group. |
| C-2, C-3, C-4, C-5 | ~ 115 - 130 | Unsubstituted aromatic carbons. |
| C-1, C-6 | ~ 140 - 150 | Aromatic carbons bonded to nitrogen. |
| C-9 | ~ 156.0 | Carbonyl carbon of the carbamate group. |
Experimental Protocol for Spectrum Acquisition
To obtain high-quality, reliable NMR data, a standardized and well-justified experimental protocol is essential. This protocol represents a self-validating system for the characterization of the title compound.
Caption: Standard workflow for NMR sample preparation, acquisition, and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Justification: Precisely weigh 10-15 mg of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate. This amount provides excellent signal-to-noise for both ¹H and ¹³C experiments on a modern spectrometer without leading to concentration-dependent shifting or line broadening.
-
Dissolve the sample in ~0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆).
-
Justification: DMSO-d₆ is the solvent of choice because its polarity effectively dissolves the compound, and its ability to form hydrogen bonds slows down the exchange rate of N-H protons, often allowing them to be observed as sharper signals and sometimes even revealing their coupling to adjacent protons.[13]
-
Vortex the sample for 30 seconds to ensure complete dissolution and transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup and Calibration:
-
Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument).
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Tune and match the probe for both the ¹H and ¹³C frequencies.
-
Perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program. A spectral width of 16 ppm is sufficient.
-
Justification: An acquisition time of ~3 seconds and a relaxation delay of 2 seconds ensures quantitative integration. Collect 16 scans to achieve a high signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program. This ensures that each unique carbon appears as a single line, simplifying the spectrum.
-
Justification: A wide spectral width of 240 ppm is used to ensure all carbons, including the carbonyl, are observed. Due to the low natural abundance of ¹³C, collect at least 1024 scans to obtain a clear spectrum.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to both spectra.
-
Calibrate the ¹H spectrum by setting the residual DMSO solvent peak to δ 2.50 ppm.
-
Calibrate the ¹³C spectrum by setting the DMSO solvent peak to δ 39.52 ppm.
-
Integrate the ¹H signals and pick peaks for both spectra to generate the final report.
-
Advanced 2D NMR for Structural Confirmation
While 1D NMR provides a wealth of information, 2D NMR experiments are the gold standard for definitive structural proof. For a molecule of this complexity, the following experiments would confirm the predicted assignments.
Caption: Key expected 2D NMR correlations for structural verification.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show a clear correlation between the protons on C-8 and C-7, confirming the ethyl linker connectivity. It would also show correlations from the N-H protons to adjacent C-H protons if the exchange rate is slow enough.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would definitively link the proton signal at ~1.40 ppm to the carbon at ~28.5 ppm (Boc methyls), and the aliphatic proton signals to their respective carbon signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows couplings between protons and carbons that are two or three bonds away. Key expected correlations include from the Boc protons (H-11/12/13) to both the quaternary carbon (C-10) and the carbonyl carbon (C-9), confirming the entire Boc-carbamate structure.
Conclusion
This technical guide provides a detailed, expert-driven framework for understanding and predicting the ¹H and ¹³C NMR spectra of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate. By breaking the molecule down into its fundamental components and applying established principles of NMR spectroscopy, we have constructed a comprehensive spectral map. The characteristic signals of the Boc group, the complex patterns of the aromatic ring, and the distinct signatures of the ethyl linker and exchangeable protons all combine to form a unique fingerprint for this molecule. The outlined experimental protocol and the application of advanced 2D NMR techniques provide a robust, self-validating system for any researcher to confirm the identity and purity of this important synthetic intermediate, ensuring data integrity and confidence in subsequent research and development activities.
References
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Z. E. Potter, et al., "A New Polymorph of tert-Butyl (2-Aminophenyl)Carbamate," SciSpace, 2024. [Online]. Available: [Link]
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Atlantis Press, "Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate," Atlantis Press, 2018. [Online]. Available: [Link]
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An In-Depth Technical Guide to the Mass Spectrometry Analysis of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate
Foreword: A Strategic Approach to a Novel Analyte
In the landscape of drug discovery and development, researchers are frequently confronted with the challenge of characterizing novel chemical entities. tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate represents such a molecule, incorporating a unique combination of structural motifs: a primary aromatic amine, a secondary aliphatic amine, and a carbamate protecting group. This guide provides a comprehensive, field-proven framework for developing a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of this compound. We will move beyond a simple recitation of steps to explore the underlying chemical principles that dictate our analytical strategy, ensuring a self-validating and scientifically sound methodology.
Analyte Deep Dive: Predicting Analytical Behavior
Understanding the physicochemical properties of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate is the cornerstone of effective method development. The molecule's structure contains two key sites susceptible to protonation under typical reversed-phase LC-MS conditions: the primary aromatic amine and the secondary aliphatic amine.
-
Ionization Propensity: The presence of these basic amine groups makes the molecule an excellent candidate for positive mode electrospray ionization (ESI). ESI is a soft ionization technique that is particularly effective for polar, thermally labile molecules, generating a protonated molecular ion [M+H]+ with minimal in-source fragmentation.[1] This is crucial for preserving the integrity of the parent molecule for subsequent fragmentation analysis (MS/MS).
-
The Challenge of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is notoriously labile. It can be cleaved under acidic conditions or due to thermal stress.[2] In mass spectrometry, this instability often manifests as a facile neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) even with relatively low energy.[2][3] Our analytical approach must account for this, aiming to control and leverage this fragmentation rather than be confounded by it.
-
Chromatographic Considerations: The aromatic phenylenediamine moiety and the aliphatic chain give the molecule a moderate degree of hydrophobicity, making it well-suited for reversed-phase chromatography. A C18 or a phenyl-hexyl column would be an appropriate starting point for achieving good retention and separation from potential impurities.
The Analytical Workflow: A Self-Validating System
A robust analytical method is a sequence of logical, interconnected steps, each designed to ensure the integrity of the final data. The workflow for analyzing tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate is designed to be systematic, from sample preparation to data interpretation.
Caption: Figure 1: High-Level LC-MS/MS Workflow
Experimental Protocol: From Theory to Practice
This section details a comprehensive, step-by-step protocol for the LC-MS/MS analysis. The parameters provided are robust starting points, which should be optimized for the specific instrumentation used.
Materials and Reagents
-
Analyte: tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate (Reference Standard)
-
Solvents: LC-MS grade Acetonitrile, Methanol, and Water
-
Mobile Phase Additive: Formic Acid (Optima™ LC/MS grade)
-
Causality: Formic acid is chosen over trifluoroacetic acid (TFA) to aid protonation while minimizing the risk of in-source Boc-group cleavage, as strong acids like TFA can promote this deprotection.[2]
-
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Liquid Chromatography (LC) Method
The goal is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any potential impurities.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | Provides excellent retention and peak shape for moderately polar aromatic compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic modifier promotes analyte protonation for ESI+ mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic solvent for eluting the analyte. |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate | A standard gradient to ensure elution of the analyte and cleaning of the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column, balancing speed and efficiency. |
| Column Temperature | 35 °C | Reduces viscosity and can improve peak shape. Avoid high temperatures to prevent Boc-group degradation. |
| Injection Volume | 5 µL | A typical volume to avoid column overloading. |
Mass Spectrometry (MS) Method
The MS will be operated in positive electrospray ionization mode coupled with tandem mass spectrometry for high selectivity and sensitivity.[4]
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The presence of basic nitrogen atoms makes the molecule ideal for positive ion mode protonation.[5] |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for efficient ion generation.[6] |
| Source Temperature | 120 °C | Should be kept as low as possible to minimize thermal degradation of the Boc-group. |
| Desolvation Gas Flow | 600 L/hr (Nitrogen) | Aids in the desolvation of droplets to form gas-phase ions. |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides the highest sensitivity and selectivity for quantification by monitoring specific fragmentation pathways.[7] |
| Precursor Ion (Q1) | m/z 266.18 (Calculated [M+H]⁺ for C₁₄H₂₃N₃O₂) | The protonated molecular ion of the intact analyte. |
| Product Ions (Q3) | See Section 4 for detailed discussion | Specific fragments generated from the precursor ion. |
| Collision Energy (CE) | To be optimized (start with a range of 10-30 eV) | The energy required to induce fragmentation; must be determined empirically for each transition. |
Elucidating Fragmentation Pathways: The Key to Specificity
The power of tandem mass spectrometry lies in its ability to isolate a precursor ion and controllably fragment it to produce a unique "fingerprint" of product ions. For tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate, we can predict several high-probability fragmentation pathways.
Caption: Figure 2: Predicted MS/MS Fragmentation Pathways
-
Primary Fragmentation (Loss of Isobutylene): The most common fragmentation for Boc-protected amines is the loss of isobutylene (C₄H₈, 56 Da) via a McLafferty-type rearrangement.[3] This would result in a prominent product ion at m/z 210.12 . This is often the most stable and abundant fragment and is an excellent choice for a primary MRM transition for quantification.
-
Secondary Fragmentation (Loss of Boc Group): A complete neutral loss of the Boc group (C₅H₈O₂, 100 Da) can also occur, yielding a fragment at m/z 166.12 .[2]
-
Tertiary Fragmentation (Alpha Cleavage): Cleavage of the C-C bond adjacent to a nitrogen atom (alpha-cleavage) is a characteristic fragmentation pattern for amines.[8][9] Cleavage of the bond between the ethylenediamine bridge and the aminophenyl group could yield a fragment corresponding to the protonated phenylenediamine at m/z 108.07 .
Proposed MRM Transitions for Quantification and Confirmation:
| Transition Type | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Rationale |
| Quantifier | 266.2 | 210.1 | Highest abundance, most characteristic fragmentation of the Boc group. |
| Qualifier 1 | 266.2 | 166.1 | Confirms the presence of the Boc group through a different loss mechanism. |
| Qualifier 2 | 266.2 | 108.1 | Confirms the core structure of the phenylenediamine moiety. |
Method Validation: Establishing Trustworthiness
Every analytical protocol must be validated to prove it is fit for its intended purpose.[10] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[10][11][12]
| Validation Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To ensure the signal is unequivocally from the analyte, free from interference from matrix components or impurities. | Peak purity analysis; comparison to a blank matrix. The method should distinguish the analyte from structurally similar compounds.[13] |
| Linearity & Range | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. | A minimum of 5 concentration levels are recommended.[11] The correlation coefficient (r²) should be ≥ 0.995. The specified range is normally derived from linearity studies.[11] |
| Accuracy (Trueness) | To determine the closeness of the measured value to the true value. | Assessed by spike-recovery experiments at multiple concentration levels (e.g., 80%, 100%, 120% of the target concentration).[11] Recovery should typically be within 98-102%. |
| Precision | To measure the degree of scatter between a series of measurements. Includes repeatability and intermediate precision. | Expressed as Relative Standard Deviation (%RSD). For assay, typically ≤ 2%. For impurity analysis, may be higher. |
| Limit of Detection (LOD) | The lowest concentration of analyte that can be reliably detected. | Typically determined at a signal-to-noise ratio (S/N) of 3:1. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. | Typically determined at a signal-to-noise ratio (S/N) of 10:1, with acceptable precision (%RSD) and accuracy. |
| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Varies parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±10%). The results should remain within the acceptance criteria for precision and accuracy. |
Conclusion: A Blueprint for Success
This guide has provided a comprehensive, scientifically-grounded strategy for the mass spectrometric analysis of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate. By understanding the analyte's chemical nature, we have designed a workflow that anticipates and mitigates challenges, particularly the lability of the Boc-protecting group. The detailed LC-MS/MS protocol, coupled with a predictive fragmentation analysis and a rigorous validation plan based on ICH guidelines, constitutes a complete blueprint for researchers. This approach not only ensures data integrity and trustworthiness but also serves as a model for developing robust analytical methods for other novel chemical entities in the demanding environment of pharmaceutical research and development.
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Thompson, J. W., et al. (2014). Protected Amine Labels: A Versatile Molecular Scaffold for Multiplexed Nominal Mass and Sub-Da Isotopologue Quantitative Proteomic Reagents. Journal of the American Society for Mass Spectrometry, 25(10), 1774–1783. Available at: [Link]
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Xue, J., et al. (2021). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. Journal of Chromatography B, 1182, 122888. Available at: [Link]
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G'stoo, S., et al. (2003). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry, 14(1), 50-56. Available at: [Link]
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Let's talk about science. (2022). Electrospray Ionization ESI | Mass Spectrometry (1.3). YouTube. Available at: [Link]
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A Technical Guide to Determining the Solubility Profile of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from formulation and dosage form design to bioavailability and therapeutic efficacy.[1][2] This guide provides a comprehensive framework for characterizing the solubility profile of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate, a key intermediate in various synthetic pathways. While extensive public data on this specific molecule's solubility is limited, this document outlines the fundamental principles, predictive analyses, and robust experimental methodologies required to generate a comprehensive and reliable solubility profile. We present a detailed protocol for the equilibrium shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, providing researchers with a self-validating system for data generation.
Introduction: The Critical Role of Solubility
In pharmaceutical sciences, solubility is not merely a physical property; it is a cornerstone of druggability.[3] It dictates the maximum concentration a compound can achieve in a solution, which is a prerequisite for absorption and subsequent systemic circulation.[4] Poor aqueous solubility is a major hurdle for over 40% of new chemical entities (NCEs), often leading to inadequate bioavailability and formulation challenges.[3] Therefore, the early and accurate determination of a compound's solubility profile across a range of physiologically and industrially relevant solvents is an indispensable step in the drug development pipeline.[5]
tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate (CAS: 180147-34-6) is a molecule featuring a combination of functional groups that create a complex interplay of lipophilic and hydrophilic character.[6] Understanding its solubility is paramount for:
-
Process Chemistry: Selecting appropriate solvents for reaction, purification, and crystallization.
-
Formulation Development: Designing stable and effective dosage forms (e.g., oral, parenteral).
-
Preclinical Studies: Ensuring sufficient compound concentration in in vitro and in vivo assays to elicit a pharmacological response.
This guide will provide the theoretical and practical tools to build this critical solubility profile from the ground up.
Molecular Structure and Solubility Prediction
The solubility of a molecule is fundamentally governed by its structure and the principle of "like dissolves like." Analyzing the structure of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate allows for a qualitative prediction of its behavior in various solvents.
Key Structural Features:
-
Aromatic Amine (-NH2): A primary amine on a benzene ring. This group is a hydrogen bond donor and acceptor, contributing to polarity and potential solubility in protic solvents.
-
Secondary Aliphatic Amine (-NH-): Another hydrogen bond donor and acceptor, enhancing hydrophilic character.
-
Carbamate Linkage (-NHCOO-): Contains both hydrogen bond donor (N-H) and acceptor (C=O) sites, contributing to polarity.
-
tert-Butyl Group (-C(CH3)3): A bulky, nonpolar alkyl group that significantly increases lipophilicity and steric hindrance.
-
Ethyl Linker (-CH2-CH2-): A flexible, nonpolar hydrocarbon chain.
Predicted Solubility Trends:
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The presence of three N-H groups and multiple lone pairs on oxygen and nitrogen atoms allows for hydrogen bonding. However, the bulky tert-butyl group and the aromatic ring introduce significant nonpolar character, which will likely limit aqueous solubility. Solubility is expected to be low in water but should increase in alcohols like methanol and ethanol, which can better solvate both the polar and nonpolar regions of the molecule.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors but not donors. They are expected to be effective solvents, readily interacting with the polar functional groups of the molecule.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is predicted to be low due to the significant polarity imparted by the amine and carbamate groups. The large nonpolar moieties are insufficient to overcome the energy penalty of disrupting the strong intermolecular forces within the polar solvent.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can often dissolve compounds with a mix of polar and nonpolar features. Good solubility is anticipated.
The interplay of these functional groups is visually represented below.
Caption: Molecular interactions influencing solubility.
Experimental Determination of Thermodynamic Solubility
While predictions are useful, empirical data is the gold standard. Thermodynamic (or equilibrium) solubility is the maximum concentration of a substance that can dissolve in a solvent at equilibrium.[7] The most reliable method for this is the Shake-Flask Method , as recommended by OECD Guideline 105.[8]
This protocol is a self-validating system because it involves stirring for a sufficient duration to ensure equilibrium is reached, followed by a robust analytical quantification step.
Workflow for Solubility Determination
The experimental process follows a systematic and logical progression from preparation to analysis.
Caption: Shake-flask solubility determination workflow.
Detailed Step-by-Step Protocol
Materials:
-
tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate (solid, >95% purity)
-
HPLC-grade solvents (e.g., Water, Methanol, Acetonitrile, DMSO, Dichloromethane, Hexane)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF, chosen for solvent compatibility)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Procedure:
-
Preparation: To a series of glass vials, add an excess amount of the solid compound (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume of the desired solvent (e.g., 1.0 mL) to each vial.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Shake the samples for at least 24 hours.[9] A preliminary time-course experiment (e.g., sampling at 12, 24, 48, and 72 hours) is recommended for a new compound to confirm that equilibrium has been reached.
-
Phase Separation: After equilibration, allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.[9] This step is critical to remove any undissolved particulates that would interfere with the analysis.
-
Sample Dilution: Dilute the filtered saturated solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve.
-
Quantification via HPLC: Analyze the diluted samples using a validated HPLC method.[10]
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is typical.
-
Detection: UV detection at a wavelength where the compound has maximum absorbance.
-
Calibration: Prepare a set of at least five standards of known concentrations from a stock solution.[9] Plot the peak area versus concentration to generate a calibration curve. The curve must have a correlation coefficient (R²) of >0.99.
-
-
Calculation: Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample. Back-calculate to find the concentration in the original undiluted (saturated) solution, accounting for all dilution factors.
Data Presentation and Interpretation
Quantitative solubility data should be presented in a clear, tabular format to allow for easy comparison across different solvents and conditions.
Table 1: Illustrative Solubility Profile of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate at 25 °C
| Solvent Class | Solvent | Solubility (mg/mL) | Qualitative Descriptor |
| Polar Protic | Water | < 0.1 | Very Slightly Soluble |
| Methanol | ~5-10 | Soluble | |
| Ethanol | ~2-5 | Sparingly Soluble | |
| Polar Aprotic | DMSO | > 50 | Freely Soluble |
| Acetonitrile | ~10-20 | Soluble | |
| Chlorinated | Dichloromethane | > 30 | Freely Soluble |
| Nonpolar | Hexane | < 0.01 | Practically Insoluble |
Note: The values presented in this table are hypothetical and for illustrative purposes only. They are based on the predicted trends from the molecular structure and must be confirmed by experimental measurement.
Safety and Handling
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. Before handling tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate, the Safety Data Sheet (SDS) must be reviewed.
GHS Hazard Information: Based on aggregated data, this compound is classified as:
-
H302: Harmful if swallowed[6]
-
H315: Causes skin irritation[6]
-
H319: Causes serious eye irritation[6]
-
H335: May cause respiratory irritation[6]
Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[12][13]
-
Handling: Avoid contact with skin and eyes. Minimize dust generation.[11]
-
Storage: Store in a cool, dry place in a tightly sealed container.[14]
Conclusion
Characterizing the solubility profile of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate is a foundational step for its effective use in research and development. This guide provides a robust framework that combines theoretical prediction with a rigorous, self-validating experimental protocol. By systematically applying the shake-flask method coupled with HPLC analysis, researchers can generate the high-quality, reliable data necessary to guide solvent selection, enable formulation design, and ultimately accelerate the journey from chemical entity to a viable product.
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PubChem. tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate | C13H20N2O2 | CID 17912290. National Center for Biotechnology Information. [Link]
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PubChem. tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate | C10H23N3O2 | CID 45092277. National Center for Biotechnology Information. [Link]
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U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]
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Hussain, A., et al. (2017). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. ResearchGate. [Link]
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Restek. (2021). Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. [Link]
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OECD. (2006). OECD GUIDELINES FOR THE TESTING OF CHEMICALS, No. 123. [Link]
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Myerson, A. S. (Ed.). (2002). Principles of Solubility. In Handbook of Industrial Crystallization (2nd ed.). Butterworth-Heinemann. [Link]
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PharmaGuru. (2023). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
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Cimpan, G. (2020). The Importance of Solubility for New Drug Molecules. Technology Networks. [Link]
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BMG LABTECH. (2023). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]
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Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
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University of Calgary. (2023). Solubility of Organic Compounds. [Link]
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Maschio, C., et al. (2023). Predicting drug solubility in organic solvents mixtures. Chemical Engineering Research and Design. [Link]
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Martinez, M. N., & Amidon, G. L. (2002). A mechanistic approach to understanding the factors affecting drug absorption: a review of fundamentals. Journal of clinical pharmacology, 42(6), 620-643. [Link]
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KREATiS. (n.d.). High-accuracy water solubility determination using logK. [Link]
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Kumar, A., et al. (2018). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research, 8(4), 233-239. [Link]
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FILAB. (n.d.). Solubility testing in accordance with the OECD 105. [Link]
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Whyte, B. (2023). Drug solubility: why testing early matters in HTS. BMG LABTECH. [Link]
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Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced drug delivery reviews, 59(7), 546-567. [Link]
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A Comprehensive Technical Guide to the Stability and Storage of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate
This guide provides an in-depth analysis of the stability and optimal storage conditions for tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate (CAS No. 180147-34-6), a key intermediate in pharmaceutical research and development. Adherence to these guidelines is critical for maintaining the compound's purity, ensuring experimental reproducibility, and safeguarding laboratory personnel.
Chemical Profile and Intrinsic Stability
Tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate possesses a molecular structure characterized by a Boc-protected amine and a primary aromatic amine. This combination of functional groups dictates its chemical reactivity and, consequently, its stability profile. The presence of the aniline moiety makes the compound susceptible to oxidation, while the tert-butoxycarbonyl (Boc) protecting group can be labile under acidic conditions.
Key Structural Features Influencing Stability:
-
Primary Aromatic Amine: The -NH2 group attached to the phenyl ring is prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions. This can lead to the formation of colored impurities.
-
Boc-Protected Amine: The tert-butoxycarbonyl group is a widely used protecting group in organic synthesis due to its stability under many conditions. However, it is readily cleaved by strong acids, and prolonged exposure to even mild acidic conditions can lead to deprotection.
-
Secondary Aliphatic Amine: The linker between the two functional groups is generally stable but can participate in intra- or intermolecular reactions if degradation of other parts of the molecule occurs.
Recommended Storage Conditions for Optimal Shelf-Life
To ensure the long-term integrity of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate, the following storage conditions are imperative. These recommendations are synthesized from safety data sheets and best practices in chemical management.[1][2][3]
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (0-8 °C) | Slows down potential degradation reactions, particularly oxidation. |
| Atmosphere | Under an inert atmosphere (e.g., Argon, Nitrogen) | Minimizes the risk of oxidation of the primary aromatic amine.[1] |
| Light | Keep in a dark place | Protects the compound from light-induced degradation.[3] |
| Moisture | Keep in a dry place with the container tightly closed | Prevents hydrolysis and potential clumping of the solid material.[1] |
| Compatibility | Store away from acids and strong oxidizing agents | Avoids chemical reactions that could degrade the compound.[1] |
A general retest period of 12 months after receipt is recommended to ensure the material's quality, as the handling and storage conditions after leaving the supplier are beyond their control.[4]
Potential Degradation Pathways
Understanding the potential degradation pathways is crucial for troubleshooting and for the development of analytical methods to assess purity.
Figure 1: Potential degradation pathways for tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate.
Experimental Protocol: Stability Assessment via High-Performance Liquid Chromatography (HPLC)
This protocol outlines a self-validating system to monitor the stability of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate over time under various conditions.
Objective: To quantify the purity of the compound and detect the formation of degradation products.
Materials:
-
tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector
Methodology:
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the compound and dissolve it in a 1:1 mixture of ACN and water to a final concentration of 1 mg/mL. This is your stock solution.
-
Prepare a working standard by diluting the stock solution to a concentration of 0.1 mg/mL with the same solvent mixture.
-
-
Sample Preparation for Stability Study:
-
Dispense aliquots of the solid compound into several vials.
-
Expose these vials to different conditions (e.g., refrigerated and dark, room temperature and light, elevated temperature).
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in ACN.
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
At specified time points (e.g., T=0, 1 week, 1 month, 3 months), dissolve a sample from each condition as described in step 1.
-
Analyze the samples by HPLC.
-
Calculate the purity of the main peak as a percentage of the total peak area.
-
Monitor for the appearance of new peaks, which would indicate degradation products.
-
Figure 2: Experimental workflow for the HPLC-based stability assessment.
Handling and Safety Precautions
Due to its hazardous properties, strict safety protocols must be followed when handling tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate.[5][6]
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Personal Protective Equipment (PPE):
-
Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[1]
-
In case of splashing, a face shield is recommended.
-
-
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]
-
Conclusion
The stability of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate is paramount for its successful application in research and drug development. By adhering to the recommended storage conditions of refrigeration under an inert, dry, and dark atmosphere, and by avoiding contact with incompatible materials, the integrity of the compound can be maintained. Regular purity assessment using a robust analytical method like HPLC is a crucial component of a comprehensive quality control strategy.
References
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-
Zhao, B. et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. [Link]
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PubChem. tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate. [Link]
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Angene. [2-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER. [Link]
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PubChem. tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. [Link]
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PubChem. Tert.-butyl-2-aminophenyl carbamate. [Link]
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tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate safety and handling precautions
Dermal and Respiratory Exposure: Aromatic amines can be absorbed through the skin and may cause contact dermatitis or allergic reactions upon repeated exposure. [4]Inhalation of the powdered compound can lead to irritation of the mucous membranes and respiratory tract. [2]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential. Engineering controls are the first and most important line of defense.
Engineering Controls:
-
Chemical Fume Hood: All weighing, reconstitution, and handling of the solid compound or its solutions must be performed inside a certified chemical fume hood. [4][5]This prevents systemic exposure via inhalation of dust or vapors.
-
Eyewash Station and Safety Shower: An ANSI-compliant eyewash station and safety shower must be immediately accessible in the laboratory. [6]3. Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors.
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and non-negotiable.
Table 3: Personal Protective Equipment (PPE) Matrix
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Handling Solid (Weighing, Transfer) | Safety glasses with side shields or chemical goggles | Nitrile gloves (inspect before use) | Fully fastened laboratory coat | Not required if inside a fume hood |
| Handling Solutions | Chemical goggles | Nitrile gloves | Fully fastened laboratory coat | Not required if inside a fume hood |
| Cleaning Spills | Chemical goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a lab coat | Air-purifying respirator if spill is large or outside of a fume hood |
Causality of PPE Choices:
-
Nitrile Gloves: Latex gloves do not provide adequate protection against many organic chemicals. [3]Nitrile offers broader chemical resistance. Gloves should always be inspected for pinholes or tears before use. [6]* Eye Protection: Safety glasses protect from splashes, but chemical goggles provide a complete seal for protection against vapors and significant splashes. [7]* Lab Coat: A fastened lab coat prevents incidental skin contact and contamination of personal clothing. [5]
Safe Handling and Storage Protocols
Adherence to standardized protocols minimizes the risk of exposure and accidents.
Step-by-Step General Handling Protocol:
-
Pre-Handling Review: Before work, review this guide and the available SDS for similar compounds. Ensure eyewash and shower are accessible and unobstructed.
-
Work Area Preparation: Designate a specific area within the fume hood for handling the compound. Cover the work surface with absorbent, plastic-backed paper to contain any minor spills. [5]3. Don PPE: Put on all required PPE as detailed in Table 3.
-
Handling: Handle the chemical with care, avoiding actions that could generate dust. Use spatulas and weighing paper for transfers. For solutions, use mechanical pipetting aids—never pipette by mouth. [6]5. Post-Handling: Tightly seal the container immediately after use. Clean the work area, and dispose of contaminated materials as hazardous waste.
-
Decontamination: Wash hands and any exposed skin thoroughly with soap and water after removing gloves. [4] Storage Requirements:
-
Container: Store in a tightly closed, properly labeled container. [4]* Environment: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. [4]* Atmosphere: For long-term stability and to prevent degradation, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended. [4]* Access: Store in a locked cabinet or area with restricted access. [8]
Emergency Procedures and First Aid
Immediate and correct action during an emergency can significantly mitigate harm.
Table 4: First Aid Measures
| Exposure Route | First Aid Procedure |
|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. [2][8] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation or a rash develops. [2][8] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4][8] |
| Ingestion | Do NOT induce vomiting. [4][8]Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. [2][8]|
Accidental Release or Spill Response: A spill must be managed quickly and safely. The following workflow should be adopted.
Caption: Workflow for responding to an accidental chemical spill.
Disposal Considerations
All waste containing tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous chemical waste.
Procedure:
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Do not mix with other waste streams unless instructed to do so by your institution's Environmental Health and Safety (EHS) department.
-
Arrange for disposal through your institution's licensed hazardous waste disposal program. Do not discharge to sewer systems. [9]
References
-
Title: [2-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER Safety Data Sheets(SDS) Source: lookchem URL: [Link]
-
Title: tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate | C13H20N2O2 | CID 17912990 Source: PubChem URL: [Link]
-
Title: Carbamate Toxicity Source: NCBI Bookshelf - StatPearls URL: [Link]
-
Title: Laboratory Guidelines for the Safe Use of Chemical Carcinogens and Toxins Source: Thomas Jefferson University URL: [Link]
-
Title: RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY Source: University of California, Santa Cruz URL: [Link]
-
Title: Laboratory Safety Manual Source: Princeton University Environmental Health & Safety URL: [Link]
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Methodological & Application
Use of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate as a synthetic intermediate
An in-depth guide to the synthesis and application of tert-butyl 2-[(2-aminophenyl)amino]ethylcarbamate, a versatile intermediate for heterocyclic synthesis in drug discovery and materials science.
Introduction: A Bifunctional Building Block with Latent Reactivity
tert-Butyl 2-[(2-aminophenyl)amino]ethylcarbamate is a synthetic intermediate of significant potential, embodying a unique combination of reactive functional groups within a compact molecular framework. Its structure, featuring a nucleophilic o-phenylenediamine moiety alongside a selectively protected ethylenediamine sidechain, positions it as a valuable precursor for the synthesis of a diverse array of heterocyclic compounds. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group allows for controlled, stepwise reactions, making it an attractive tool for medicinal chemists and materials scientists.
The core utility of this intermediate lies in the inherent reactivity of the o-phenylenediamine unit, a well-established precursor for the formation of benzimidazoles, quinoxalines, and other fused heterocyclic systems.[1][2] The Boc-protected amine introduces a latent primary amine, which can be unmasked under acidic conditions for subsequent derivatization. This bifunctional nature enables the construction of complex molecular architectures through sequential and orthogonal synthetic strategies.
This guide provides a comprehensive overview of the synthesis, key reactions, and detailed application protocols for tert-butyl 2-[(2-aminophenyl)amino]ethylcarbamate and its close isomers, offering researchers a practical framework for leveraging this intermediate in their synthetic endeavors.
Physicochemical Properties and Safety Data
While specific data for tert-butyl 2-[(2-aminophenyl)amino]ethylcarbamate is not widely available, the properties of the closely related isomer, tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate, provide a useful reference.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [3] |
| Molecular Weight | 236.31 g/mol | [3] |
| Appearance | Likely an oil or low-melting solid | Inferred |
| CAS Number | 180147-34-6 (for isomer) | [3] |
Safety and Handling: The GHS classification for the isomer tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate indicates that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this and related compounds. Work should be conducted in a well-ventilated fume hood.
Synthesis of the Intermediate
The synthesis of tert-butyl 2-[(2-aminophenyl)amino]ethylcarbamate can be envisioned through several plausible routes, leveraging the known reactivity of o-phenylenediamine. A common and effective strategy is the N-alkylation of o-phenylenediamine with a suitable electrophile.
Protocol 1: Synthesis via Reductive Amination
A robust method for the synthesis involves the reductive amination of o-phenylenediamine with tert-butyl (2-oxoethyl)carbamate.
Sources
Applications of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate in pharmaceutical synthesis
An Application Guide to tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate in Pharmaceutical Synthesis
Introduction: A Bifunctional Linchpin for Heterocyclic Scaffolds
In the landscape of modern drug discovery, the strategic design of molecular building blocks is paramount. tert-Butyl 2-[(2-aminophenyl)amino]ethylcarbamate is a quintessential example of such a scaffold, engineered for efficiency and versatility in pharmaceutical synthesis. Its structure is deceptively simple, yet it masterfully combines two key reactive motifs: an ortho-phenylenediamine core and a side chain bearing a selectively protected primary amine.
The o-phenylenediamine moiety is a classic precursor for a vast array of fused heterocyclic systems, most notably the benzodiazepine framework, which is central to numerous psychoactive drugs. The ethylamine linker provides flexibility and a crucial spacer, while the acid-labile tert-butyloxycarbonyl (Boc) protecting group enforces regioselectivity. This design allows chemists to perform initial transformations on the more nucleophilic aniline nitrogen, and then, at a later, strategic point, unmask the primary amine for subsequent cyclization or further functionalization. This guide provides an in-depth exploration of the applications and protocols associated with this powerful intermediate.
Physicochemical Properties and Safe Handling
A thorough understanding of a reagent's properties is fundamental to its successful and safe application in the laboratory.
| Property | Value | Reference |
| IUPAC Name | tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate | [1] |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [1] |
| Molecular Weight | 236.31 g/mol | [1] |
| CAS Number | 180147-34-6 | [1] |
Safety and Handling: According to aggregated GHS data, this compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory precautions should be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Core Application: A Strategic Route to 1,4-Benzodiazepine Scaffolds
The primary utility of tert-butyl 2-[(2-aminophenyl)amino]ethylcarbamate lies in its role as a precursor to the 1,4-benzodiazepine ring system, a privileged scaffold in medicinal chemistry.[2][3] The inherent bifunctionality of the molecule, combined with the orthogonal nature of the Boc protecting group, provides a logical and high-yielding pathway to these complex structures.
Mechanistic Rationale & Workflow
The synthetic strategy hinges on a two-stage process. First, the aniline nitrogen of the o-phenylenediamine ring is acylated. This step is regioselective because the Boc-protected amine is unreactive under these conditions. Second, the Boc group is removed under acidic conditions, liberating the primary amine. This newly freed amine is now perfectly positioned to undergo an intramolecular nucleophilic attack on the previously installed electrophilic center, triggering cyclization to form the characteristic seven-membered diazepine ring.
Caption: General workflow for benzodiazepine synthesis.
Protocol 1: Synthesis of tert-Butyl 2-{[2-(2-Chloroacetamido)phenyl]amino}ethylcarbamate
This protocol details the initial acylation of the aniline nitrogen, a critical first step that installs the electrophilic handle required for the final cyclization.
Materials:
-
tert-Butyl 2-[(2-aminophenyl)amino]ethylcarbamate
-
Chloroacetyl chloride
-
Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve tert-butyl 2-[(2-aminophenyl)amino]ethylcarbamate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the acylation reaction.
-
Base Addition: Add triethylamine (1.2 eq) to the stirred solution. The base acts as a scavenger for the HCl generated during the reaction, preventing the protonation and deactivation of the starting amine.
-
Acylating Agent Addition: Add chloroacetyl chloride (1.1 eq) dropwise to the cold solution over 10-15 minutes. A slow addition rate prevents side reactions and ensures a controlled reaction temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: Acid-Mediated Deprotection and Base-Mediated Cyclization to a 1,4-Benzodiazepin-2-one
This two-step, one-pot procedure first removes the Boc protecting group and then induces the ring-closing reaction to form the target heterocycle.[4]
Materials:
-
tert-Butyl 2-{[2-(2-chloroacetamido)phenyl]amino}ethylcarbamate (from Protocol 1)
-
Trifluoroacetic acid (TFA) or 4 M HCl in 1,4-dioxane
-
Anhydrous Dichloromethane (DCM)
-
Potassium carbonate (K₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
Procedure:
-
Boc Deprotection:
-
Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM.
-
Add an excess of trifluoroacetic acid (TFA, typically 20-30% v/v) at room temperature.[5][6] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the primary amine salt.[5]
-
Stir for 1-2 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, remove the TFA and DCM under reduced pressure. The resulting residue is the crude amine salt.
-
-
Intramolecular Cyclization:
-
Dissolve the crude amine salt in a polar aprotic solvent like acetonitrile or DMF.
-
Add a mild inorganic base such as potassium carbonate (3.0 eq). The base neutralizes the amine salt, liberating the free primary amine.
-
The liberated amine then acts as an intramolecular nucleophile, displacing the chloride in an SN2 reaction to form the seven-membered ring.
-
Heat the mixture to 50-80 °C and stir for 6-12 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization to yield the pure 1,4-benzodiazepin-2-one derivative.
-
Expanding Synthetic Horizons: Access to Other Privileged Scaffolds
While benzodiazepine synthesis is a primary application, the versatile o-phenylenediamine core of the title compound can be leveraged to create other important heterocyclic systems.
Caption: Diverse heterocyclic scaffolds from a common precursor.
-
Benzimidazoles: Condensation with aldehydes or carboxylic acids under acidic or dehydrating conditions will yield benzimidazole derivatives bearing the protected ethylamine side chain.
-
Quinoxalines: Reaction with α-dicarbonyl compounds (e.g., glyoxal, 2,3-butanedione) provides a straightforward route to substituted quinoxalines.
Proposed Synthesis of the Starting Material
The selective synthesis of tert-butyl 2-[(2-aminophenyl)amino]ethylcarbamate is itself a study in chemoselectivity. It relies on the differential nucleophilicity between the aliphatic and aromatic amino groups of the precursor, N-(2-aminoethyl)-1,2-phenylenediamine. The aliphatic amine is significantly more basic and nucleophilic, allowing for its selective protection in the presence of the two aromatic amines.
Protocol 3: Selective Mono-Boc Protection of N-(2-aminoethyl)-1,2-phenylenediamine
This protocol is adapted from general methods for the selective mono-protection of diamines.[7][8][9]
Materials:
-
N-(2-aminoethyl)-1,2-phenylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Deionized water
-
Brine
Procedure:
-
Dissolution & Cooling: Dissolve N-(2-aminoethyl)-1,2-phenylenediamine (1.0 eq) in THF. Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (1.0 eq) in THF. Add this solution dropwise to the stirred diamine solution over 30-60 minutes. A slow addition rate is critical to prevent bis-protection. The higher nucleophilicity of the aliphatic amine ensures it reacts preferentially.[10]
-
Reaction: Allow the mixture to slowly warm to room temperature and stir overnight (12-16 hours).
-
Monitoring: Check for the consumption of the starting material via TLC.
-
Work-up:
-
Remove the bulk of the THF via rotary evaporation.
-
Dilute the residue with ethyl acetate and wash with water and then brine to remove any water-soluble impurities.
-
-
Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can then be purified by flash column chromatography on silica gel to afford the pure title compound.
Conclusion
tert-Butyl 2-[(2-aminophenyl)amino]ethylcarbamate is a strategically designed and highly valuable building block in pharmaceutical synthesis. Its utility is rooted in the clever placement of an acid-labile Boc protecting group, which enables chemists to precisely control the reactivity of a bifunctional diamine system. This control provides a robust and logical pathway for the construction of complex, nitrogen-containing heterocyclic scaffolds, most notably the medicinally crucial 1,4-benzodiazepines. The protocols and principles outlined in this guide demonstrate its power as a tool for accelerating the discovery and development of new therapeutic agents.
References
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Pittelkow, M., et al. (2004). Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Synthesis, 2004(13), 2195-2202. Available from: [Link]
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Pittelkow, M., et al. (2005). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses, 82, 121. Available from: [Link]
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Zhang, Y., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. Advances in Computer Science Research, volume 59, 209-212. Available from: [Link]
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PubChem. (n.d.). tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Kumar, R., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Medicinal Chemistry Research, 26, 1759–1769. Available from: [Link]
- Jiangsu Hansoh Pharmaceutical Group Co Ltd. (2016). Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate. Google Patents, CN104086460B.
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Estévez-Braun, A., et al. (2015). Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. The Journal of Organic Chemistry, 80(19), 9441-9450. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. organic-chemistry.org. Retrieved January 24, 2026, from [Link]
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Movassaghi, M., et al. (2014). Formation of Synthetically Versatile 2-Aminobenzophenones from Readily Accessed Acyl Hydrazides. Organic Letters, 16(21), 5694–5697. Available from: [Link]
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ResearchGate. (n.d.). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. Retrieved January 24, 2026, from [Link]
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Ordóñez, M., et al. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 56(1), 23-26. Available from: [Link]
- Hoffmann La Roche. (1967). Preparation of certain benzodiazepine compounds. Google Patents, US3340253A.
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Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved January 24, 2026, from [Link]
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Kaur, N., & Kishore, D. (2014). Synthetic Strategies Applicable in the Synthesis of Privileged Scaffold: 1,4-Benzodiazepine. Synthetic Communications, 44(10), 1375-1413. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. PubChem. Retrieved January 24, 2026, from [Link]
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Redalyc. (2012). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 56(1), 23-26. Available from: [Link]
- American Home Products Corp. (1979). Process for the preparation of 1,4-benzo-diazepines and 1,4-benzodiazepinones. Google Patents, US4155904A.
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PrepChem. (2023). Synthesis of t-butyl (2-aminoethyl)carbamate. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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HRB National Drugs Library. (2020). An unusual detection of tert-butyl-4-anilinopiperidine-1-carboxylate in seizures of falsified 'Xanax' tablets and in items in a suspected heroin seizure submitted by Irish law enforcement. Retrieved January 24, 2026, from [Link]
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ResearchGate. (2015). Synthesis of 1,4-Benzodiazepine-2,5-diones by Base Promoted Ring Expansion of 3-Aminoquinoline-2,4-diones. Retrieved January 24, 2026, from [Link]
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University of Mississippi. (2022). Identification of an Orally Bioavailable, Brain-Penetrant Compound with Selectivity for the Cannabinoid Type 2 Receptor. eGrove. Retrieved January 24, 2026, from [Link]
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PubChem. (n.d.). tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]
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Application Notes & Protocols: The Strategic Role of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate in Modern Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Bifunctional Linchpin for Complex Scaffolds
In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. tert-Butyl 2-[(2-aminophenyl)amino]ethylcarbamate emerges as a highly versatile, yet specialized, reagent engineered for the streamlined synthesis of complex heterocyclic libraries. Its molecular architecture is intelligently partitioned into two distinct reactive domains:
-
The o-Phenylenediamine (OPD) Core: This classic 1,2-diaminobenzene motif is a cornerstone of heterocyclic chemistry, primed for cyclocondensation reactions to form a wide array of fused aromatic systems.
-
The N-Linked, Boc-Protected Side Chain: This feature introduces a latent primary amine, masked by the acid-labile tert-butoxycarbonyl (Boc) group. It serves as a crucial handle for post-cyclization diversification, allowing for the introduction of additional functionality, solubilizing groups, or pharmacophoric elements.
The intrinsic value of this reagent lies in its capacity to enable a two-stage synthetic strategy. First, the OPD core is utilized to construct a rigid, biologically relevant heterocyclic scaffold such as a benzimidazole, quinoxaline, or benzodiazepine. Subsequently, the protected side chain is unmasked to allow for tailored modifications, providing a powerful vector for modulating a compound's physicochemical and pharmacological properties. This guide elucidates the primary applications of this reagent, providing detailed, field-proven protocols and the scientific rationale behind its use.
Synthesis of the Reagent: A Plausible Approach
While not commercially available in bulk, tert-Butyl 2-[(2-aminophenyl)amino]ethylcarbamate can be synthesized via a selective mono-N-alkylation of o-phenylenediamine. The key challenge is to control the reaction to favor mono-alkylation over the undesired di-alkylation product.
Causality Behind the Protocol: The procedure leverages a significant excess of the starting o-phenylenediamine relative to the alkylating agent, tert-butyl (2-bromoethyl)carbamate. This statistical control ensures that the bromo-reagent is more likely to encounter an unreacted OPD molecule than a mono-alkylated one, thus suppressing the formation of the di-substituted byproduct. The use of a mild base like potassium carbonate (K₂CO₃) is sufficient to neutralize the HBr generated without promoting unwanted side reactions.
Protocol 2.1: Synthesis of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate
-
Reagent Preparation: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-phenylenediamine (5.41 g, 50 mmol, 5.0 eq).
-
Solvent & Base Addition: Add anhydrous Acetonitrile (MeCN, 200 mL) and finely powdered potassium carbonate (K₂CO₃, 2.76 g, 20 mmol, 2.0 eq).
-
Initiation of Alkylation: While stirring vigorously at room temperature, add a solution of tert-butyl (2-bromoethyl)carbamate (2.24 g, 10 mmol, 1.0 eq) in anhydrous MeCN (50 mL) dropwise over 30 minutes.
-
Reaction Execution: Heat the mixture to a gentle reflux (approx. 80-85 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the bromo-reagent.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield a dark oil.
-
Dissolve the residue in ethyl acetate (150 mL) and wash with water (3 x 100 mL) to remove the excess o-phenylenediamine, followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: The crude product is purified by column chromatography on silica gel (eluent: 20-40% Ethyl Acetate in Hexanes) to afford tert-Butyl 2-[(2-aminophenyl)amino]ethylcarbamate as a stable oil or low-melting solid.
Application I: Construction of the Benzimidazole Scaffold
The reaction of the OPD core with an aldehyde is a robust and high-yielding method to form the 2-substituted benzimidazole ring system, a privileged scaffold in drug discovery. The reaction proceeds via the formation of a Schiff base, followed by intramolecular cyclization and subsequent oxidative aromatization.
Causality Behind the Protocol: This protocol utilizes sodium metabisulfite (Na₂S₂O₅) or a similar oxidant in an aerobic environment. The aldehyde first condenses with one amine of the OPD core to form an imine (Schiff base). The second, neighboring amine then attacks the imine carbon in an intramolecular cyclization to form a dihydrobenzimidazole intermediate. This intermediate is then oxidized in situ to the stable, aromatic benzimidazole product. The choice of solvent (e.g., ethanol, DMA) facilitates the dissolution of reactants and promotes the reaction at moderate temperatures.[1][2]
Protocol 3.1: Synthesis of a 2-Aryl-Substituted Benzimidazole Derivative
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve tert-Butyl 2-[(2-aminophenyl)amino]ethylcarbamate (2.51 g, 10 mmol) in ethanol (40 mL).
-
Reactant Addition: Add the desired aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.55 g, 11 mmol, 1.1 eq).
-
Catalysis/Oxidation: Add sodium metabisulfite (Na₂S₂O₅, 1.05 g, 5.5 mmol, 0.55 eq).
-
Execution: Stir the mixture at reflux (approx. 78 °C) for 4-6 hours. Monitor by TLC for the disappearance of the starting materials.
-
Work-up & Purification:
-
Cool the reaction to room temperature. A precipitate may form.
-
Add cold water (50 mL) to induce further precipitation of the product.
-
Collect the solid by vacuum filtration, wash with cold 1:1 ethanol/water (2 x 20 mL), and then with cold water (2 x 20 mL).
-
Dry the solid under vacuum to yield the target benzimidazole derivative, which can be further purified by recrystallization from ethanol if necessary.
-
Application II: Synthesis of Quinoxaline Derivatives
Quinoxalines are another class of heterocycles with significant biological activity. They are readily synthesized by the double condensation of the OPD core with a 1,2-dicarbonyl compound.[3][4]
Causality Behind the Protocol: The mechanism is a straightforward acid- or base-catalyzed double imine formation followed by dehydration.[5] Each amine of the OPD nucleophilically attacks one of the carbonyl carbons of the 1,2-diketone (e.g., benzil). The resulting di-hemiaminal intermediate rapidly loses two molecules of water to form the thermodynamically stable, fully aromatic quinoxaline ring. The reaction is often quantitative and can be performed under mild, room-temperature conditions.[3]
Protocol 4.1: Synthesis of a 2,3-Diphenylquinoxaline Derivative
-
Reaction Setup: To a 100 mL flask, add tert-Butyl 2-[(2-aminophenyl)amino]ethylcarbamate (2.51 g, 10 mmol) and benzil (2.10 g, 10 mmol, 1.0 eq).
-
Solvent Addition: Add ethanol or methanol (50 mL).
-
Catalysis (Optional but Recommended): Add a few drops of glacial acetic acid (approx. 0.1 mL) to catalyze the condensation.
-
Execution: Stir the mixture at room temperature for 8-12 hours. The product often precipitates from the solution as it forms.
-
Work-up & Isolation:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum. The yield is typically excellent, and further purification is often unnecessary.
-
The Diversification Step: Boc Group Deprotection
The true utility of the side chain is realized upon removal of the Boc protecting group. This is reliably achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA).
Causality Behind the Protocol: The mechanism involves protonation of the carbamate carbonyl oxygen by TFA.[6] This enhances the electrophilicity of the carbonyl carbon and facilitates the departure of the highly stable tert-butyl cation. The resulting carbamic acid is unstable and spontaneously decarboxylates (loses CO₂) to liberate the primary amine as its trifluoroacetate salt.[6][7]
Protocol 5.1: Acid-Mediated Boc Deprotection
-
Reagent Preparation: Dissolve the Boc-protected heterocyclic product (e.g., the benzimidazole from Protocol 3.1) (5 mmol) in dichloromethane (DCM, 25 mL) in a 100 mL flask.
-
Acid Addition: Cool the solution in an ice bath (0 °C). Slowly add trifluoroacetic acid (TFA, 10 mL) dropwise. Caution: TFA is highly corrosive.
-
Reaction Execution: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor by TLC until the starting material is fully consumed.
-
Work-up & Isolation:
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Co-evaporate with toluene (2 x 20 mL) to ensure complete removal of residual acid.
-
The resulting product is the amine as its TFA salt. To obtain the free amine, dissolve the residue in DCM and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until the aqueous layer is basic.
-
Separate the organic layer, dry over Na₂SO₄, and concentrate to yield the final, deprotected amine, ready for further functionalization.
-
Summary of Applications & Data
| Heterocycle | Coreactant Type | Key Reaction Conditions | Typical Yield | Rationale for Use |
| Benzimidazole | Aldehydes | Reflux in Ethanol with Na₂S₂O₅ | 80-95% | Forms a rigid scaffold; side chain allows for SAR exploration. |
| Quinoxaline | 1,2-Dicarbonyls | Room temp. in Ethanol, cat. AcOH | >90% | Accesses key pharmacophore; side chain provides a vector for property modulation. |
| 1,5-Benzodiazepine | α,β-Unsaturated Ketones | Reflux in acidic or basic media | 75-90% | Builds CNS-active core; side chain enables attachment of solubilizing or targeting groups. |
Visualizing the Synthetic Strategy
The power of tert-Butyl 2-[(2-aminophenyl)amino]ethylcarbamate lies in its facilitation of a modular, multi-step synthetic workflow.
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Mastering the Purification of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate: A Guide to Recrystallization Techniques
Abstract
This comprehensive application note provides detailed protocols and technical insights for the purification of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate, a key intermediate in pharmaceutical synthesis. Moving beyond a simple recitation of steps, this guide delves into the rationale behind solvent selection and procedural nuances, empowering researchers to achieve high purity and yield. We present two primary recrystallization methodologies—a single-solvent system with isopropanol and a mixed-solvent system utilizing ethyl acetate and heptane—along with a troubleshooting guide to address common challenges. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their purification workflows for this and structurally related compounds.
Introduction: The Critical Role of Purity
In the landscape of pharmaceutical development, the purity of synthetic intermediates is paramount. Impurities, even in trace amounts, can have unforeseen consequences on the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate is a versatile building block, and its purification is a critical step in many synthetic routes. Recrystallization stands as a powerful and scalable technique for achieving the requisite high purity.[1] This process leverages the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[2][3] A successful recrystallization hinges on the meticulous selection of an appropriate solvent, one that readily dissolves the compound at an elevated temperature but affords low solubility upon cooling, thereby promoting the formation of pure crystals.[4]
This guide provides a detailed exploration of recrystallization strategies tailored for tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate, underpinned by an understanding of its chemical properties and potential impurities.
Physicochemical Properties and Impurity Profile
A foundational understanding of the target molecule's properties is essential for developing a robust purification strategy.
Table 1: Physicochemical Properties of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate [5]
| Property | Value |
| Molecular Formula | C₁₃H₂₀N₂O₂ |
| Molecular Weight | 236.31 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | ~71-73 °C (for a similar isomer)[2] |
| Solubility (Qualitative) | Slightly soluble in chloroform, DMSO, methanol, and water. General solubility in polar organic solvents.[6] |
The primary impurities in a typical synthesis of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate often include unreacted starting materials, by-products from side reactions, and residual catalysts. Given its structure, which contains both aromatic amine and carbamate functionalities, the polarity of these impurities can vary.
The Science of Solvent Selection: A Deliberate Approach
The "like dissolves like" principle serves as a starting point for solvent selection. The presence of polar amine and carbamate groups suggests solubility in polar organic solvents.[6] However, the ideal recrystallization solvent will exhibit a steep solubility curve with respect to temperature.
Based on the structure of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate and general principles of recrystallization for aromatic amines and N-Boc protected compounds, two promising systems are proposed:
-
Single-Solvent System: Isopropanol (IPA) : Alcohols like isopropanol often provide the desired solubility profile for moderately polar compounds. They are good solvents when hot and poor solvents when cold.
-
Mixed-Solvent System: Ethyl Acetate/Heptane : This combination offers a tunable polarity. Ethyl acetate, a moderately polar solvent, will dissolve the target compound, while the non-polar heptane will act as an anti-solvent, inducing crystallization upon its addition or during cooling.[1]
Experimental Protocols
Safety First: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Hot plates should be used for heating flammable organic solvents; never use an open flame.[7]
Protocol 1: Single-Solvent Recrystallization with Isopropanol
This method is often the first choice due to its simplicity and effectiveness.
Step-by-Step Procedure:
-
Dissolution: Place the crude tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (a 50 mL flask is suitable for this scale). Add a magnetic stir bar.
-
Solvent Addition: Add a minimal amount of isopropanol (e.g., 5 mL) to the flask.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add isopropanol portion-wise (0.5-1.0 mL at a time) until the solid completely dissolves at the boiling point of the solvent. Causality: Using the minimum amount of hot solvent is crucial for maximizing the yield of recrystallized product.[3]
-
Decolorization (Optional): If the solution is colored due to high molecular weight impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (e.g., 0.1 g) and reheat the solution to boiling for a few minutes.
-
Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask. Causality: Pre-heating the filtration apparatus prevents premature crystallization of the product on the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[3] Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold isopropanol to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Mixed-Solvent Recrystallization with Ethyl Acetate/Heptane
This technique is particularly useful when a single solvent does not provide the ideal solubility characteristics.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate in a minimal amount of hot ethyl acetate in an Erlenmeyer flask with stirring.
-
Anti-Solvent Addition: While the solution is still hot, slowly add heptane dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Re-dissolution: Add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 7-9 from Protocol 1, using cold heptane or a cold mixture of ethyl acetate/heptane for washing the crystals.
Recrystallization Workflow Diagram
Caption: A generalized workflow for the recrystallization process.
Troubleshooting Common Recrystallization Issues
Table 2: Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling | - Too much solvent was used. - The compound is very soluble even in the cold solvent. | - Boil off some of the solvent to concentrate the solution. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure compound. - For mixed-solvent systems, add more anti-solvent.[8] |
| Oiling out | - The solution is supersaturated, and the compound is coming out of solution above its melting point. - The cooling rate is too fast. | - Reheat the solution to dissolve the oil, add more solvent, and cool more slowly. - For mixed-solvent systems, use a higher ratio of the "good" solvent.[8] |
| Low recovery | - Too much solvent was used. - Premature crystallization during hot filtration. - Incomplete crystallization. | - Use the minimum amount of hot solvent necessary. - Ensure the filtration apparatus is pre-heated. - Allow sufficient time for cooling and consider longer cooling in an ice bath. |
| Crystals are colored | - Colored impurities are co-crystallizing. | - Use activated charcoal for decolorization. - A second recrystallization may be necessary. |
Alternative Purification Strategy: Acid-Base Extraction
For aromatic amines, an alternative or complementary purification technique involves acid-base extraction. The basic amine can be protonated with an acid (e.g., HCl) to form a water-soluble salt. This allows for the removal of non-basic organic impurities by washing with an organic solvent. Subsequently, neutralization of the aqueous layer with a base (e.g., NaOH) will precipitate the purified free amine.[9][10] This method can be particularly effective for removing non-polar impurities.
Conclusion
The successful purification of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate via recrystallization is an achievable goal with a systematic and well-informed approach. By understanding the physicochemical properties of the compound and applying the principles of solvent selection, researchers can confidently choose an appropriate single- or mixed-solvent system. The detailed protocols and troubleshooting guide provided in this application note serve as a robust starting point for optimizing the purification of this important pharmaceutical intermediate, ultimately contributing to the integrity and quality of the final drug substance.
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Application Notes and Protocols for the Large-Scale Synthesis of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate
Introduction
tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate is a key building block in contemporary drug discovery and development, serving as a versatile precursor for a range of pharmacologically active molecules. Its structure, featuring a protected diamine linked to an o-phenylenediamine core, makes it an ideal starting material for the synthesis of various heterocyclic compounds, including benzimidazoles and other privileged scaffolds in medicinal chemistry. The strategic placement of the Boc-protecting group allows for selective functionalization of the aromatic amine, providing a controlled pathway to complex molecular architectures. This document provides a comprehensive guide to a robust and scalable two-step synthesis of this important intermediate, designed for researchers and process chemists in the pharmaceutical and allied industries.
Strategic Overview of the Synthetic Approach
The synthesis is designed as a two-step process, prioritizing scalability, efficiency, and safety. The overall strategy involves an initial Nucleophilic Aromatic Substitution (SNAr) reaction, followed by a catalytic hydrogenation. This approach was selected over alternatives like reductive amination or palladium-catalyzed cross-coupling reactions due to its operational simplicity, cost-effectiveness, and high potential for large-scale implementation.
The key transformations are:
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) - Formation of the carbon-nitrogen bond between the aromatic ring and the ethylenediamine backbone via the reaction of 2-fluoronitrobenzene with tert-butyl (2-aminoethyl)carbamate.
-
Step 2: Catalytic Hydrogenation - Selective reduction of the aromatic nitro group to the corresponding primary amine, yielding the final product.
This methodology ensures a high-yielding and pure product, suitable for downstream applications in research and development.
Chemical Structures and Reaction Scheme
Figure 1: Overall synthetic scheme for tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate.
Experimental Protocols
Part 1: Large-Scale Synthesis of tert-Butyl (2-aminoethyl)carbamate
The mono-Boc protection of ethylenediamine is a critical first step. While several methods exist, the following protocol is optimized for scale and selectivity, avoiding the need for chromatography.[1][2][3][4][5]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass (g) | Volume (mL) |
| Ethylenediamine | 60.10 | 10.0 | 601 | 670 |
| Di-tert-butyl dicarbonate (Boc)₂O | 218.25 | 1.0 | 218.25 | - |
| Dichloromethane (DCM) | 84.93 | - | - | 2 L |
| Water | 18.02 | - | - | As needed |
| Sodium Hydroxide (NaOH) | 40.00 | - | As needed | - |
| Brine (saturated NaCl solution) | - | - | - | As needed |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | - | As needed | - |
Procedure:
-
Reaction Setup: In a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve ethylenediamine (10.0 mol, 601 g) in dichloromethane (2 L). Cool the solution to 0 °C in an ice-water bath.
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1.0 mol, 218.25 g) in dichloromethane (500 mL) and add it to the dropping funnel. Add the Boc anhydride solution dropwise to the stirred ethylenediamine solution over a period of 2-3 hours, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash with water (3 x 1 L). To remove excess ethylenediamine, wash the organic layer with a 1 M aqueous sodium hydroxide solution (2 x 500 mL), followed by brine (500 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain tert-butyl (2-aminoethyl)carbamate as a colorless to pale yellow oil. The product is typically of high purity (>95%) and can be used in the next step without further purification.
Part 2: Synthesis of tert-Butyl 2-[(2-nitrophenyl)amino]ethylcarbamate (SNAr Reaction)
This step involves the nucleophilic aromatic substitution of the fluorine atom in 2-fluoronitrobenzene by the primary amine of tert-butyl (2-aminoethyl)carbamate.[6][7][8][9]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass (g) | Volume (mL) |
| 2-Fluoronitrobenzene | 141.10 | 1.0 | 141.1 | 110 |
| tert-Butyl (2-aminoethyl)carbamate | 160.22 | 1.1 | 176.24 | - |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 2.0 | 276.4 | - |
| Dimethyl Sulfoxide (DMSO), anhydrous | 78.13 | - | - | 1 L |
| Ethyl Acetate | 88.11 | - | - | As needed |
| Water | 18.02 | - | - | As needed |
| Brine (saturated NaCl solution) | - | - | - | As needed |
Procedure:
-
Reaction Setup: To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add anhydrous potassium carbonate (2.0 mol, 276.4 g) and anhydrous dimethyl sulfoxide (1 L).
-
Addition of Reactants: Add tert-butyl (2-aminoethyl)carbamate (1.1 mol, 176.24 g) to the stirred suspension, followed by the addition of 2-fluoronitrobenzene (1.0 mol, 141.1 g).
-
Reaction Conditions: Heat the reaction mixture to 80 °C and maintain this temperature for 6-8 hours. Monitor the reaction progress by TLC or high-performance liquid chromatography (HPLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water (3 L). A yellow to orange solid will precipitate. Stir the suspension for 30 minutes to ensure complete precipitation.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash it thoroughly with water until the filtrate is neutral. Further wash the solid with a cold 1:1 mixture of ethyl acetate and hexanes to remove any unreacted starting materials. Dry the solid under vacuum to yield tert-butyl 2-[(2-nitrophenyl)amino]ethylcarbamate as a bright yellow-orange solid.
Part 3: Synthesis of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate (Catalytic Hydrogenation)
The final step is the reduction of the nitro group to an amine. Catalytic hydrogenation with palladium on carbon is a clean and efficient method for this transformation.[10][11][12][13]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mol) | Mass (g) |
| tert-Butyl 2-[(2-nitrophenyl)amino]ethylcarbamate | 281.31 | 0.8 | 225 |
| Palladium on Carbon (10 wt. % Pd/C) | - | - | 11.25 (5 mol %) |
| Methanol | 32.04 | - | 2 L |
| Celite® | - | - | As needed |
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr shaker or a multi-liter flask with a balloon of hydrogen), suspend tert-butyl 2-[(2-nitrophenyl)amino]ethylcarbamate (0.8 mol, 225 g) in methanol (2 L).
-
Catalyst Addition: Carefully add 10% palladium on carbon (11.25 g, 5 mol %) to the suspension under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or use a hydrogen balloon) and stir the mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by the uptake of hydrogen and by TLC or HPLC until the starting material is completely consumed (typically 4-6 hours).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol (2 x 200 mL).
-
Isolation and Purification: Combine the filtrates and concentrate under reduced pressure to obtain a crude solid. Recrystallize the solid from a suitable solvent system, such as ethyl acetate/hexanes, to yield tert-butyl 2-[(2-aminophenyl)amino]ethylcarbamate as a crystalline solid.
Data Summary and Characterization
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Expected Yield | Purity (by HPLC) |
| tert-Butyl (2-aminoethyl)carbamate | C₇H₁₆N₂O₂ | 160.22 | Colorless to pale yellow oil | >85% | >95% |
| tert-Butyl 2-[(2-nitrophenyl)amino]ethylcarbamate | C₁₃H₁₉N₃O₄ | 281.31 | Yellow-orange solid | >90% | >98% |
| tert-Butyl 2-[(2-aminophenyl)amino]ethylcarbamate | C₁₃H₂₁N₃O₂ | 251.33 | Off-white to pale brown solid | >95% | >99% |
Characterization Data for tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate:
-
¹H NMR (400 MHz, CDCl₃): δ 7.00-6.70 (m, 4H, Ar-H), 5.05 (br s, 1H, NH-Boc), 4.20 (br s, 2H, Ar-NH₂), 3.40-3.25 (m, 4H, CH₂-CH₂), 1.45 (s, 9H, C(CH₃)₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 156.5, 143.0, 125.5, 122.0, 119.0, 116.5, 79.5, 45.0, 40.5, 28.5.
-
Mass Spectrometry (ESI+): m/z 252.2 [M+H]⁺.
Safety and Handling Precautions
-
Ethylenediamine: Corrosive and flammable. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Di-tert-butyl dicarbonate: Irritant. Avoid inhalation and contact with skin and eyes.
-
2-Fluoronitrobenzene: Toxic and an irritant. Handle with care in a fume hood.
-
Dimethyl Sulfoxide (DMSO): Can facilitate the absorption of other chemicals through the skin. Wear appropriate gloves.
-
Palladium on Carbon: Flammable solid, especially when dry and in the presence of hydrogen. Handle under an inert atmosphere and avoid sources of ignition. The filtration of the catalyst should be done while it is still wet to prevent ignition.
-
Hydrogen Gas: Highly flammable. Ensure the hydrogenation apparatus is properly set up and leak-tested. Perform the reaction in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis.
Conclusion
The protocols detailed in this application note provide a reliable and scalable method for the synthesis of tert-butyl 2-[(2-aminophenyl)amino]ethylcarbamate. The two-step sequence, commencing with a nucleophilic aromatic substitution followed by catalytic hydrogenation, offers high yields and excellent purity, making it suitable for large-scale production in a research or industrial setting. Adherence to the described procedures and safety precautions will ensure the successful and safe synthesis of this valuable chemical intermediate.
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- 19. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate - Google Patents [patents.google.com]
- 20. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 21. Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate | Atlantis Press [atlantis-press.com]
- 22. rsc.org [rsc.org]
Application Notes and Protocols for the Derivatization of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate
Introduction
tert-Butyl 2-[(2-aminophenyl)amino]ethylcarbamate is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure incorporates a nucleophilic aromatic amine, a secondary aliphatic amine, and a Boc-protected primary amine, offering multiple sites for chemical modification. This strategic arrangement allows for the selective introduction of various functionalities, leading to the synthesis of diverse compound libraries for screening and the development of complex heterocyclic systems. These derivatives are key intermediates in the synthesis of a range of pharmaceuticals and functional materials.
This comprehensive guide provides detailed application notes and validated protocols for the derivatization of tert-butyl 2-[(2-aminophenyl)amino]ethylcarbamate. We will explore three primary derivatization strategies: selective N-acylation, regioselective N-alkylation, and cyclization to form benzimidazole derivatives. Each section will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into reaction optimization and characterization of the resulting products.
Physicochemical Properties
A thorough understanding of the starting material's properties is fundamental to successful derivatization.
| Property | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂O₂ | PubChem[1] |
| Molecular Weight | 236.31 g/mol | PubChem[1] |
| Appearance | Off-White Powder | AChemBlock[2] |
| IUPAC Name | tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate | PubChem[1] |
Selective N-Acylation of the Aromatic Amine
N-acylation is a fundamental transformation for the introduction of an amide functionality, which can serve as a stable linker, a pharmacophore element, or a precursor for further chemical modifications. The differential reactivity of the two unprotected amine groups in tert-butyl 2-[(2-aminophenyl)amino]ethylcarbamate—the aromatic primary amine and the aliphatic secondary amine—allows for selective acylation. The aromatic amine is less nucleophilic than the aliphatic amine due to the delocalization of its lone pair of electrons into the benzene ring.[3][4] However, under controlled conditions, selective acylation of the more sterically accessible and sufficiently nucleophilic aromatic amine can be achieved.
Causality Behind Experimental Choices
The choice of acylating agent and reaction conditions is critical for achieving high selectivity and yield. Acyl chlorides and anhydrides are common acylating agents. The use of a mild base, such as pyridine or triethylamine, is often necessary to neutralize the acid byproduct (e.g., HCl) generated during the reaction, which could otherwise protonate the amine starting material and halt the reaction. The reaction is typically performed at low to ambient temperatures to control the reactivity and minimize side reactions, such as di-acylation or acylation of the aliphatic amine.
Experimental Protocol: N-Acylation with Benzoyl Chloride
This protocol describes the synthesis of tert-butyl 2-{[2-(benzoylamino)phenyl]amino}ethylcarbamate.
Materials:
-
tert-Butyl 2-[(2-aminophenyl)amino]ethylcarbamate
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, dissolve tert-butyl 2-[(2-aminophenyl)amino]ethylcarbamate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (1.2 eq) to the solution.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-acylated product.
Data Presentation: N-Acylation Reaction Parameters
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants, inert under reaction conditions. |
| Base | Pyridine | Neutralizes HCl byproduct, mild base to avoid side reactions. |
| Temperature | 0 °C to Room Temperature | Controls reactivity and selectivity. |
| Acylating Agent | Benzoyl Chloride | Readily available and reactive acylating agent. |
Experimental Workflow: N-Acylation
Caption: Workflow for the N-acylation of the substrate.
Regioselective N-Alkylation of the Aliphatic Amine
N-alkylation of the secondary aliphatic amine introduces a substituent that can significantly modulate the physicochemical and pharmacological properties of the parent molecule. The aliphatic secondary amine is more nucleophilic and generally more reactive towards alkylating agents than the aromatic primary amine.[3][4] This difference in reactivity allows for regioselective alkylation under appropriate conditions.
Causality Behind Experimental Choices
The choice of a suitable base and solvent system is crucial for the deprotonation of the less acidic secondary amine and to facilitate the nucleophilic substitution reaction. Stronger bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) are often employed.[5] Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are typically used to dissolve the reactants and promote the Sₙ2 reaction. The reaction temperature may need to be elevated to drive the reaction to completion.
Experimental Protocol: N-Alkylation with Benzyl Bromide
This protocol outlines the synthesis of tert-butyl 2-{[2-amino-N-(benzyl)phenyl]amino}ethylcarbamate.
Materials:
-
tert-Butyl 2-[(2-aminophenyl)amino]ethylcarbamate
-
Benzyl bromide
-
Cesium carbonate (Cs₂CO₃)
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of tert-butyl 2-[(2-aminophenyl)amino]ethylcarbamate (1.0 eq) in anhydrous DMF, add cesium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.2 eq) to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-16 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation: N-Alkylation Reaction Parameters
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dimethylformamide (DMF) | Polar aprotic solvent, facilitates Sₙ2 reaction. |
| Base | Cesium Carbonate (Cs₂CO₃) | Strong base to deprotonate the secondary amine. |
| Temperature | 60-80 °C | Provides sufficient energy for the reaction to proceed. |
| Alkylating Agent | Benzyl Bromide | Common and reactive alkylating agent. |
Experimental Workflow: N-Alkylation
Caption: Workflow for the N-alkylation of the substrate.
Cyclization to Benzimidazole Derivatives
The o-phenylenediamine moiety within the starting material is a classic precursor for the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities.[6][7] The condensation of the diamine with aldehydes or carboxylic acids, followed by cyclization and dehydration, leads to the formation of the benzimidazole ring.
Causality Behind Experimental Choices
The reaction with aldehydes is often catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH), which activates the aldehyde carbonyl group for nucleophilic attack by the amine.[6] The reaction typically proceeds through the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent aromatization via oxidation.[8] When using carboxylic acids, harsher conditions, such as high temperatures, are often required to drive the dehydration and cyclization. The choice of the aldehyde or carboxylic acid determines the substituent at the 2-position of the benzimidazole ring.
Experimental Protocol: Benzimidazole Formation with an Aldehyde
This protocol details the synthesis of tert-butyl 2-{[2-(1H-benzimidazol-2-yl)phenyl]amino}ethylcarbamate derivatives.
Materials:
-
tert-Butyl 2-[(2-aminophenyl)amino]ethylcarbamate
-
Aromatic aldehyde (e.g., benzaldehyde)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Dean-Stark apparatus
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine tert-butyl 2-[(2-aminophenyl)amino]ethylcarbamate (1.0 eq), the aromatic aldehyde (1.1 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.1 eq) in toluene.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (typically 4-8 hours).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired benzimidazole derivative.
Data Presentation: Benzimidazole Formation Parameters
| Parameter | Condition | Rationale |
| Solvent | Toluene | Allows for azeotropic removal of water to drive the reaction forward. |
| Catalyst | p-Toluenesulfonic acid monohydrate | Acid catalyst to activate the aldehyde. |
| Temperature | Reflux | High temperature is required for cyclization and dehydration. |
| Reagent | Aromatic aldehyde | Determines the substituent at the 2-position of the benzimidazole. |
Experimental Workflow: Benzimidazole Formation
Caption: Workflow for benzimidazole synthesis.
Conclusion
The protocols detailed in this guide offer robust and reproducible methods for the derivatization of tert-butyl 2-[(2-aminophenyl)amino]ethylcarbamate. By carefully selecting the reaction conditions, researchers can achieve selective N-acylation, regioselective N-alkylation, or cyclization to form valuable benzimidazole scaffolds. These methods provide a powerful toolkit for generating diverse chemical libraries for drug discovery and for the synthesis of complex molecular architectures. As with any chemical synthesis, proper safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.
References
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Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry. [Link]
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N-alkylation reaction of o-phenylenediamine with substituted benzyl alcohols. ResearchGate. [Link]
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tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate. PubChem. [Link]
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Reaction of o-phenylenediamine with aldehydes. ResearchGate. [Link]
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Synthesis and Characterization of 2-Substituted Benzimidazole Derivatives and Study of Their Antibacterial and Antifungal Activities. Oriental Journal of Chemistry. [Link]
-
An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]
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Which type of amine is more reactive: aromatic or aliphatic? What factors contribute to this difference in reactivity? Quora. [Link]
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Cascade Cyclization/Annulation of β-Enamino Diketones and o-Phenylenediamine: A Strategy to Access Pyrrole-fused 1,5-Benzodiazepines. The Journal of Organic Chemistry. [Link]
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Regioselective Radical Arene Amination for the Concise Synthesis of ortho-Phenylenediamines. Journal of the American Chemical Society. [Link]
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A) Mechanism of NO and ON intramolecular acyl migration reaction; (B) ON intramolecular acyl migration-type water-soluble prodrugs of KNI-272 and -279; (C) water-soluble prodrug of KNI-727. ResearchGate. [Link]
-
Microwave-assisted One-Pot Synthesis of 2-Aryl (1H) Benzimidazoles without Catalyst. Rafidain Journal of Science. [Link]
-
N-Acylation in combinatorial chemistry. Arkat USA. [Link]
-
Synthesis, characterization and anti - JOCPR. Journal of Chemical and Pharmaceutical Research. [Link]
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Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. Synlett. [Link]
-
Aromatic and Aliphatic Amines. P. K. College, Contai. [Link]
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Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Molecules. [Link]
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Chemoselective acylation of N-acylglutarimides with N-acylpyrroles and aryl esters under transition. Nature Communications. [Link]
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Intramolecular cyclization of N-allyl propiolamides: a facile synthetic route to highly substituted γ-lactams (a review). Arkat USA. [Link]
-
Reactions of Primary Aliphatic Amines. Save My Exams. [Link]
-
Synthesis, characterization of 2-substituted benzimidazole derivatives and evaluation of antimicrobial activity. ResearchGate. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]
-
tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate. PubChem. [Link]
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Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Organic & Biomolecular Chemistry. [Link]
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Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Semantic Scholar. [Link]
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Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. Organic Letters. [Link]
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Direct, Regioselective N -Alkylation of 1,3-Azoles. ResearchGate. [Link]
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Direct, Regioselective N-Alkylation of 1,3-Azoles. Angewandte Chemie International Edition. [Link]
-
Reactive electrophilic metabolites of aromatic amine and amide carcinogens. Frontiers in Bioscience. [Link]
-
N-Acylation Reactions of Amines. ResearchGate. [Link]
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Explain the comparative reactivity of aliphatic and aromatic amine?. Chemistry point. [Link]
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tert-Butyl [2-(2-aminoethoxy)ethyl]carbamate. PubChem. [Link]
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Introduction: The Indispensable Role of the Boc Protecting Group
In the intricate landscape of multi-step organic synthesis, particularly in peptide chemistry and the development of pharmaceutical agents, the ability to selectively mask and unmask reactive functional groups is paramount. Amines, with their inherent nucleophilicity and basicity, often require temporary protection to prevent undesired side reactions.[1] The tert-butoxycarbonyl group, universally known as the Boc group, stands as one of the most crucial and widely utilized protecting groups for amines.[2][3]
Introduced in the late 1950s, the Boc group's popularity stems from a robust set of characteristics: it is easily introduced, remarkably stable to a wide range of nucleophiles and basic conditions, and, most critically, can be cleaved under specific and mild acidic conditions.[4] This acid lability provides an essential axis of orthogonality, allowing for selective deprotection in the presence of other protecting groups like the base-labile Fmoc or the hydrogenolysis-labile Cbz groups.[5] This guide provides an in-depth exploration of the mechanisms, strategic considerations, and detailed laboratory protocols for the successful application of Boc-protection and deprotection chemistry.
Part 1: The Chemistry of Boc-Protection
The protection of an amine as its N-Boc derivative effectively converts it into a carbamate, which significantly attenuates its nucleophilic and basic properties.[6] This transformation is foundational for directing reactivity elsewhere in a complex molecule.
Mechanism of N-Boc Protection
The standard method for Boc protection involves the reaction of an amine with di-tert-butyl dicarbonate, commonly referred to as Boc anhydride or (Boc)₂O.[7] The reaction proceeds via a nucleophilic acyl substitution pathway.
-
Nucleophilic Attack: The lone pair of electrons on the amine's nitrogen atom attacks one of the electrophilic carbonyl carbons of (Boc)₂O.[5][8]
-
Tetrahedral Intermediate Formation: This attack forms a transient tetrahedral intermediate.[1]
-
Collapse and Byproduct Formation: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group. This unstable anion readily decomposes into the highly stable carbon dioxide (CO₂) gas and a tert-butoxide anion.[7]
-
Proton Transfer: The generated tert-butoxide, a strong base, deprotonates the now-positively charged amine, yielding the final N-Boc protected compound and tert-butanol.[5] The evolution of CO₂ gas provides a significant thermodynamic driving force for the reaction.[6]
Caption: Nucleophilic acyl substitution mechanism for Boc protection.
Common Reagents and Conditions for Boc-Protection
While the core reagents are the amine and (Boc)₂O, the choice of solvent and base can be tailored to the substrate's properties. The reaction is flexible and high-yielding under relatively mild conditions.[2]
| Reagent/Condition | Typical Choice(s) | Rationale & Field Insights |
| Boc Source | Di-tert-butyl dicarbonate ((Boc)₂O) | The most common, stable, and easy-to-handle reagent.[3] Alternative reagents exist but are less common in standard applications. |
| Base (Optional but common) | NaOH, NaHCO₃, Triethylamine (TEA), 4-(Dimethylamino)pyridine (DMAP) | For amino acids, a base like NaOH or NaHCO₃ is used to deprotonate the amino group, enhancing its nucleophilicity.[9] For neutral amines, a non-nucleophilic organic base like TEA is common.[7] DMAP can be used as a catalyst, especially for less reactive amines.[3] Some protections can proceed without a base.[8] |
| Solvent | Dioxane/Water, THF/Water, Acetonitrile (ACN), Dichloromethane (DCM) | A biphasic system (e.g., Dioxane/Water) is excellent for amino acids. Anhydrous solvents like THF, ACN, or DCM are used for water-sensitive substrates.[2] Catalyst-free protections in water are also reported as a green chemistry alternative.[4] |
| Temperature | 0 °C to Room Temperature (RT) | The reaction is typically exothermic. Starting at 0 °C and allowing it to warm to RT is a common practice to control the reaction rate and minimize side reactions. |
Protocol 1: General Procedure for Boc-Protection of an Amino Acid
This protocol is a self-validating system for the protection of a generic amino acid, such as L-Alanine.
Materials & Equipment:
-
L-Alanine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Sodium Hydroxide (NaOH) (2.1 eq)
-
1,4-Dioxane
-
Deionized Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve L-Alanine (1.0 eq) and NaOH (2.1 eq) in a 1:1 mixture of deionized water and 1,4-dioxane. Stir until a clear solution is obtained. Cool the flask in an ice bath to 0 °C.
-
Reagent Addition: Dissolve (Boc)₂O (1.1 eq) in a minimal amount of 1,4-dioxane and add it dropwise to the stirring amino acid solution over 15-20 minutes.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature overnight (typically 12-18 hours).
-
Monitoring (Self-Validation): The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take a small aliquot, acidify it, and spot it against the starting material. The product (Boc-Alanine) will have a higher Rf value than the starting amino acid.
-
Work-up - Quenching & pH Adjustment: Cool the reaction mixture in an ice bath. Slowly and carefully acidify the solution to pH 2-3 by adding 1 M HCl. This step protonates the carboxylate and neutralizes excess base. Effervescence (CO₂) may be observed.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate. The desired product will move into the organic phase.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then brine to remove residual acid and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude Boc-protected amino acid, which is often a white solid or a viscous oil.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography, but often the crude product is of sufficient purity for subsequent steps.
Part 2: The Strategy of Boc-Deprotection
The removal of the Boc group is as critical as its installation. The key to its utility is its selective cleavage under acidic conditions, which leaves base-labile and other protecting groups intact.[10]
Mechanism of Acid-Catalyzed Boc-Deprotection
The deprotection is an acid-catalyzed elimination reaction that proceeds through a stable carbocation intermediate.[1]
-
Protonation: A strong acid, typically trifluoroacetic acid (TFA), protonates the carbonyl oxygen of the carbamate. This makes the carbonyl carbon more electrophilic and weakens the adjacent C-O bond.[11]
-
Carbocation Formation: The C-O bond cleaves to release a stable tert-butyl cation and the unstable carbamic acid intermediate.[1][11] The stability of the tertiary carbocation is the primary reason for the Boc group's acid lability.[1]
-
Decarboxylation: The carbamic acid spontaneously decarboxylates, releasing carbon dioxide gas and the free amine.[5]
-
Final State: Under the acidic conditions, the liberated amine is protonated, typically yielding an ammonium salt (e.g., a trifluoroacetate or hydrochloride salt).
Caption: Acid-catalyzed deprotection of a Boc-protected amine.
Reagents and the Critical Role of Scavengers
The choice of acid and the inclusion of scavengers are critical for a clean and high-yielding deprotection.
| Reagent/Condition | Typical Choice(s) | Rationale & Field Insights |
| Acid | Trifluoroacetic Acid (TFA), Hydrochloric Acid (HCl, often as a solution in dioxane or ether), Phosphoric Acid (H₃PO₄) | TFA is the most common reagent, often used in a 25-50% solution in DCM.[12] It is volatile and easily removed. HCl is another strong acid option.[2] Milder acids like aqueous H₃PO₄ can be used for substrates sensitive to very strong acids.[4] |
| Solvent | Dichloromethane (DCM), 1,4-Dioxane, Ethyl Acetate | DCM is the standard solvent for TFA-mediated deprotections.[7] Chlorinated solvents should be minimized where possible for greener chemistry.[13] |
| Scavengers | Triethylsilane (TES), Anisole, Thiophenol, Water | This is a critical consideration. The liberated tert-butyl cation is a potent electrophile that can irreversibly alkylate sensitive amino acid side chains (e.g., Trp, Met, Cys).[4] Scavengers are nucleophiles added to the reaction to trap the tBu⁺ cation, preventing these side reactions. TES is a very effective scavenger, forming volatile byproducts. |
| Temperature | 0 °C to Room Temperature (RT) | Deprotections are typically rapid and are run at RT. For sensitive substrates, cooling to 0 °C may be beneficial.[2] |
Protocol 2: Standard Procedure for Boc-Deprotection using TFA/DCM
This protocol describes a robust method for removing a Boc group.
Materials & Equipment:
-
N-Boc protected amine (1.0 eq)
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TES) (optional scavenger, 2-5 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine, Anhydrous Na₂SO₄
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line, separatory funnel, rotary evaporator.
-
Safety Note: TFA is highly corrosive and volatile. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
Step-by-Step Methodology:
-
Setup: Dissolve the N-Boc protected amine (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen or argon atmosphere. If using a scavenger, add it at this stage.
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Add TFA dropwise (typically 25-50% v/v). For example, to 10 mL of a DCM solution, add 2.5-5 mL of TFA.
-
Reaction: Remove the ice bath and stir the reaction at room temperature for 1-3 hours.
-
Monitoring (Self-Validation): Monitor the reaction by TLC. The deprotected amine (as its salt) will have a much lower Rf and will often streak from the baseline, while the starting material spot disappears. Staining with ninhydrin will show a positive (colored) spot for the product and no color for the starting material.
-
Work-up - Removal of Acid: Once complete, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The crude product will be the amine trifluoroacetate salt, often as an oil or solid.
-
Neutralization and Extraction (Optional): To obtain the free amine, dissolve the crude salt in DCM and wash carefully with saturated NaHCO₃ solution until the aqueous layer is basic (check with pH paper). Caution: CO₂ evolution will cause pressure buildup in the separatory funnel; vent frequently.
-
Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the free amine. The product can also be isolated as a more stable hydrochloride salt by precipitating from an HCl/ether solution.
Part 3: Strategic Implementation and Orthogonality
The true power of the Boc group is realized when used in concert with other protecting groups in an orthogonal strategy.[10] Orthogonal protecting groups can be removed under distinct chemical conditions, allowing for the deprotection of one group while others remain intact.[14]
Caption: Orthogonal removal of common amine protecting groups.
This orthogonality is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS). In Boc-based SPPS, the temporary α-amino protection is the acid-labile Boc group, while side-chain protecting groups are designed to be more stable to acid and are only removed at the final cleavage step with a very strong acid like HF.[9]
Conclusion
The Boc group is an indispensable tool in the arsenal of the synthetic chemist.[6] Its reliable installation, robust stability profile, and clean, selective removal under acidic conditions provide a powerful strategy for managing amine functionalities. A thorough understanding of the underlying mechanisms of protection and deprotection, coupled with careful consideration of reaction conditions and the strategic use of scavengers, empowers researchers to effectively leverage Boc chemistry in the synthesis of complex, high-value molecules. The protocols and insights provided herein serve as a comprehensive guide for achieving consistent and successful outcomes in the laboratory.
References
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. Organic & Biomolecular Chemistry, 11(34), 5575-5586. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O). Retrieved from [Link]
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Master Organic Chemistry. (2018). Protecting Groups For Amines: Carbamates. Retrieved from [Link]
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
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Application Notes & Protocols: N-Alkylation and N-Acylation of tert-Butyl 2-(2-Aminophenyl)ethylcarbamate
Introduction: The Strategic Utility of a Bifunctional Scaffold
In the landscape of medicinal chemistry and materials science, molecular scaffolds that offer orthogonal reactivity are of paramount importance. tert-Butyl 2-(2-aminophenyl)ethylcarbamate is one such strategic building block. It features a primary aromatic amine (aniline) poised for a wide array of derivatizations, while the other terminus is a primary aliphatic amine masked with a tert-butoxycarbonyl (Boc) protecting group.
This molecular architecture allows for the selective modification of the aniline nitrogen. The electron-withdrawing nature of the Boc group renders the carbamate nitrogen unreactive to standard alkylation and acylation conditions.[1][2] Consequently, the aniline moiety can be functionalized through N-alkylation or N-acylation to build molecular complexity. Subsequently, the Boc group can be readily cleaved under acidic conditions to liberate the aliphatic amine, making it available for a second, distinct chemical transformation. This guide provides detailed protocols and the underlying chemical principles for the N-alkylation and N-acylation of this versatile substrate.
A Note on Nomenclature: The substrate, registered under CAS Number 180147-34-6, is systematically named tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate.[3] For clarity, this guide will refer to it by this name or as the "substrate."
Section 1: N-Alkylation of the Aniline Moiety
N-alkylation of the primary aromatic amine introduces alkyl substituents, a common strategy for modulating the pharmacological properties of a lead compound, such as its lipophilicity, metabolic stability, and receptor binding affinity. While direct alkylation with alkyl halides is possible, it often suffers from poor selectivity and overalkylation.[4] Reductive amination stands out as the superior method for achieving clean, high-yield mono-alkylation.[5][6]
Protocol 1.1: Reductive Amination with Aldehydes and Ketones
Reductive amination is a robust, one-pot procedure that converts an amine and a carbonyl compound into a more substituted amine.[6] The reaction proceeds via the formation of an intermediate imine (or iminium ion), which is then reduced in situ by a mild, selective hydride donor.
Causality and Experimental Rationale: The success of this method hinges on the choice of the reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation. It is significantly less reactive than reagents like sodium borohydride (NaBH₄), meaning it will not readily reduce the starting aldehyde. Its reactivity is tailored to reducing the protonated imine intermediate, which is more electrophilic. This selectivity prevents competitive reduction of the carbonyl starting material and ensures the reaction proceeds cleanly towards the desired N-alkylated product.[7] A small amount of acetic acid is often included to catalyze imine formation without excessively protonating the aniline, which would render it non-nucleophilic.
Caption: Reductive Amination Workflow.
Detailed Step-by-Step Protocol:
-
Reaction Setup: To a solution of tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate (1.0 eq.) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), ~0.1 M), add the desired aldehyde or ketone (1.1 eq.).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive carbonyls, the addition of a catalytic amount of acetic acid (0.1 eq.) can facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise over 10 minutes. An exotherm may be observed. The reaction is typically stirred at room temperature for 3-12 hours.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane, 3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Data Presentation: Representative Reductive Amination Reactions
| Entry | Aldehyde/Ketone | Eq. | Reducing Agent (Eq.) | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | 1.1 | STAB (1.5) | DCE | 4 | >90 |
| 2 | 4-Methoxybenzaldehyde | 1.1 | STAB (1.5) | THF | 3 | >95 |
| 3 | Cyclohexanone | 1.1 | STAB (1.5) | DCE | 8 | ~85 |
| 4 | Isobutyraldehyde | 1.2 | STAB (1.5) | MeOH | 6 | ~88 |
Section 2: N-Acylation of the Aniline Moiety
N-acylation converts the primary aniline into a highly stable amide. This transformation is fundamental in drug development for introducing pharmacophores, modifying solubility, and blocking a metabolic liability site. The reaction is typically high-yielding and synthetically straightforward.
Protocol 2.1: The Schotten-Baumann Reaction
The Schotten-Baumann reaction is a classic, robust method for acylating amines using reactive acylating agents like acyl chlorides or anhydrides under biphasic or aqueous base conditions.[8][9]
Causality and Experimental Rationale: The reaction's effectiveness lies in the use of an aqueous base (e.g., NaOH). The base serves two critical functions: it neutralizes the hydrochloric acid (HCl) byproduct generated from the reaction with an acyl chloride, driving the equilibrium towards the product.[10] Secondly, it maintains the amine in its free, nucleophilic state. While the acyl chloride can be hydrolyzed by the aqueous base, the rate of aminolysis is significantly faster, leading to high yields of the desired amide.[11]
Caption: Schotten-Baumann Reaction Mechanism.
Detailed Step-by-Step Protocol:
-
Reaction Setup: Dissolve or suspend the substrate (1.0 eq.) in a biphasic mixture of dichloromethane (DCM) and 1 M aqueous sodium hydroxide (NaOH) (1:1 v/v). Cool the vigorously stirring mixture to 0 °C in an ice bath.
-
Acylation: Add the acyl chloride (1.05 eq.) dropwise via syringe, keeping the internal temperature below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The product amide is typically less polar than the starting aniline.
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x volumes).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The product is often pure enough for subsequent steps, but can be recrystallized or purified by column chromatography if necessary.
Protocol 2.2: Peptide Coupling with Carboxylic Acids
For more delicate substrates or when using carboxylic acids directly, modern peptide coupling reagents provide a mild and efficient alternative to acyl chlorides. Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with an additive like 1-Hydroxybenzotriazole (HOBt) are commonly used.[12]
Causality and Experimental Rationale: EDCI activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. The aniline can then attack this intermediate to form the amide bond. The role of HOBt is crucial: it can trap the O-acylisourea to form an active ester. This intermediate is less prone to side reactions (like N-acylurea formation) and minimizes the risk of racemization if the carboxylic acid has a chiral center.[12] A tertiary amine base like N,N-Diisopropylethylamine (DIPEA) is used to neutralize any acidic species without acting as a competing nucleophile.
Detailed Step-by-Step Protocol:
-
Activation: In an anhydrous solvent like DMF or DCM, dissolve the carboxylic acid (1.1 eq.), EDCI (1.2 eq.), and HOBt (1.2 eq.). Stir the mixture at 0 °C for 15 minutes.
-
Coupling: Add a solution of the substrate (1.0 eq.) and DIPEA (1.5 eq.) in the same solvent to the activated mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitoring: Track the reaction to completion via TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Data Presentation: Representative N-Acylation Reactions
| Entry | Acylating Agent | Method | Base (Eq.) | Solvent | Time (h) | Yield (%) |
| 1 | Benzoyl Chloride | Schotten-Baumann | NaOH (2.0) | DCM/H₂O | 1 | >95 |
| 2 | Acetyl Chloride | Schotten-Baumann | Pyridine | DCM | 2 | >90 |
| 3 | Benzoic Acid | EDCI/HOBt Coupling | DIPEA (1.5) | DMF | 12 | ~90 |
| 4 | Acetic Acid | EDCI/HOBt Coupling | DIPEA (1.5) | DCM | 16 | ~85 |
Section 3: Post-Reaction Processing: Boc Group Deprotection
The strategic value of this scaffold is fully realized when the Boc-protecting group is removed to unmask the primary aliphatic amine for further functionalization. This is reliably achieved under acidic conditions.
Causality and Experimental Rationale: The Boc group is stable to basic and nucleophilic conditions but is designed to be labile to acid.[13] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is then quenched. This process generates a transient carbamic acid, which rapidly decarboxylates to yield the free amine.[14] Trifluoroacetic acid (TFA) in DCM is a standard and highly effective condition for this transformation.
Sources
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- 3. tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate | C13H20N2O2 | CID 17912990 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. Reductive amination - Wikipedia [en.wikipedia.org]
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- 8. chemistnotes.com [chemistnotes.com]
- 9. brainly.in [brainly.in]
- 10. byjus.com [byjus.com]
- 11. Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. - CHEMSOLVE.NET [chemizi.blogspot.com]
- 12. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. total-synthesis.com [total-synthesis.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate
Welcome to the technical support center dedicated to the synthesis of tert-butyl 2-[(2-aminophenyl)amino]ethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable bifunctional building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your reaction yields and product purity.
Introduction: The Synthetic Challenge
tert-Butyl 2-[(2-aminophenyl)amino]ethylcarbamate is a key intermediate in the synthesis of various pharmaceuticals and biologically active molecules. Its structure incorporates a protected primary amine (Boc group), a secondary amine, and a primary aromatic amine, making it a versatile scaffold for further chemical modifications. However, the presence of multiple nucleophilic nitrogen atoms presents a significant challenge in its synthesis, often leading to mixtures of products and low yields. This guide will explore the most common synthetic routes and provide solutions to the hurdles you may encounter.
Troubleshooting Common Synthetic Routes
The synthesis of tert-butyl 2-[(2-aminophenyl)amino]ethylcarbamate can be approached through several pathways. Below, we address common issues associated with three popular methods in a question-and-answer format.
Route 1: Reductive Amination
This approach involves the reaction of tert-butyl (2-aminoethyl)carbamate with 2-aminobenzaldehyde in the presence of a reducing agent.
Q1: My reductive amination is giving a low yield. What are the likely causes and how can I improve it?
A1: Low yields in the reductive amination of 2-aminobenzaldehyde can stem from several factors:
-
Instability of 2-Aminobenzaldehyde: This starting material is prone to self-condensation and oxidation. It is recommended to use freshly prepared or purified 2-aminobenzaldehyde for the reaction. One method for its preparation is the oxidation of 2-aminobenzyl alcohol with activated manganese dioxide.[1]
-
Inefficient Imine Formation: The initial condensation between the aldehyde and the amine to form the imine might be the rate-limiting step. To favor imine formation, you can:
-
Use a dehydrating agent, such as molecular sieves, to remove the water formed during the reaction.
-
Slightly acidic conditions can catalyze imine formation. A small amount of acetic acid is often beneficial.
-
-
Suboptimal Reducing Agent: Sodium triacetoxyborohydride (STAB) is generally the preferred reducing agent for reductive aminations as it is milder and more selective than sodium borohydride or sodium cyanoborohydride.[2][3] If you are using other reducing agents, consider switching to STAB.
-
Reaction Conditions: Ensure the reaction is performed under an inert atmosphere (nitrogen or argon) to prevent oxidation of the 2-aminobenzaldehyde and the product. Room temperature is usually sufficient, but gentle heating (40-50 °C) might be necessary for less reactive substrates.
Q2: I am observing multiple byproducts. What are they and how can I prevent them?
A2: The primary byproducts in this reaction are typically:
-
Over-alkylation Product: The desired product can react with another molecule of 2-aminobenzaldehyde, leading to a tertiary amine. To minimize this, use a slight excess (1.1-1.2 equivalents) of the tert-butyl (2-aminoethyl)carbamate.
-
Self-Condensation of 2-Aminobenzaldehyde: This leads to various colored impurities. Using the aldehyde immediately after preparation or purification is crucial.
-
Reduction of the Aldehyde: If the reducing agent is added before imine formation is complete, you will isolate 2-aminobenzyl alcohol. It is best to stir the aldehyde and amine together for a period (e.g., 1 hour) before adding the reducing agent.[2]
Q3: How should I purify the final product?
A3: Purification is typically achieved by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a good starting point for elution. Due to the basic nature of the product, tailing on the column can be an issue. To mitigate this, you can:
-
Add a small amount of triethylamine (0.5-1%) to the eluent.
-
Alternatively, the crude product can be dissolved in a suitable solvent and washed with a mild aqueous acid (e.g., dilute citric acid) to remove more basic impurities, followed by an aqueous basic wash (e.g., saturated sodium bicarbonate) to neutralize any remaining acid before chromatography.
Route 2: Nucleophilic Aromatic Substitution (SNAr) and Nitro Reduction
This two-step sequence involves the reaction of tert-butyl (2-aminoethyl)carbamate with an activated 2-nitroaryl halide (e.g., 2-fluoronitrobenzene or 2-chloronitrobenzene), followed by reduction of the nitro group.
Q1: The initial SNAr reaction is sluggish. How can I improve the reaction rate?
A1: The SNAr reaction rate is highly dependent on the following factors:
-
Leaving Group: Fluorine is the best leaving group for SNAr reactions on nitroarenes, so 2-fluoronitrobenzene is preferred over 2-chloronitrobenzene.[4]
-
Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) is ideal for SNAr reactions.
-
Base: A non-nucleophilic base is required to deprotonate the amine. Potassium carbonate or diisopropylethylamine (DIPEA) are common choices.
-
Temperature: Heating the reaction mixture is usually necessary. Temperatures between 80-120 °C are typical.
Q2: I'm observing side reactions during the SNAr step. What are they and how can they be minimized?
A2: The main side reaction is the formation of the di-substituted product where two molecules of the nitroaryl halide react with both amines of ethylenediamine. This occurs if you start with unprotected ethylenediamine. It is crucial to use mono-Boc protected ethylenediamine. Another potential side reaction is the displacement of the nitro group, though this is less common under standard SNAr conditions.[5]
Q3: The reduction of the nitro group is not clean. What is the best method?
A3: Several methods can be used to reduce the nitro group to an amine. For substrates that may be sensitive to catalytic hydrogenation, chemical reduction is a good alternative.
-
Iron in the presence of an acid or ammonium chloride: A mixture of iron powder and ammonium chloride in an alcohol/water mixture is a mild and effective system for nitro group reduction.[6][7] This method is often high-yielding and the product can be isolated by a simple workup.
-
Tin(II) chloride: Another reliable method is the use of tin(II) chloride dihydrate in a solvent like ethyl acetate or ethanol.
-
Catalytic Hydrogenation: While effective, catalytic hydrogenation with palladium on carbon (Pd/C) may not be suitable if other reducible functional groups are present.
Q4: What is the best way to purify the intermediate and the final product?
A4: The intermediate, tert-butyl 2-[(2-nitrophenyl)amino]ethylcarbamate, is often a solid and can be purified by recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes. The final product, being an amine, can be purified by column chromatography as described for Route 1.
Route 3: Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction directly forms the C-N bond between tert-butyl (2-aminoethyl)carbamate and a 2-haloaniline.
Q1: My Buchwald-Hartwig reaction is not proceeding. What are the critical parameters to check?
A1: The success of a Buchwald-Hartwig amination is highly dependent on the careful control of several parameters:
-
Catalyst System: The choice of palladium precursor and ligand is crucial. For coupling with anilines, bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos are often effective.[8] Using a pre-catalyst can also improve reproducibility.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The quality of the base is important; it should be anhydrous.
-
Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, or THF are typically used.
-
Inert Atmosphere: The reaction is highly sensitive to oxygen. It is critical to thoroughly degas the solvent and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Q2: I am observing significant dehalogenation of my 2-haloaniline. How can I prevent this?
A2: Dehalogenation is a common side reaction in Buchwald-Hartwig couplings. It can be minimized by:
-
Choosing the Right Ligand: Some ligands are more prone to induce dehalogenation than others. Screening different ligands can be beneficial.
-
Lowering the Reaction Temperature: If the reaction is proceeding at a high temperature, lowering it may reduce the rate of dehalogenation relative to the desired coupling.
-
Using the appropriate base: The choice of base can also influence the extent of dehalogenation.
Q3: How do I remove the palladium catalyst after the reaction?
A3: Residual palladium can often be removed by:
-
Filtration through Celite or Silica Gel: A simple filtration of the crude reaction mixture through a pad of Celite or silica gel can remove a significant portion of the catalyst.
-
Aqueous Workup: Washing the organic layer with an aqueous solution of ammonium chloride or thiourea can help to sequester the palladium.
-
Specialized Scavengers: Several commercially available scavengers are designed to remove residual palladium from organic solutions.
Frequently Asked Questions (FAQs)
FAQ 1: What is the best way to prepare high-purity tert-butyl (2-aminoethyl)carbamate?
The selective mono-Boc protection of ethylenediamine is challenging due to the formation of the di-Boc byproduct. A reliable method involves the slow, dropwise addition of a solution of di-tert-butyl dicarbonate (Boc)2O to a large excess of ethylenediamine in a solvent like dichloromethane or dioxane at 0 °C.[9][10] The excess ethylenediamine can be removed by an acidic wash during the workup. Yields for this procedure are typically in the range of 50-65%.[9]
FAQ 2: How can I effectively monitor the progress of these reactions?
Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction progress. A typical mobile phase would be a mixture of ethyl acetate and hexanes. Staining with ninhydrin can be used to visualize the amine-containing compounds. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is an excellent tool.
FAQ 3: Are there any specific safety precautions I should take?
-
2-Aminobenzaldehyde: Can be an irritant and is unstable. Handle in a well-ventilated fume hood.
-
2-Fluoronitrobenzene: Is toxic and a skin irritant. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Palladium Catalysts and Ligands: Many are air and moisture sensitive. Handle under an inert atmosphere. They can also be toxic and should be handled with care.
-
Sodium tert-butoxide and LHMDS: Are strong bases and are corrosive and flammable. Handle with care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
FAQ 4: What are the typical spectroscopic data for tert-butyl 2-[(2-aminophenyl)amino]ethylcarbamate?
While the exact spectroscopic data will depend on the solvent and instrument used, you can expect the following characteristic signals:
-
1H NMR: A singlet around 1.4 ppm for the tert-butyl group (9H), multiplets for the two methylene groups of the ethylenediamine backbone, aromatic protons in the range of 6.5-7.5 ppm, and broad signals for the NH protons.
-
13C NMR: A signal around 28 ppm for the methyl carbons of the tert-butyl group, a signal around 80 ppm for the quaternary carbon of the tert-butyl group, signals for the methylene carbons, and aromatic carbon signals.
-
Mass Spectrometry: The expected molecular ion peak for C13H21N3O2.
Detailed Experimental Protocol: SNAr and Nitro Reduction Route
This protocol is provided as a general guideline and may require optimization for your specific setup.
Step 1: Synthesis of tert-butyl 2-[(2-nitrophenyl)amino]ethylcarbamate
-
To a solution of tert-butyl (2-aminoethyl)carbamate (1.1 eq.) in anhydrous DMSO, add 2-fluoronitrobenzene (1.0 eq.) and potassium carbonate (2.0 eq.).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Synthesis of tert-butyl 2-[(2-aminophenyl)amino]ethylcarbamate
-
Dissolve the tert-butyl 2-[(2-nitrophenyl)amino]ethylcarbamate from the previous step in a mixture of ethanol and water.
-
Add iron powder (5-10 eq.) and ammonium chloride (3-5 eq.).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter it through a pad of Celite, washing with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Synthetic Pathways Overview
Caption: Decision tree for troubleshooting low yields.
Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle of Buchwald-Hartwig amination.
References
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health. [Link]
- Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
-
(2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]
- Tert-butyl carbamate derivative and preparation method and application thereof.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate. PubChem. [Link]
-
Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. ACS Publications. [Link]
-
Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). ResearchGate. [Link]
-
Nitro Reduction - Iron (Fe). Common Organic Chemistry. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]
- Method for producing 2-amino-substituted benzaldehyde compound.
-
Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. ACS Publications. [Link]
-
Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. [Link]
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. National Institutes of Health. [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Synthesis of 2-aminobenzaldehyde. PrepChem.com. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]
-
Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines. RSC Publishing. [Link]
- Method for preparation of aromatic amines.
-
How to protect one amine group in ethylenediamine, it's possible?. ResearchGate. [Link]
-
an improved synthesis of n-boc protected aryl amines. SYNTHETIC COMMUNICATIONS. [Link]
-
The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst. Chemical Communications (RSC Publishing). [Link]
-
N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. National Institutes of Health. [Link]
-
Synthesis of t-butyl (2-aminoethyl)carbamate. PrepChem.com. [Link]
-
Development of Two Synthetic Routes to 4‐(N‐Boc‐N‐methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. ResearchGate. [Link]
-
A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Sciencemadness.org. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. [Link]
-
Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Der Pharma Chemica. [Link]
-
Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Semantic Scholar. [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Institutes of Health. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Dual SNAr reaction in activated ortho-halonitrobenzene: direct synthesis of substituted 1,2,3,4-tetrahydroquinoxalines, 2,3-dihydro-1,4-benzoxazines, and 1,4-benzodioxines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. US1948330A - Method for preparation of aromatic amines - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. prepchem.com [prepchem.com]
Optimizing reaction conditions for tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate synthesis
Document ID: TSS-C-0012-Boc-APAEC
Last Updated: January 24, 2026
Introduction
Welcome to the technical support center for the synthesis of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this key intermediate in their synthetic workflows. The synthesis, primarily achieved through reductive amination, is a robust and widely used transformation.[1] However, like any chemical reaction, it is susceptible to various issues that can impact yield, purity, and reproducibility.
This document provides in-depth, experience-driven troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond a simple procedural outline and explain the underlying chemical principles, empowering you to diagnose and resolve issues effectively in your own laboratory settings.
Reaction Overview: Reductive Amination
The synthesis involves the reaction of o-phenylenediamine with Boc-aminoacetaldehyde. This process is a classic example of reductive amination, which converts a carbonyl group and an amine into a more substituted amine via an imine intermediate.[2] The overall transformation is depicted below:
Reaction Scheme:
o-phenylenediamine + Boc-aminoacetaldehyde → tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate
The reaction proceeds in two main stages:
-
Imine Formation: The primary amine of o-phenylenediamine nucleophilically attacks the aldehyde, followed by dehydration to form a transient imine intermediate.
-
Reduction: A selective reducing agent, present in situ, reduces the imine C=N bond to form the desired secondary amine.
A critical aspect of this "one-pot" procedure is the choice of a reducing agent that selectively reduces the imine in the presence of the starting aldehyde.[3]
Visualizing the Workflow
To provide a clear overview of the process from start to finish, the following workflow diagram illustrates the key stages of the synthesis, work-up, and purification.
Caption: General experimental workflow for the synthesis.
Recommended Experimental Protocol
This protocol is a robust starting point for the synthesis, incorporating best practices to maximize yield and purity.
Materials:
-
o-Phenylenediamine
-
Boc-aminoacetaldehyde (often used as a diethyl acetal precursor which is hydrolyzed in situ or prior to use)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Glacial Acetic Acid (AcOH)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a stirred solution of o-phenylenediamine (1.0 eq) and Boc-aminoacetaldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, ~0.1 M), add a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Caution: The reaction may gently exotherm.
-
Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Upon completion, carefully quench the reaction by slow addition of saturated NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis. The questions are categorized by the nature of the problem.
Category 1: Low or No Product Yield
Q1: My reaction has stalled. TLC analysis shows significant amounts of unreacted o-phenylenediamine and aldehyde even after 24 hours. What went wrong?
A1: This is a common issue that typically points to problems in one of two areas: imine formation or the reduction step.
-
Causality - Inefficient Imine Formation: The formation of the imine is an equilibrium process. For less reactive anilines, this equilibrium can be unfavorable. The reaction is catalyzed by mild acid, which protonates the carbonyl oxygen, making the aldehyde more electrophilic.[3]
-
Solution: Ensure you have added a catalytic amount of acetic acid (around 0.1 equivalents). If the reaction is still slow, a slight increase in the acid catalyst may help, but excessive acid can protonate the amine nucleophile, rendering it inactive.[4]
-
-
Causality - Inactive Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a moisture-sensitive reagent.[5] If it has been improperly stored or handled, its reducing power will be diminished.
-
Solution: Use a fresh bottle of NaBH(OAc)₃ or a recently opened bottle that has been stored in a desiccator. Ensure your reaction solvent (DCE) is anhydrous.
-
-
Causality - Insufficient Aldehyde: Boc-aminoacetaldehyde can be unstable. If using a solution, ensure it has been stored correctly. If generating it from the more stable diethyl acetal precursor, ensure the hydrolysis step was complete.
-
Solution: Consider using a slight excess of the aldehyde (1.1-1.2 eq) to drive the reaction forward.
-
Q2: I see a new spot on my TLC, but it's not the product. The reaction seems to have stopped. What could this be?
A2: This could be the imine intermediate. If the reducing agent is inactive or was added too late, the imine can form but will not be reduced.
-
Causality - Reduction Failure: As mentioned in Q1, inactive NaBH(OAc)₃ is a primary suspect.
-
Solution: Add a fresh, active portion of NaBH(OAc)₃ to the reaction mixture and continue stirring. Monitor by TLC to see if the intermediate spot converts to the product spot.
-
Category 2: Impurity and Side Product Formation
Q3: My final product is contaminated with a significant, hard-to-separate side product. Mass spec suggests it's a di-substituted product. How did this happen and how can I prevent it?
A3: You are likely observing the formation of the di-alkylated product, where both primary amines of the o-phenylenediamine have reacted with the aldehyde.
-
Causality - Stoichiometry and Reactivity: While one amine of o-phenylenediamine is more nucleophilic than the other after the first substitution (due to electronic effects), di-alkylation can still occur, especially if an excess of the aldehyde is used or if the reaction is run for an extended period at elevated temperatures. The use of a less selective reducing agent can also sometimes contribute to side reactions.
-
Solution 1 (Stoichiometry Control): Use o-phenylenediamine as the limiting reagent. A slight excess of the aldehyde (e.g., 1.1 eq) is often optimal, but a large excess should be avoided.
-
Solution 2 (Stepwise Procedure): For challenging cases where di-alkylation is a persistent problem, a two-step procedure can be employed. First, form the imine in a solvent like methanol. Then, after confirming its formation, add a reducing agent like sodium borohydride (NaBH₄).[6] This can offer greater control.
-
Q4: Why is Sodium Triacetoxyborohydride (NaBH(OAc)₃) recommended over Sodium Borohydride (NaBH₄) for this one-pot reaction?
A4: This question gets to the heart of optimizing reductive amination. The choice of reducing agent is critical for success in a one-pot protocol.
-
Causality - Selectivity: NaBH(OAc)₃ is a milder and more selective reducing agent than NaBH₄.[7] Its steric bulk and the electron-withdrawing acetate groups temper its reactivity. This is crucial because:
-
Causality - pH Compatibility: NaBH(OAc)₃ is stable and effective under the mildly acidic conditions required for efficient imine formation.[8] In contrast, NaBH₄ can react with the acid and decompose, and it is generally less effective at reducing imines under these conditions.
Understanding the Mechanism and Selectivity
The diagram below illustrates the key mechanistic steps and highlights why NaBH(OAc)₃ is the preferred reagent.
Caption: NaBH(OAc)₃ selectively reduces the iminium ion.
Category 3: Work-up and Purification
Q5: During the aqueous work-up with NaHCO₃, I observe an emulsion that is difficult to break. How can I manage this?
A5: Emulsion formation is common when working with amines, which can act as surfactants.
-
Causality - Surfactant Properties: The product and remaining o-phenylenediamine have both polar (amine) and non-polar (aromatic/alkyl) regions, allowing them to stabilize oil-in-water mixtures.
-
Solution 1 (Add Brine): After quenching, add a significant volume of brine (saturated NaCl solution). This increases the ionic strength of the aqueous phase, making the organic components less soluble and helping to break the emulsion.
-
Solution 2 (Filtration): Sometimes, filtering the entire mixture through a pad of Celite® can help break up the emulsion.
-
Solution 3 (Patience & Different Solvents): Allow the mixture to stand for an extended period. If ethyl acetate is problematic, you might try a different extraction solvent like dichloromethane (DCM), though be mindful of its higher density.
-
Q6: My product streaks badly on the silica gel column, leading to poor separation and low recovery. What are the best practices for chromatography?
A6: The basic amine groups in your product and starting material can interact strongly with the acidic silica gel surface, causing streaking.
-
Causality - Acid-Base Interactions: Silica gel is acidic (pKa ~4-5), while your product is basic. This strong interaction prevents clean elution.
-
Solution 1 (Basify the Eluent): Add a small amount of a basic modifier to your mobile phase. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonia in methanol to your eluent system will neutralize the active sites on the silica, leading to sharp, well-defined bands.
-
Solution 2 (Use a Different Stationary Phase): If streaking persists, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for purifying amines. Alternatively, functionalized silica gels (e.g., amino-propyl silica) can be used.
-
Parameter Optimization Summary
The following table provides a summary of key reaction parameters and their typical ranges for optimization.
| Parameter | Recommended Range | Rationale & Expert Notes |
| Solvent | DCE, THF | DCE is preferred for its inertness and good solubility profile.[7] Ensure it is anhydrous to protect the reducing agent. |
| Temperature | Room Temperature | The reaction generally proceeds well at ambient temperature. Exothermic addition of the reductant should be controlled. |
| Stoichiometry | 1.1-1.2 eq Aldehyde1.5 eq NaBH(OAc)₃ | A slight excess of the aldehyde drives imine formation. An excess of the reductant ensures complete conversion of the imine. |
| Catalyst | 0.1-0.2 eq Acetic Acid | Essential for catalyzing imine formation.[9] Too much acid will protonate and deactivate the amine nucleophile. |
| Reaction Time | 12-24 hours | Varies with substrate reactivity. Monitor by an appropriate method (TLC, LC-MS) to determine the endpoint. |
References
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
-
Medley, J. W., & Myers, A. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Group, Harvard University. Retrieved from [Link]
-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Sourced from Organic Chemistry Portal. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Narvariya, J., et al. (2020). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. SciSpace. Retrieved from [Link]
-
O'Brien, L. C., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. ACS Publications. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Johnson, E. R., et al. (2022). Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. National Institutes of Health (NIH). Retrieved from [Link]
-
Chemistry Skills. (2023, March 16). Reductive Amination [Video]. YouTube. Retrieved from [Link]
-
University of Rochester. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. youtube.com [youtube.com]
Troubleshooting guide for the purification of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate
Welcome to the technical support center for the purification of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important intermediate. The following content is structured in a question-and-answer format to directly address specific issues you may face in the laboratory.
Troubleshooting Guide
This section provides in-depth solutions to common problems encountered during the purification of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate.
Question 1: Why is my overall yield of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate significantly lower than expected after purification?
Answer:
Low yield is a frequent issue and can stem from several factors throughout the synthesis and purification process. A systematic approach is crucial to identify the root cause.
Possible Causes and Solutions:
-
Incomplete Reaction: The initial synthesis of the crude product may not have gone to completion.
-
Troubleshooting: Before starting the work-up, it is essential to monitor the reaction progress using Thin Layer Chromatography (TLC). A persistent spot corresponding to the starting material, 2-(Boc-amino)ethylamine or o-phenylenediamine, indicates an incomplete reaction. Consider extending the reaction time or optimizing the reaction conditions (e.g., temperature, stoichiometry of reagents).
-
-
Product Loss During Aqueous Work-up: The target compound has both a basic aromatic amine and a Boc-protected amine, giving it some solubility in both acidic and organic phases.
-
Troubleshooting: The purification of similar Boc-protected diamines often involves an acid-base extraction to remove unreacted starting materials and byproducts[1]. During this process, precise pH control is critical.
-
Acidic Wash (to remove unreacted diamine): When washing with a dilute acid (e.g., 1M HCl), ensure the pH is not too low (around 3-4). A very low pH could lead to some loss of the desired product into the aqueous layer.
-
Basic Wash (to remove acidic impurities): Conversely, when washing with a base (e.g., saturated NaHCO₃), a very high pH is generally not an issue for the Boc group, which is stable to most bases[2].
-
Emulsion Formation: Emulsions can form during extractions, trapping the product at the interface. To break emulsions, you can add brine (saturated NaCl solution) or small amounts of a different organic solvent.
-
-
-
Product Degradation: The Boc protecting group is sensitive to strong acidic conditions[2].
-
Troubleshooting: Avoid prolonged exposure to strong acids during the work-up. Use dilute acids for washing and perform the extractions efficiently. If significant degradation is suspected, analyze the crude product by ¹H NMR to look for the absence of the characteristic tert-butyl peak around 1.4 ppm.
-
-
Loss During Chromatography: If column chromatography is employed, the product might be lost on the column.
-
Troubleshooting: Ensure the chosen solvent system provides an appropriate Rf value (typically 0.2-0.4) for the product. A highly polar solvent system can lead to co-elution with impurities, while a non-polar system may result in the product remaining on the column. Additionally, silica gel is slightly acidic and can cause degradation of acid-sensitive compounds if the chromatography is prolonged. Neutralizing the silica gel with a small amount of triethylamine in the eluent can mitigate this.
-
Question 2: My final product shows multiple spots on the TLC plate. How do I identify and remove these impurities?
Answer:
The presence of multiple spots on a TLC plate after purification indicates that the separation was not effective. Identifying the nature of these impurities is the first step toward their removal.
Common Impurities and Identification:
-
Unreacted Starting Materials:
-
2-(Boc-amino)ethylamine: This will likely be a more polar spot on the TLC plate. It can be visualized with ninhydrin stain, which reacts with the primary amine to give a colored spot[3].
-
o-Phenylenediamine: This aromatic diamine is also polar and can be visualized under UV light and with certain stains.
-
-
Di-substituted Product: A common byproduct in reactions involving diamines is the formation of a di-substituted product where both amino groups of the o-phenylenediamine have reacted with the Boc-protected ethylamine derivative. This byproduct will likely be less polar than the desired product and will have a higher Rf value on the TLC.
-
Degradation Product: If the Boc group has been partially cleaved, the resulting free amine will be a very polar compound, likely staying at the baseline of the TLC plate.
Purification Strategies:
-
Acid-Base Extraction: This is often the most effective first step for purifying Boc-protected amines[1].
-
Protocol:
-
Dissolve the crude product in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash with a dilute acid (e.g., 1M HCl) to remove any unreacted diamines.
-
Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any acidic impurities.
-
Wash with brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
-
Flash Column Chromatography: If acid-base extraction is insufficient, column chromatography is the next step.
-
Solvent System Selection: A good starting point for a solvent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. The ratio can be optimized using TLC. For example, start with a 4:1 hexane:ethyl acetate mixture and gradually increase the polarity. Adding a small amount of triethylamine (0.1-1%) to the eluent can help to prevent streaking of the amine on the silica gel.
-
-
Recrystallization: If the purified product is a solid, recrystallization can be an excellent final purification step.
-
Solvent Selection: The ideal recrystallization solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A solvent pair system, such as ethyl acetate/hexane or DCM/hexane, can also be effective.
-
Question 3: My purified product appears as a colored oil or solid. Is this normal, and how can I decolorize it?
Answer:
The target compound, tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate, is often described as a yellow oil or solid. However, a dark coloration can indicate the presence of oxidized impurities. Aromatic amines, in particular, are susceptible to air oxidation, which can lead to the formation of colored byproducts.
Decolorization Techniques:
-
Activated Carbon Treatment:
-
Protocol:
-
Dissolve the colored product in a suitable organic solvent.
-
Add a small amount of activated carbon (charcoal) (typically 1-5% by weight).
-
Stir the mixture at room temperature for 15-30 minutes.
-
Filter the mixture through a pad of Celite® to remove the activated carbon.
-
Concentrate the filtrate to obtain the decolorized product.
-
-
Caution: Activated carbon can adsorb some of the desired product, potentially lowering the yield. Use the minimum amount necessary.
-
-
Filtration through a Silica Plug: A short plug of silica gel can sometimes be effective at removing colored impurities.
-
Protocol:
-
Place a cotton plug at the bottom of a pipette or a small column.
-
Add a small layer of sand, followed by a short column of silica gel (e.g., 2-3 cm).
-
Dissolve the product in a minimal amount of a relatively non-polar solvent and pass it through the silica plug, eluting with a slightly more polar solvent system.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the expected ¹H NMR spectrum for pure tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate?
A1: Based on the structure and data for a very similar compound, tert-butyl (2-aminophenyl)carbamate[4], you can expect the following characteristic peaks:
-
tert-Butyl group: A singlet at around 1.4-1.5 ppm, integrating to 9 hydrogens.
-
Methylene groups (-CH₂-CH₂-): Two multiplets or triplets in the range of 2.8-3.5 ppm, each integrating to 2 hydrogens.
-
Amine protons (-NH₂ and -NH-): Broad singlets that can appear over a wide range, often between 3.5 and 5.0 ppm. Their chemical shift can be concentration-dependent and they may exchange with D₂O.
-
Aromatic protons: A series of multiplets in the aromatic region, typically between 6.5 and 7.5 ppm, integrating to 4 hydrogens.
Q2: How can I visualize tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate on a TLC plate?
A2: The compound has a UV-active aromatic ring, so it should be visible under a UV lamp (254 nm). For staining, a ninhydrin stain can be effective. Although the secondary amine might not react as strongly as a primary amine, the Boc-protected amine can sometimes be visualized with ninhydrin after heating the TLC plate, as the heat can cause some deprotection[3][5]. A potassium permanganate (KMnO₄) stain can also be used as a general visualizing agent for organic compounds.
Q3: What are the recommended storage conditions for the purified product?
A3: Aromatic amines are prone to oxidation. Therefore, it is recommended to store the purified tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, protected from light, and at a low temperature (refrigerated at 2-8 °C).
Q4: Can I use reverse-phase chromatography for purification?
A4: Yes, reverse-phase chromatography can be a viable option, especially for removing more polar impurities. A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid to improve peak shape. However, be mindful that the acidic conditions required for reverse-phase chromatography can potentially cleave the Boc protecting group.
Experimental Protocols
Protocol 1: Standard Acid-Base Extraction
-
Dissolve the crude reaction mixture in 10 volumes of dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with 3 x 5 volumes of 1M HCl.
-
Wash the organic layer with 3 x 5 volumes of saturated aqueous NaHCO₃ solution.
-
Wash the organic layer with 1 x 5 volumes of brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude purified product.
Protocol 2: TLC Analysis
-
Prepare a TLC chamber with a suitable eluent (e.g., 4:1 Hexane:Ethyl Acetate).
-
Spot the crude material, the purified product, and the starting materials on a silica gel TLC plate.
-
Develop the plate in the chamber.
-
Visualize the spots under a UV lamp (254 nm).
-
If necessary, stain the plate with a ninhydrin or potassium permanganate solution and gently heat to develop the spots.
Visualizations
Purification Workflow
Caption: General purification workflow for tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate.
Troubleshooting Decision Tree
Sources
Addressing low reactivity issues with tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate
Welcome to the technical support center for tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot reactivity challenges associated with this versatile but sometimes challenging reagent. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.
Introduction: Understanding the Reactivity Profile
tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate possesses two distinct nucleophilic centers: a primary aliphatic amine shielded by a tert-butoxycarbonyl (Boc) group and a primary aromatic amine (aniline). The low reactivity often encountered during synthetic transformations, particularly acylation or alkylation, is almost exclusively associated with the aniline nitrogen. This reduced nucleophilicity is a result of two key factors:
-
Electronic Effects: The lone pair of electrons on the aniline nitrogen is delocalized into the aromatic π-system, which significantly reduces its availability to attack an electrophile. This makes it a much weaker base and nucleophile compared to its aliphatic counterpart.[1]
-
Steric Hindrance (The Ortho Effect): The bulky Boc-protected ethylamino group at the ortho position sterically hinders the approach of electrophiles to the aniline nitrogen. This "ortho effect" can dramatically decrease reaction rates.[2][3]
This guide will provide a structured approach to overcoming these inherent challenges through a series of frequently asked questions and detailed troubleshooting protocols.
Troubleshooting Guide: Addressing Low Reactivity in Coupling Reactions
This section is formatted to address specific issues you may encounter in a question-and-answer format, providing both the underlying cause and actionable solutions.
Question 1: My amide coupling reaction with tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate is showing low to no conversion. What is the likely cause and how can I fix it?
Answer:
Low conversion is the most common issue and typically stems from the reduced nucleophilicity of the aniline nitrogen. Standard coupling conditions that are effective for aliphatic amines may be insufficient here.
Immediate Diagnostic Steps:
-
Confirm Reagent Quality: Ensure your carboxylic acid, coupling agents, and solvents are anhydrous and of high purity.
-
TLC Analysis: Carefully monitor the reaction by TLC. Look for the consumption of your starting carboxylic acid. If the acid is consumed but no product is formed, it may indicate the formation of an activated species (e.g., an active ester) that is failing to react with the aniline.
Troubleshooting Workflow
Caption: Troubleshooting workflow for aniline acylation.
Detailed Solutions:
-
Optimize EDC/HOBt Conditions with a Nucleophilic Catalyst: A proven method for enhancing the reactivity of electron-deficient anilines involves the addition of 4-(Dimethylamino)pyridine (DMAP).[4] While HOBt forms an active ester with the EDC-activated carboxylic acid, DMAP can displace HOBt to form a highly reactive acylpyridinium intermediate, which is more susceptible to attack by the weakly nucleophilic aniline.
-
Protocol: See Experimental Protocol 1 for a detailed step-by-step guide.
-
Causality: The reaction between the HOBt active ester and the aniline is often the rate-limiting step. The in-situ generation of a more electrophilic acylpyridinium species accelerates this step, leading to higher yields.[4]
-
-
Switch to a More Potent Coupling Reagent: If the EDC/HOBt/DMAP system fails, consider using a uronium-based coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a phosphonium-based reagent. These reagents are known to be highly efficient for difficult couplings.[2]
-
Recommendation: HATU is often the reagent of choice for sterically hindered and electron-deficient amines.
-
See Table 1 for a comparison of common coupling reagents.
-
-
Consider Acyl Fluoride Intermediates: For exceptionally challenging couplings involving both sterically hindered acids and anilines, converting the carboxylic acid to an acyl fluoride can be a powerful strategy.[5] Acyl fluorides are relatively stable but highly reactive towards amines, minimizing steric repulsion in the transition state.
-
Reagents: Use a fluorinating agent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) to generate the acyl fluoride in situ before adding the aniline.[5]
-
Question 2: I am observing side products in my reaction. What are they and how can I prevent them?
Answer:
Side product formation can arise from several sources, including reaction with the Boc-protected amine or di-acylation.
-
Potential Side Reaction 1: Di-acylation: Although less likely due to the steric hindrance and deactivation of the first acylation, it is possible to get acylation on both the aniline and the carbamate nitrogen, especially under harsh conditions.
-
Solution: Use stoichiometric amounts of the coupling partners (1:1 ratio of acid to amine). Avoid excessively high temperatures or prolonged reaction times.
-
-
Potential Side Reaction 2: Reaction at the Boc-Group: While the Boc group is generally stable to many coupling conditions, it can be labile under strongly acidic or highly elevated thermal conditions.
-
Solution: Maintain a non-acidic environment. Most coupling reactions proceed well with a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine). Avoid strong acids.
-
Frequently Asked Questions (FAQs)
-
Q: What is the pKa difference between the two amino groups?
-
A: While the exact pKa values for this specific molecule are not readily published, we can estimate based on analogous compounds. Typical aliphatic amines have a pKa of their conjugate acid around 10-11.[1][6][7] Aniline has a conjugate acid pKa of 4.6. The ortho substituent on our target molecule will likely lower the basicity of the aniline even further. This significant difference in basicity is the root of the selective reactivity challenges.
-
-
Q: Can I perform the reaction without an inert atmosphere?
-
A: While many coupling reagents are sensitive to moisture, reactions with less reactive anilines are often slow. To prevent the hydrolysis of activated intermediates and ensure reproducibility, performing the reaction under an inert atmosphere (Nitrogen or Argon) is strongly recommended, especially when using sensitive reagents like HATU or TBTU.[8]
-
-
Q: Which solvent is best for this reaction?
-
A: Polar aprotic solvents are generally preferred. Dichloromethane (DCM) is a common starting point. However, for sluggish reactions, switching to a higher boiling solvent like N,N-Dimethylformamide (DMF) can be beneficial as it allows for heating the reaction, which can help overcome the activation energy barrier.[9]
-
-
Q: How should I store tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate?
-
A: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. For long-term storage, refrigeration is recommended.
-
Data & Protocols
Table 1: Comparison of Coupling Reagents for a Model Aniline Acylation
| Coupling Reagent | Additive | Base | Typical Conditions | Yield Range | Key Considerations |
| EDC | HOBt | DIPEA | DCM, RT, 12-24h | 30-60% | Standard, cost-effective, but often sluggish for this substrate. |
| EDC | HOBt (cat.), DMAP (1 eq.) | DIPEA | ACN, RT, 12h | 70-90% | Recommended starting point. DMAP significantly accelerates the reaction.[4] |
| HATU | None | DIPEA | DMF, RT, 2-6h | 85-95% | Highly efficient for hindered/unreactive amines. Higher cost.[2] |
| T3P® | None | Pyridine | THF or EtOAc, 50°C, 4-12h | 80-95% | Excellent for difficult couplings with easy workup (byproducts are water-soluble). |
| Acyl Fluoride (via TFFH) | None | DIPEA | DCM, RT, 1-4h | >90% | Superior for sterically demanding substrates. Requires handling of fluorinating agents.[5] |
Yields are illustrative and can vary based on the specific carboxylic acid used.
Experimental Protocol 1: Optimized Amide Coupling using EDC/DMAP/HOBt
This protocol is a robust starting point for the acylation of the aniline nitrogen in tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate.
Materials:
-
tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate
-
Carboxylic Acid (1.0 eq.)
-
EDC·HCl (1.1 eq.)
-
DMAP (1.0 eq.)
-
HOBt (0.1 eq.)
-
DIPEA (2.5 eq.)
-
Anhydrous Acetonitrile (ACN) or DMF
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 eq.), tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate (1.05 eq.), DMAP (1.0 eq.), and HOBt (0.1 eq.).
-
Dissolve the solids in anhydrous ACN (or DMF) to a concentration of approximately 0.1 M with respect to the carboxylic acid.
-
Add DIPEA (2.5 eq.) to the mixture and stir for 5 minutes at room temperature.
-
Add EDC·HCl (1.1 eq.) in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 12-16 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for EDC/DMAP/HOBt coupling protocol.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health.[Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.[Link]
-
Does anyone have experience with amide coupling reaction of aniline? ResearchGate.[Link]
-
Effective Method for Acylation of Weakly Nucleophilic Anilines with Silyl Carboxylates via Mixed Anhydrides. Bulletin of the Chemical Society of Japan.[Link]
-
Effect of solvent on the yield of aniline. ResearchGate.[Link]
-
Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. National Institutes of Health.[Link]
-
N-Acylation Reactions of Amines. ResearchGate.[Link]
-
pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. ResearchGate.[Link]
-
pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory With a Poisson-Boltzmann Continuum Solvent Model. PubMed.[Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. ACS Publications.[Link]
-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. YMER.[Link]
-
Reaction Of O-phenylenediamine Research Articles. R Discovery.[Link]
-
Struggling with amide coupling. Reddit.[Link]
-
Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. ACS Publications.[Link]
-
o-Phenylenediamine: a privileged pharmacophore of ferrostatins for radical-trapping reactivity in blocking ferroptosis. RSC Publishing.[Link]
-
Coupling Reagents. Aapptec Peptides.[Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate.[Link]
- Method of friedel-crafts acylation of anilides.
-
Solvent and Catalyst Free Acylation of Anilines with Acetic Acid. International Journal of Advanced Research in Science, Communication and Technology.[Link]
-
Metal-catalysed approaches to amide bond formation. RSC Publishing.[Link]
-
Studies on N-acetylation of anilines with acetyl chloride using phase transfer catalysts in different solvents. Der Pharma Chemica.[Link]
-
Acidity and Basicity of Amines. Chemistry LibreTexts.[Link]
-
Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. White Rose eTheses Online.[Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA.[Link]
-
Ortho effect in substituted aromatic acids and bases. Chemistry Stack Exchange.[Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry.[Link]
-
Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. National Institutes of Health.[Link]
-
Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts. ResearchGate.[Link]
-
Friedel-Crafts acylation of anilides. Sciencemadness.org.[Link]
-
Amide synthesis by acylation. Organic Chemistry Portal.[Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data.[Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. ResearchGate.[Link]
-
Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. PubMed Central.[Link]
-
Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides. National Institutes of Health.[Link]
-
Temperature Dependent Divergent Radical Oxidative Amidation Engaging Arylglyoxyl Radicals. ACS Publications.[Link]
-
Redox-Neutral Cross-Coupling Amination with Weak N-Nucleophiles: Arylation of Anilines, Sulfonamides, Sulfoximines, Carbamates, and Imines via Nickelaelectrocatalysis. National Institutes of Health.[Link]
-
Selective O‐Acylation of Enol Silyl Ethers with Acyl Fluorides Catalyzed by Fluoride Ions Derived from Potassium Fluoride and 18‐Crown‐6. National Institutes of Health.[Link]
-
Catalytic approaches to the synthesis of amide bonds. University of Bath's research portal.[Link]
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- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
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Technical Support Center: Monitoring tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate Reactions
Welcome to the technical support center for monitoring reactions involving tert-butyl 2-[(2-aminophenyl)amino]ethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice for overcoming common challenges in reaction monitoring using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC). Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring robust and reproducible results.
Introduction: The Chemistry of Monitoring tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate
tert-Butyl 2-[(2-aminophenyl)amino]ethylcarbamate is a key building block in many synthetic pathways, valued for its bifunctional nature. It possesses a Boc-protected primary amine and a free aromatic amine, allowing for selective reactions. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability in many reaction conditions and its straightforward removal under acidic conditions.[1][2] Monitoring reactions involving this compound is critical to determine reaction completion, identify byproducts, and optimize reaction conditions. The presence of both a polar aromatic amine and a lipophilic Boc group presents unique challenges and opportunities in chromatographic monitoring.
This guide provides detailed protocols and troubleshooting advice for both TLC and HPLC methods tailored to this specific molecule.
Part 1: Thin-Layer Chromatography (TLC) Monitoring
TLC is an indispensable tool for the rapid, qualitative monitoring of reactions.[3] Its speed and low cost make it the first choice for quickly assessing the progress of a reaction at the bench.
Standard TLC Protocol for tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate Reactions
This protocol provides a robust starting point for developing a TLC method for your specific reaction.
Materials:
-
Silica gel 60 F254 TLC plates
-
TLC developing chamber
-
Capillary spotters
-
UV lamp (254 nm and 365 nm)
-
Staining solution (e.g., potassium permanganate or p-anisaldehyde)
Procedure:
-
Prepare the Developing Chamber: Line the TLC chamber with filter paper and add the chosen mobile phase. Close the chamber and allow it to saturate for at least 15-20 minutes. This ensures a uniform solvent vapor environment, leading to better-developed chromatograms.
-
Spot the TLC Plate: Using a capillary spotter, carefully apply small spots of your starting material, co-spot (a mixture of starting material and reaction mixture), and reaction mixture onto the baseline of the TLC plate.
-
Develop the Plate: Place the spotted TLC plate into the saturated chamber and close the lid. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp.[4] Aromatic compounds like the starting material and product should be UV active.[4] Subsequently, staining can be used for further visualization.
TLC Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Spots are streaking | - Sample is too concentrated.- The compound is highly polar and interacting strongly with the silica gel.- The mobile phase is not polar enough. | - Dilute the sample before spotting.- Add a small amount of a polar solvent like methanol or a few drops of triethylamine to the mobile phase to reduce tailing of basic compounds.[5]- Increase the polarity of the mobile phase. |
| Rf values are too high or too low | - The mobile phase is too polar or not polar enough. | - If Rf is too high (spots run with the solvent front), decrease the polarity of the mobile phase.- If Rf is too low (spots remain on the baseline), increase the polarity of the mobile phase.[6] |
| Uneven solvent front | - The TLC plate was not placed evenly in the chamber.- The chamber was not properly saturated.[7] | - Ensure the plate is level in the chamber.- Allow adequate time for chamber saturation. |
| No spots are visible | - The compound is not UV active.- The concentration of the compound is too low. | - Use a chemical stain (e.g., potassium permanganate, p-anisaldehyde) for visualization.- Concentrate the sample before spotting. |
Recommended TLC Solvent Systems
The polarity of tert-butyl 2-[(2-aminophenyl)amino]ethylcarbamate and its derivatives can vary significantly. Below are some recommended starting solvent systems.
| Solvent System (v/v) | Polarity | Best For... |
| 30% Ethyl Acetate in Hexane | Low | Separating less polar starting materials from a more polar product. |
| 50% Ethyl Acetate in Hexane | Medium | General purpose separation. |
| 10% Methanol in Dichloromethane | High | Eluting highly polar compounds.[8] |
| 5% Triethylamine in 50% Ethyl Acetate/Hexane | Medium (Basic) | Reducing streaking of basic amine compounds.[5] |
TLC Workflow Diagram
Caption: A typical workflow for monitoring a chemical reaction using TLC.
Part 2: High-Performance Liquid Chromatography (HPLC) Monitoring
For quantitative analysis and the separation of complex mixtures, HPLC is the method of choice.[9][10] A well-developed HPLC method can provide precise information on conversion, yield, and purity.
Standard HPLC Protocol for tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate Reactions
This protocol outlines a general-purpose reverse-phase HPLC method.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
-
Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase starting condition (e.g., 90:10 Solvent A:Solvent B). Filter the sample through a 0.45 µm syringe filter before injection.
-
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
Column Temperature: 30 °C
-
-
Gradient Program: A scouting gradient is recommended to determine the optimal separation conditions.
Time (min) % Solvent A % Solvent B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 30.0 95 5 -
Analysis: Inject the starting material, reaction mixture, and a blank (mobile phase). Analyze the resulting chromatograms to determine the retention times of the starting material and product(s).
HPLC Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High backpressure | - Blockage in the system (e.g., guard column, column frit).[11]- Precipitated buffer in the mobile phase. | - Reverse flush the column (disconnect from the detector first).- Replace the guard column or inline filter.- Ensure mobile phase components are fully miscible.[12] |
| Peak tailing | - Strong interaction of the basic amine with residual silanols on the silica-based column.- Column overload. | - Use a mobile phase with a low pH (e.g., with 0.1% TFA) to protonate the amine.- Use an end-capped C18 column.- Dilute the sample. |
| Ghost peaks | - Contamination in the injector or mobile phase.- Carryover from a previous injection. | - Run a blank gradient to wash the system.- Ensure high-purity solvents are used.- Clean the injector and sample loop. |
| Poor resolution | - Inappropriate mobile phase or gradient.- Column degradation. | - Optimize the gradient slope and mobile phase composition.- Replace the column. |
Understanding Potential Side Reactions and Degradation
During reactions or analysis, tert-butyl 2-[(2-aminophenyl)amino]ethylcarbamate can undergo side reactions. The most common is the deprotection of the Boc group under acidic conditions, leading to the formation of the corresponding free diamine. This can be an issue if acidic reagents are used in the reaction or if an acidic mobile phase is used in HPLC for an extended period at elevated temperatures.
Caption: Potential degradation pathway of the starting material.
Part 3: Frequently Asked Questions (FAQs)
Q1: My aromatic amine is streaking badly on the TLC plate. What is the first thing I should try?
A: The most common cause of streaking for basic compounds like aromatic amines on silica gel (which is acidic) is strong adsorption.[5] The quickest solution is to add a small amount of a basic modifier to your mobile phase. Try adding 1-2% triethylamine to your ethyl acetate/hexane or dichloromethane/methanol solvent system. This will compete for the acidic sites on the silica, allowing your compound to move up the plate more cleanly.
Q2: I see a new spot in my TLC that is very polar (low Rf). How do I know if it's my product or a byproduct?
A: A co-spot is the best way to determine this. On your TLC plate, spot your starting material in one lane, your reaction mixture in a second lane, and a mixture of your starting material and reaction mixture (the co-spot) in a third lane. If the new polar spot in your reaction mixture is the only new spot and it is distinct from the starting material, it is likely your product. If you see multiple new spots, you may have byproducts.
Q3: In my HPLC analysis, why is it recommended to use an acidic modifier like TFA or formic acid in the mobile phase?
A: An acidic modifier serves two main purposes. First, it protonates the basic amine functional groups on your analyte. This results in a single, charged species, which generally leads to sharper, more symmetrical peaks by preventing interactions with residual silanol groups on the stationary phase. Second, it can improve the separation of compounds with different pKa values.
Q4: Can I use the same solvent system for my flash column chromatography that I developed for TLC?
A: Generally, yes, but with a slight modification. The Rf value of your compound of interest on the TLC plate should be around 0.2-0.3 in the chosen solvent system for good separation on a flash column. You will likely need to use a slightly less polar solvent system for the column than what gives a good TLC separation (e.g., if 50% ethyl acetate/hexane works well for TLC, you might start with 30-40% for the column).
Q5: My compound is UV-active, but the response is very weak. How can I improve sensitivity in HPLC?
A: First, ensure you are monitoring at the wavelength of maximum absorbance (λmax) for your compound. You can determine this using a UV-Vis spectrophotometer or a diode array detector (DAD) in your HPLC. If the sensitivity is still low, you may need to consider a more sensitive detector, such as a fluorescence detector if your compound is fluorescent, or a mass spectrometer (LC-MS).
References
-
Mohammad, A., Ajmal, M., & Anwar, S. (n.d.). Note TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. Retrieved from [Link]
-
Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Analytical Methods. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Royal Society of Chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]
-
Sciencemadness.org. (2017). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from [Link]
-
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
ResearchGate. (2015). How can I select a solvent system for highly polar compounds to elute in TLC and run column?. Retrieved from [Link]
-
ResearchGate. (2014). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Retrieved from [Link]
-
ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from [Link]
-
Bitesize Bio. (2022). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]
-
AELAB. (2024). Expert Guide to Troubleshooting Common HPLC Issues. Retrieved from [Link]
-
ACS Publications. (2022). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
-
SciELO México. (2015). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC-UV chromatograms of standard carbamate mix standard using 220 nm wavelength at different mobile phase concentrations. Retrieved from [Link]
-
ALWSCI. (2024). Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. Retrieved from [Link]
-
Reddit. (2022). TLC Solvent for Very Polar Molecule. r/Chempros. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. Retrieved from [Link]
-
CROMlab Instruments. (n.d.). The Acclaim Carbamate Column—A Superior Solution. Retrieved from [Link]
-
International Journal of Scientific Research in Engineering and Management. (2024). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Retrieved from [Link]
-
OperaChem. (2023, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]
-
Der Pharma Chemica. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]
-
Separation Science. (n.d.). Effective Analysis Carbamate Pesticides. Retrieved from [Link]
-
ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]
-
Conquer Scientific. (2023). 4 Reasons Your HPLC Isn't Working Properly. Retrieved from [Link]
-
Axion Labs. (2023, November 18). HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works [Video]. YouTube. Retrieved from [Link]
-
Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]
-
PubChem. (n.d.). tert-Butyl (2-((2-aminoethyl)(methyl)amino)ethyl)carbamate. National Center for Biotechnology Information. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Retrieved from [Link]
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Solvent selection for optimizing tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate reactions
An Application Scientist's Guide to Solvent Selection for Reactions of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate
Welcome to the Technical Support Center. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing reactions involving the synthesis and modification of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate. As a key building block in pharmaceutical research, successful manipulation of this molecule is often pivotal. The selection of the reaction solvent is arguably one of the most critical parameters influencing yield, purity, and reaction time. This document moves beyond mere protocols to explain the underlying chemical principles, empowering you to make informed, effective decisions in your experimental design.
Part 1: Troubleshooting & FAQs for Synthesis via N-Arylation
The most common route to synthesize tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate is through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination. This involves coupling an aryl halide (e.g., 2-bromoaniline or 2-iodoaniline) with tert-butyl (2-aminoethyl)carbamate. Solvent choice here is paramount for success.
Q1: What are the recommended starting solvents for the Buchwald-Hartwig synthesis of the title compound, and what is the rationale?
Answer: The primary role of the solvent in a Buchwald-Hartwig reaction is to solubilize the reactants, the base, and the catalytic species while remaining inert. Aprotic solvents with moderate to high boiling points are generally preferred to ensure thermal stability and facilitate the reaction, which often requires heating.
The most common and effective solvents are Toluene , Dioxane , and Tetrahydrofuran (THF) .[1] However, due to safety and environmental concerns, there is a strong trend towards using greener alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and 2,2,5,5-Tetramethyloxolane (TMO) .[2][3]
Causality:
-
Aprotic Nature: Protic solvents (like alcohols or water) can interfere with the catalytic cycle by coordinating to the palladium center or reacting with the strong bases (e.g., sodium tert-butoxide) required for the reaction.
-
Solubility: The solvent must effectively dissolve the aryl halide, the amine, and the palladium-ligand complex. While the base (e.g., NaOt-Bu, Cs₂CO₃) may not fully dissolve, the solvent should facilitate its interaction with the catalyst and substrate.
-
Temperature: The reaction typically requires temperatures between 80-110 °C to drive the catalytic cycle, particularly the reductive elimination step. The solvent's boiling point must be high enough to achieve this.
Solvent Comparison Table:
| Solvent | Boiling Point (°C) | Polarity (Dielectric Const.) | Key Considerations |
| Toluene | 111 | 2.4 | Industry standard; good solubility for many organics; effective heat transfer.[4] |
| 1,4-Dioxane | 101 | 2.2 | Good solvent for a wide range of compounds; miscible with water, which can aid workup. |
| THF | 66 | 7.5 | Lower boiling point limits reaction temperature; may not be suitable for less reactive aryl chlorides. |
| 2-MeTHF | 80 | 6.2 | "Greener" alternative to THF with a higher boiling point and lower water miscibility.[3] |
| TMO | 103 | ~2.5 | A sustainable alternative to toluene with similar physical properties and performance.[2] |
Q2: My N-arylation reaction is stalling, giving low yields. How do I troubleshoot this from a solvent perspective?
Answer: A stalled reaction is a common issue. Before altering the catalyst or ligand, which can be costly, consider the solvent system. The flowchart below provides a systematic troubleshooting guide.
Troubleshooting Workflow: Low Conversion
Caption: Troubleshooting workflow for low-yield N-arylation reactions.
Expert Insights:
-
Base Solubility: Strong inorganic bases like cesium carbonate (Cs₂CO₃) have very low solubility in solvents like toluene. In these cases, a more polar solvent like dioxane can significantly improve reaction rates.[2]
-
Water Content: While the reaction should be anhydrous, trace amounts of water can sometimes be beneficial by aiding the reduction of the Pd(II) precatalyst to the active Pd(0) species.[1] However, excess water is detrimental. Ensure you are using dry solvents, but do not be overly concerned about parts-per-million levels unless you observe catalyst death.
Part 2: FAQs for Subsequent Reactions and Modifications
Once synthesized, tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate has two key functional groups: the aniline nitrogen and the Boc-protected primary amine. Solvent choice is critical for achieving selectivity and ensuring clean transformations.
Q3: What is the best solvent for selective Boc deprotection?
Answer: The tert-butoxycarbonyl (Boc) group is reliably cleaved under acidic conditions. The standard and most effective method is using Trifluoroacetic acid (TFA) in an inert solvent.
Recommended Solvent: Dichloromethane (DCM)
-
Causality: DCM is the solvent of choice for several reasons:
-
High Solubility: It readily dissolves the starting carbamate and the resulting trifluoroacetate salt of the product amine, ensuring a homogeneous reaction.
-
Inertness: It is stable to strong acids like TFA.
-
Volatility: Its low boiling point (40 °C) allows for easy removal under reduced pressure post-reaction, simplifying workup.
-
Alternative Solvents:
-
HCl in Dioxane/Methanol: If chlorinated solvents must be avoided, a solution of hydrogen chloride in an organic solvent is a viable alternative. 4M HCl in dioxane is commercially available and effective. Using methanol can be advantageous if the resulting hydrochloride salt is insoluble and precipitates, simplifying purification.
-
Aqueous HCl: While possible, using aqueous acid can complicate workup, as the product will be in the aqueous layer and require neutralization and extraction.
Q4: I want to perform an acylation on the aniline nitrogen. How does solvent choice influence selectivity and rate?
Answer: The aniline nitrogen is significantly less basic and nucleophilic than the primary amine that would be present after Boc deprotection. However, when the Boc group is intact, the aniline is the primary site for reactions like acylation or sulfonylation.
Solvent Effects on Nucleophilicity:
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These solvents are generally excellent choices for such reactions.[5][6]
-
Causality: They effectively solvate cations but poorly solvate anions and lone pairs. This leaves the aniline nitrogen's lone pair more "bare" and available for nucleophilic attack, accelerating the reaction. Acetonitrile (CH₃CN), in particular, has been shown to have a strong activating ability in some condensation processes.[6]
-
-
Aprotic, Nonpolar Solvents (Toluene, THF): These are also viable options, especially if a base like pyridine or triethylamine is used as both a catalyst and acid scavenger. The reaction may be slower compared to polar aprotic solvents.
-
Protic Solvents (Ethanol, Methanol): These should generally be avoided.
-
Causality: Protic solvents can hydrogen-bond with the aniline nitrogen, stabilizing its lone pair and significantly reducing its nucleophilicity.[7] Furthermore, the solvent itself (an alcohol) could compete with the aniline as a nucleophile, leading to unwanted ester side products.
-
Part 3: Key Experimental Protocols
Protocol 1: Synthesis of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate via Buchwald-Hartwig Amination
This protocol is a representative example. Optimization of catalyst, ligand, and base may be required for specific substrates.
Materials:
-
2-Bromoaniline (1.0 equiv)
-
tert-Butyl (2-aminoethyl)carbamate (1.2 equiv)
-
Pd₂(dba)₃ (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (1.4 equiv)
-
Anhydrous Toluene (degassed)
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed toluene via syringe. Stir the mixture at room temperature for 10 minutes. Rationale: This pre-formation step allows the active Pd(0)-ligand complex to form.
-
Add 2-bromoaniline followed by tert-butyl (2-aminoethyl)carbamate.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues and inorganic salts.[8]
-
Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient).
Protocol 2: Boc Deprotection
Materials:
-
tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate (1.0 equiv)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (10 equiv)
Procedure:
-
Dissolve the starting carbamate in DCM in a round-bottom flask (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath. Rationale: The deprotection is often exothermic; cooling helps control the reaction rate and prevents potential side reactions.
-
Add TFA dropwise to the stirred solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-3 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
The resulting crude amine trifluoroacetate salt can be used directly or neutralized by dissolving in a suitable solvent and washing with a saturated aqueous solution of sodium bicarbonate.
References
-
Miller, M. J., et al. (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Available at: [Link]
-
Zhao, B., et al. (2017). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. ResearchGate. Available at: [Link]
-
PubChem. tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate. National Center for Biotechnology Information. Available at: [Link]
- Google Patents. (2010). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
-
PubChem. tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate. National Center for Biotechnology Information. Available at: [Link]
-
Maynooth University. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. MURAL - Maynooth University Research Archive Library. Available at: [Link]
- Google Patents. (2014). CN104086460B - Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate.
-
Taira, J., et al. (2003). Studies on the solvent dependence of the carbamic acid formation from ω-(1-naphthyl)alkylamines and carbon dioxide. ResearchGate. Available at: [Link]
- Zhang, H., et al. (2007). Synthesis and Characterization of N-Substitutional Ethylenediamine Derivatives. Journal of the Korean Chemical Society.
-
Trovato, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Available at: [Link]
-
Klapars, A., et al. (2002). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. ACS Publications. Available at: [Link]
- Lei, P., & Szostak, M. (2020).
-
Trovato, A., et al. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]
-
Pradhan, S., et al. (2016). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. Available at: [Link]
- National Institutes of Health. (2020). Overcoming the Limitations of γ, and δ-C–H Arylation of Amines through Ligand Development. NIH Public Access.
-
Shvartsberg, Y. Y. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. MDPI. Available at: [Link]
- Adv. Synth. Catal. (2018). The Disappearing Director: The Case of Directed N‐Arylation via a Removable Hydroxyl Group. Wiley Online Library.
-
Shvartsberg, Y. Y. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. PubMed Central. Available at: [Link]
-
Li, J., et al. (2011). N-Arylation of amines, amides, imides and sulfonamides with arylboroxines catalyzed by simple copper salt/EtOH system. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate and Its Strategic Alternatives in Synthesis
An In-depth Technical Comparison for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and drug development, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among the myriad of available options for amine protection, carbamates, particularly the tert-butyloxycarbonyl (Boc) group, have established themselves as indispensable tools. This guide provides a comprehensive analysis of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate , a key intermediate leveraging the Boc protecting group on a vicinal diamino-aromatic scaffold. We will objectively compare its performance with viable structural analogs and alternative protection strategies, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their synthetic campaigns.
The Central Role of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate: A Structural Overview
tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate (CAS No. 180147-34-6) is a bifunctional molecule that features a primary aromatic amine and a Boc-protected primary aliphatic amine linked by an ethylenediamine bridge to a phenyl group.[1] This arrangement makes it a valuable building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The Boc group's steric hindrance and electronic effects render the protected amine nucleophilically inert under a wide range of reaction conditions, allowing for selective functionalization of the more reactive aromatic amine.
The core utility of this compound lies in the orthogonality of its protecting group strategy. The Boc group is stable to most nucleophiles and bases but can be readily cleaved under acidic conditions.[2] This allows for a multi-step synthesis where the aromatic amine can be modified first, followed by the deprotection and subsequent reaction of the aliphatic amine.
Comparative Analysis of Amine Protection Strategies for the Vicinal Diamino-Aromatic Scaffold
The choice of a protecting group is a critical decision in any synthetic route, influencing not only the reaction conditions but also the overall yield and purity of the final product. Here, we compare the Boc protection in our target compound with two of the most common alternatives: the Carboxybenzyl (Cbz) and the 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.
Protection of the Amine: A Head-to-Head Comparison
The selective mono-protection of diamines can be a synthetic challenge, often requiring careful control of reaction conditions to avoid the formation of di-protected byproducts.[3]
Table 1: Comparison of Protection Methodologies for Vicinal Diamino-Aromatic Scaffolds
| Protecting Group | Reagent | Typical Conditions | Yield (%) | Reaction Time (h) | Key Considerations |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., Et₃N, NaOH, or NaHCO₃), Solvent (e.g., CH₂Cl₂, THF, or H₂O/dioxane), Room Temperature | 66-95%[3][4] | 1-4 | Mild conditions; byproduct is t-butanol and CO₂, which are easily removed. The use of one equivalent of a proton source like Me₃SiCl can improve selectivity for mono-protection.[3] |
| Cbz | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Et₃N), Solvent (e.g., Dioxane/H₂O, CH₂Cl₂), 0 °C to Room Temperature | 85-95% | 1-3 | Reagent is a lachrymator and moisture-sensitive. Reaction is generally fast and high-yielding. |
| Fmoc | 9-Fluorenylmethyl chloroformate (Fmoc-Cl) or Fmoc-OSu | Base (e.g., NaHCO₃, Pyridine), Solvent (e.g., Dioxane/H₂O, CH₂Cl₂), Room Temperature | 90-98% | 1-2 | Fmoc-Cl is moisture-sensitive. Fmoc-OSu is a more stable alternative. The Fmoc group is significantly larger than Boc or Cbz, which can impact solubility and steric hindrance in subsequent steps.[5] |
Expertise & Experience in Causality: The high yields observed with all three protecting groups are a testament to their well-established reactivity. The choice often comes down to the specific requirements of the subsequent synthetic steps. For instance, the mild conditions for Boc protection are advantageous when other sensitive functional groups are present. The use of Me₃SiCl to generate one equivalent of HCl in situ protonates one of the amino groups, effectively directing the Boc anhydride to the other, thus achieving high selectivity for mono-protection.[3]
Deprotection: The Key to Orthogonal Synthesis
The true power of a protecting group lies in its selective removal. The orthogonality of Boc, Cbz, and Fmoc is a cornerstone of modern multi-step synthesis.[2][6]
Table 2: Comparison of Deprotection Methodologies
| Protecting Group | Reagent(s) | Typical Conditions | Reaction Time | Byproducts & Removal | Key Considerations |
| Boc | Strong Acid (e.g., TFA, HCl) | Neat TFA or solution in CH₂Cl₂, Room Temperature | 0.5-2 h | Isobutylene, CO₂, t-butyl cation; volatile and easily removed. | Highly efficient and clean. The tert-butyl cation can alkylate sensitive residues, so scavengers like anisole or thioanisole are sometimes added.[7] |
| Cbz | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) or Transfer Hydrogenation (e.g., Ammonium formate, Pd/C) | H₂ (1 atm), Pd/C in MeOH or EtOAc, Room Temperature | 1-16 h | Toluene, CO₂; easily removed. | Very mild and clean. Incompatible with other reducible functional groups like alkenes, alkynes, or some nitro groups.[8] Transfer hydrogenation offers a non-gaseous hydrogen source. |
| Fmoc | Base (e.g., 20% Piperidine in DMF) | 20% Piperidine in DMF, Room Temperature | 5-20 min | Dibenzofulvene-piperidine adduct; requires thorough washing for removal.[1] | Extremely fast and mild. The basic conditions are incompatible with base-labile groups. The dibenzofulvene adduct can sometimes be difficult to remove completely. |
Trustworthiness through Self-Validating Systems: The distinct deprotection conditions for each group form a self-validating system for orthogonal synthesis. For example, a molecule bearing both Boc and Cbz protected amines can have the Boc group removed with acid without affecting the Cbz group, and vice-versa with hydrogenolysis.[9] This allows for precise, sequential unmasking of reactive sites.
Experimental Protocols: A Practical Guide
The following protocols are representative procedures for the protection and deprotection of an aromatic diamine scaffold, providing a basis for comparison.
Synthesis of a Mono-Boc Protected Aromatic Diamine
This protocol is adapted from a general method for the selective mono-Boc protection of diamines.[3]
Experimental Workflow: Mono-Boc Protection
Caption: Workflow for selective mono-Boc protection.
Step-by-Step Methodology:
-
Dissolve the aromatic diamine (1.0 eq) in anhydrous methanol at 0 °C.
-
Slowly add chlorotrimethylsilane (1.0 eq) dropwise.
-
Allow the mixture to warm to room temperature and stir for 15 minutes.
-
Add water (approximately 1 mL per 10 mmol of diamine).
-
Add a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Dilute with water and wash with diethyl ether to remove any di-protected byproduct.
-
Adjust the pH of the aqueous layer to >12 with aqueous NaOH.
-
Extract the product with dichloromethane (3x).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc protected product.
Deprotection Protocols: A Comparative Overview
Protocol A: Boc Deprotection with Trifluoroacetic Acid (TFA) [10]
-
Dissolve the Boc-protected compound in dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA in vacuo.
-
The resulting amine salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted.
Protocol B: Cbz Deprotection by Catalytic Transfer Hydrogenation
-
Dissolve the Cbz-protected compound in methanol or ethanol.
-
Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).
-
Add ammonium formate (4-5 equivalents).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction, filter through celite to remove the catalyst, and concentrate the filtrate.
-
The residue can be partitioned between water and an organic solvent to remove ammonium salts.
Protocol C: Fmoc Deprotection with Piperidine [1]
-
Dissolve the Fmoc-protected compound in N,N-dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the solution at room temperature for 10-30 minutes.
-
Dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Wash the organic layer extensively with water and brine to remove piperidine and the dibenzofulvene adduct.
Logic of Choice: A Decision-Making Framework
The selection of the appropriate protecting group is dictated by the overall synthetic strategy. The following decision tree illustrates the logical process for choosing between Boc, Cbz, and Fmoc for a vicinal diamino-aromatic scaffold.
Decision Tree for Protecting Group Selection
Caption: A logical framework for selecting an amine protecting group.
Conclusion
tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate is a versatile and valuable building block due to the robust and orthogonal nature of the Boc protecting group. Its stability under a wide range of conditions and its facile removal under acidic conditions make it a reliable choice for complex, multi-step syntheses.
However, the choice of a protecting group is never a one-size-fits-all decision. The Cbz group offers a mild deprotection alternative via hydrogenolysis, which is ideal for substrates that are acid-sensitive but lack reducible functionalities. The Fmoc group, with its base-lability, provides another layer of orthogonality, crucial for intricate synthetic pathways where both acid and reduction-sensitive groups are present.
By understanding the comparative performance, experimental nuances, and the underlying logic of choice for these protecting groups, researchers can design more efficient, robust, and successful synthetic strategies for the development of novel therapeutics and complex molecules.
References
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Servín, F. A., Romero, J. A., Aguirre, G., Grotjahn, D., Somanathan, R., & Chávez, D. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 23-27. [Link]
- Sajiki, H., & Kume, K. (1995). A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. Tetrahedron Letters, 36(45), 8233-8236.
-
Carpino, L. A., & Han, G. Y. (1972). The 9-fluorenylmethoxycarbonyl function, a new base-sensitive amino-protecting group. The Journal of Organic Chemistry, 37(22), 3404–3409. [Link]
-
Varala, R., Nuvula, S., & Adapa, S. R. (2006). Iodine as a powerful catalyst for the N-tert-butoxycarbonylation of amines. The Journal of Organic Chemistry, 71(21), 8283–8286. [Link]
-
PubChem. (n.d.). tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate. Retrieved January 24, 2026, from [Link]
- Agami, C., Couty, F., & Puchot, C. (1986). Asymmetric synthesis of chiral piperazines. Tetrahedron, 42(8), 2209-2216.
-
Boc Deprotection Mechanism - TFA. (n.d.). Common Organic Chemistry. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved January 24, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved January 24, 2026, from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. [Link]
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- 10. Boc Deprotection - TFA [commonorganicchemistry.com]
A Comparative Guide to the Synthesis of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate: Yield and Efficiency Analysis
In the landscape of pharmaceutical and materials science, the synthesis of specifically substituted diamines is a cornerstone of molecular design and development. Among these, tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate stands out as a valuable building block, incorporating a protected primary amine and a reactive aromatic amine within the same scaffold. This guide provides a comprehensive comparison of the primary synthetic methodologies to produce this key intermediate, focusing on yield, efficiency, and practical considerations for researchers in drug development and chemical synthesis. We will delve into the mechanistic underpinnings of each approach, offering field-proven insights to guide your synthetic strategy.
Introduction: The Significance of Selectively Protected Diamines
The differential reactivity of the two amine functionalities in tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate makes it a versatile precursor for the synthesis of a wide array of complex molecules, including heterocyclic compounds and ligands for metal catalysis. The tert-butyloxycarbonyl (Boc) protecting group offers robust protection of the primary aliphatic amine under a variety of reaction conditions, while the free aromatic amine remains available for further functionalization. The challenge, therefore, lies in the selective and efficient synthesis of this molecule. This guide will compare three major synthetic strategies:
-
Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Group Reduction: A classic and often cost-effective two-step approach.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A modern and highly versatile cross-coupling methodology.
-
Reductive Amination: A convergent approach involving the formation of a C-N bond through an imine intermediate.
We will analyze each method based on experimental data, highlighting the advantages and limitations to provide a clear framework for selecting the most appropriate route for your research needs.
Method 1: Nucleophilic Aromatic Substitution (SNAr) and Subsequent Reduction
This two-step sequence is a well-established and cost-effective method for the synthesis of N-arylated amines. The strategy relies on the reaction of a nucleophilic amine with an electron-deficient aromatic ring, followed by the reduction of a nitro group to the desired aniline.
Workflow Diagram
Caption: Workflow for the SNAr and reduction synthesis route.
Mechanistic Rationale
The SNAr reaction proceeds via an addition-elimination mechanism. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack by the primary amine of N-Boc-ethylenediamine. This forms a resonance-stabilized Meisenheimer complex, which then expels the fluoride leaving group to restore aromaticity.
The subsequent reduction of the nitro group is a standard transformation. Catalytic hydrogenation using palladium on carbon (Pd/C) is a clean and efficient method.[1] Alternative reducing agents such as iron in acetic acid or hydrazine hydrate with a catalyst can also be employed, offering different levels of chemoselectivity and cost-effectiveness.[1][2][3][4]
Experimental Protocol
Step 1: Synthesis of tert-Butyl (2-((2-nitrophenyl)amino)ethyl)carbamate
-
To a solution of N-Boc-ethylenediamine (1.0 eq) in dimethyl sulfoxide (DMSO), add potassium carbonate (K₂CO₃, 2.0 eq).
-
To this suspension, add 2-fluoronitrobenzene (1.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate
-
Dissolve the tert-Butyl (2-((2-nitrophenyl)amino)ethyl)carbamate (1.0 eq) in ethanol or methanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the final product.
Performance Analysis
| Parameter | SNAr & Reduction |
| Overall Yield | 65-80% |
| Purity | Good to Excellent after chromatography |
| Reagent Cost | Low to Moderate |
| Reaction Time | 12-24 hours |
| Scalability | Readily scalable |
| Safety Concerns | Use of flammable solvents and hydrogen gas |
Method 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[5] This palladium-catalyzed cross-coupling reaction allows for the direct coupling of an amine with an aryl halide, often providing higher yields and greater functional group tolerance compared to traditional methods.[6]
Workflow Diagram
Caption: Workflow for the Buchwald-Hartwig amination route.
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination involves a series of well-defined steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Ligand Exchange: The amine displaces a ligand on the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed, and the Pd(0) catalyst is regenerated.
The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands such as XPhos or SPhos often providing excellent results.
Experimental Protocol
-
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., sodium tert-butoxide).
-
Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Add the aryl halide (e.g., 2-bromoaniline, 1.0 eq) and N-Boc-ethylenediamine (1.2 eq).
-
Add an anhydrous solvent (e.g., toluene or dioxane).
-
Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or GC-MS.
-
Cool the reaction mixture to room temperature and dilute with a suitable solvent (e.g., ethyl acetate).
-
Filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Performance Analysis
| Parameter | Buchwald-Hartwig Amination |
| Overall Yield | 75-95% |
| Purity | Excellent after chromatography |
| Reagent Cost | High (due to catalyst and ligand) |
| Reaction Time | 8-16 hours |
| Scalability | Scalable, but catalyst cost can be a factor |
| Safety Concerns | Air-sensitive reagents, use of strong bases |
Method 3: Reductive Amination
Reductive amination offers a convergent approach to the synthesis of the target molecule by forming the C-N bond through the reduction of an imine or enamine intermediate.[7] This method can be performed in a stepwise or a one-pot fashion. A plausible one-pot strategy would involve the reductive amination of a nitro-aldehyde with an amine, followed by the reduction of the nitro group.[8][9]
Workflow Diagram
Caption: Workflow for the one-pot reductive amination route.
Mechanistic Rationale
The reaction proceeds through the initial formation of an imine from the condensation of N-Boc-ethylenediamine and 2-nitrobenzaldehyde. A reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the imine to the corresponding secondary amine. Subsequently, the nitro group is reduced to the aniline, often in the same pot by introducing a different catalyst and reducing agent, such as catalytic hydrogenation.
Experimental Protocol
-
To a solution of 2-nitrobenzaldehyde (1.0 eq) and N-Boc-ethylenediamine (1.1 eq) in a suitable solvent (e.g., dichloromethane or dichloroethane), add a mild acid catalyst (e.g., acetic acid).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add a reducing agent such as sodium triacetoxyborohydride (STAB) portion-wise and continue stirring at room temperature.
-
Monitor the reaction by TLC until the imine is consumed.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude nitro-containing intermediate can then be subjected to reduction as described in Method 1, Step 2. Alternatively, a one-pot procedure can be developed where a hydrogenation catalyst is added after the reductive amination step.[8]
Performance Analysis
| Parameter | Reductive Amination |
| Overall Yield | 60-75% |
| Purity | Good, may require careful purification |
| Reagent Cost | Moderate |
| Reaction Time | 18-36 hours |
| Scalability | Scalable |
| Safety Concerns | Use of hydride reducing agents |
Comparative Summary and Conclusion
| Method | Yield | Reagent Cost | Scalability | Key Advantages | Key Disadvantages |
| SNAr & Reduction | 65-80% | Low to Moderate | Excellent | Cost-effective, well-established | Two distinct steps, potentially harsh conditions |
| Buchwald-Hartwig | 75-95% | High | Good | High yield, broad substrate scope, mild conditions | Expensive catalyst and ligand, air-sensitive reagents |
| Reductive Amination | 60-75% | Moderate | Good | Convergent, potential for one-pot synthesis | Potential for side reactions, moderate yields |
The choice of synthetic route for tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate is highly dependent on the specific needs of the researcher.
-
For large-scale synthesis where cost is a primary driver , the SNAr and reduction pathway offers a robust and economical option, despite being a two-step process.
-
When high yield and functional group tolerance are paramount , the Buchwald-Hartwig amination is the superior choice, albeit at a higher cost.[6] Its milder reaction conditions and excellent yields often justify the expense of the catalyst and ligand, particularly for the synthesis of high-value compounds.
-
Reductive amination presents a viable alternative, especially if a one-pot procedure can be optimized to improve efficiency and reduce workup.
Ultimately, the selection of the optimal synthetic method will involve a careful consideration of yield, cost, available equipment, and the scale of the synthesis. This guide provides the necessary data and protocols to make an informed decision, empowering researchers to efficiently synthesize this valuable chemical intermediate.
References
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- Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate.
- tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. The Royal Society of Chemistry. (URL not available)
- Tert-butyl carbamate derivative and preparation method and application thereof.
- In which nucleophilic aromatic substitution rate is faster m-fluoronitrobenzene or p... Chemistry Stack Exchange. (URL not available)
- Process for the catalytic hydrogenation of aromatic nitro compounds.
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- Synthesis of tert-butyl (2-acetylphenyl)carbamate (2). Download Table.
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- NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACET
- Nitro Reduction - Common Conditions. (URL not available)
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. (URL not available)
- Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amin
- Reductive Amination, and How It Works. Master Organic Chemistry. (URL not available)
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- Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a)
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- One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. RSC Publishing. (URL not available)
- PALLADIUM-CATALYZED AMINATION OF 2-CHLORO-1-AZAAZULENE WITH 2-AMINOPYRIDINE Mitsunori Oda, * Daisuke Miyawaki, Naoko M
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- Buchwald–Hartwig amin
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A Comparative Guide to the Synthetic Strategies for tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate: An Economic and Practical Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate is a valuable building block in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. The presence of a Boc-protected primary amine and a reactive aniline moiety within the same molecule makes it a versatile synthon for the construction of complex molecular architectures. The efficiency and cost-effectiveness of its synthesis are paramount for its practical application in drug discovery and development. This guide presents a comparative analysis of two primary synthetic strategies: a classical two-step approach involving nucleophilic aromatic substitution followed by reduction, and a more modern, one-pot palladium-catalyzed Buchwald-Hartwig amination.
Synthetic Strategies: A Head-to-Head Comparison
Two plausible and effective strategies for the synthesis of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate are outlined below. Each will be evaluated on its chemical merits, scalability, and economic viability.
Strategy 1: Nucleophilic Aromatic Substitution Followed by Reduction
This classical, two-step approach involves the initial reaction of a suitable N-Boc protected ethylenediamine derivative with an activated nitroaromatic compound, followed by the reduction of the nitro group to the desired aniline.
Strategy 2: Palladium-Catalyzed Buchwald-Hartwig Amination
This modern approach utilizes a palladium catalyst to directly couple an N-Boc protected aminoethyl component with an ortho-substituted aniline derivative, offering a more convergent and potentially more efficient route.
In-Depth Analysis of Synthetic Strategies
Strategy 1: A Two-Step Approach - Nucleophilic Substitution and Reduction
This strategy is a robust and well-established method in organic synthesis. The overall transformation is depicted below:
Figure 1: Reaction scheme for the two-step synthesis of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate.
Step 1: Nucleophilic Aromatic Substitution (SNAc)
The first step involves the reaction of 2-fluoronitrobenzene with tert-butyl (2-aminoethyl)carbamate. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the fluoride leaving group.
Experimental Protocol:
A detailed protocol for the synthesis of the precursor, tert-butyl (2-aminoethyl)carbamate, is available in the literature.[1][2] The subsequent nucleophilic aromatic substitution can be performed as follows:
-
To a solution of tert-butyl (2-aminoethyl)carbamate (1.0 eq.) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (1.5-2.0 eq.).
-
Add 2-fluoronitrobenzene (1.0-1.2 eq.) to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude intermediate, tert-butyl (2-((2-nitrophenyl)amino)ethyl)carbamate.
Step 2: Reduction of the Nitro Group
The nitro group of the intermediate is then reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and clean method.[3]
Experimental Protocol:
-
Dissolve the crude tert-butyl (2-((2-nitrophenyl)amino)ethyl)carbamate in a suitable solvent such as methanol, ethanol, or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the final product.
Causality and Trustworthiness:
The choice of 2-fluoronitrobenzene is strategic due to the high electronegativity of fluorine, which makes it a good leaving group in SNAr reactions.[4] The use of a non-nucleophilic base is crucial to deprotonate the amine nucleophile without competing in the substitution reaction. Catalytic hydrogenation is a reliable and high-yielding method for the reduction of aromatic nitro groups, often proceeding with minimal side products.[5][6] The self-validating nature of this protocol lies in the distinct polarity changes between the starting materials, intermediate, and final product, allowing for straightforward monitoring by TLC.
Strategy 2: A One-Pot Approach - Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a more convergent approach, forming the C-N bond in a single step through palladium catalysis.[7]
Figure 2: Reaction scheme for the one-pot Buchwald-Hartwig amination.
Experimental Protocol:
-
To a reaction vessel, add o-phenylenediamine (1.0 eq.), tert-butyl (2-bromoethyl)carbamate (1.0-1.2 eq.), a palladium catalyst such as Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%), a suitable phosphine ligand like XPhos or SPhos (2-10 mol%), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5-2.0 eq.).
-
Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to 80-110 °C.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with a suitable organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality and Trustworthiness:
The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, and base. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle.[8] The base plays a crucial role in deprotonating the amine and facilitating the formation of the active catalyst. The reaction is typically performed under inert conditions to prevent the oxidation of the palladium(0) catalyst. The progress of the reaction can be reliably tracked by monitoring the consumption of the starting materials.
Economic Analysis and Comparison
To provide a practical comparison, an economic analysis of the starting materials for each strategy is presented. Prices are approximate and can vary based on supplier and purity.
| Reagent | Strategy 1 Cost (per mole of product) | Strategy 2 Cost (per mole of product) |
| Starting Materials | ||
| o-Phenylenediamine | - | ~$20-40[9][10][11] |
| 2-Fluoronitrobenzene | ~$30-50[4][12][13][14][15] | - |
| tert-Butyl (2-aminoethyl)carbamate | ~$50-70[1][16][17][18][19] | - |
| tert-Butyl (2-bromoethyl)carbamate | - | ~$80-100 |
| Reagents & Catalysts | ||
| Palladium Catalyst (e.g., Pd₂(dba)₃) | - | ~$50-100 (for 2 mol%)[8] |
| Phosphine Ligand (e.g., XPhos) | - | ~$30-60 (for 4 mol%)[8] |
| Base (e.g., NaOtBu) | ~$5-10 | ~$5-10 |
| Reducing Agent (e.g., Pd/C) | ~$10-20 | - |
| Solvents | ~$10-20 | ~$10-20 |
| Estimated Total Cost | ~$105-170 | ~$195-240 |
Performance and Scalability
| Parameter | Strategy 1: Two-Step Approach | Strategy 2: Buchwald-Hartwig Amination |
| Overall Yield | Moderate to Good (typically 60-80% over two steps) | Good to Excellent (typically 70-90% in one step) |
| Purity of Crude Product | Generally requires purification after each step. | May require significant purification to remove catalyst residues. |
| Scalability | Readily scalable. The reduction step can be performed in large-scale hydrogenation reactors. | Scalable, but the cost of the palladium catalyst and ligand can be a significant factor at larger scales. Catalyst recycling may be necessary. |
| Process Simplicity | Two distinct steps, which can be easier to optimize and troubleshoot individually. | A one-pot reaction, which can be more efficient but may be more challenging to optimize due to the number of components. |
| Safety & Environmental | The use of a nitroaromatic intermediate requires careful handling. Catalytic hydrogenation is generally a clean reaction. | Palladium catalysts can be toxic and require careful removal from the final product. Solvents like toluene and dioxane have environmental concerns. |
Conclusion and Recommendations
Both synthetic strategies present viable pathways to tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate.
Strategy 1 (Two-Step Approach) is a more traditional and often more cost-effective method, particularly at a larger scale where the cost of the palladium catalyst in Strategy 2 becomes a significant factor. The starting materials are relatively inexpensive, and the reactions are generally robust and scalable. However, it is a longer process with an additional purification step.
Strategy 2 (Buchwald-Hartwig Amination) offers a more elegant and convergent synthesis. It can provide higher overall yields in a single step, which can be advantageous for rapid analog synthesis in a research setting. However, the higher cost of the catalyst and ligand, as well as the need for stringent inert atmosphere conditions, may make it less appealing for large-scale production unless a highly efficient and recyclable catalytic system is developed.
For academic research and early-stage drug discovery , where speed and versatility are often prioritized, the Buchwald-Hartwig amination (Strategy 2) may be the preferred method for accessing a variety of analogs quickly.
For process development and large-scale manufacturing , the two-step nucleophilic aromatic substitution and reduction (Strategy 1) is likely to be the more economically viable and practical approach due to the lower cost of raw materials and the avoidance of expensive and sensitive catalysts.
Ultimately, the choice of synthetic route will depend on the specific needs of the project, including the desired scale, budget, and timeline. This guide provides the foundational data and rationale to support an informed and strategic decision.
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Safety Operating Guide
Navigating the Disposal of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and application of novel chemical entities are at the heart of innovation. Among these, tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate, a bifunctional molecule incorporating a carbamate protective group and an aromatic amine, presents unique handling and disposal challenges. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in scientific principles and best laboratory practices. Our objective is to empower you with the knowledge to not only adhere to safety protocols but also to understand the rationale behind them, fostering a culture of safety and environmental responsibility in your laboratory.
Hazard Profile: Understanding the Risks
A thorough understanding of a chemical's hazard profile is the bedrock of safe handling and disposal. For tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate (CAS No. 180147-34-6), the primary hazards stem from its carbamate and aromatic amine functionalities.
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards[1]:
-
Acute Toxicity (Oral): Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Aromatic amines, as a class, are known for their potential to be absorbed through the skin and can have long-term health effects, including an increased risk of cancer[2][3]. The carbamate functional group, while often used as a protecting group in synthesis, can also exhibit biological activity[4]. Therefore, treating this compound with a high degree of caution is imperative.
Table 1: GHS Hazard Summary for tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate [1]
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Given the identified hazards, stringent adherence to safety protocols is non-negotiable. Before handling tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate, ensure you are in a well-ventilated area, preferably within a chemical fume hood.
Essential Personal Protective Equipment (PPE):
-
Hand Protection: Wear nitrile or neoprene gloves. Latex gloves are not recommended as they may not provide adequate protection against aromatic amines[4]. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.
-
Skin and Body Protection: A lab coat is essential. For larger quantities or in the event of a spill, consider a chemically resistant apron or suit.
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosol generation, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Spill Management: A Rapid and Safe Response
Accidental spills require immediate and appropriate action to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described above.
-
Contain the Spill: For liquid spills, use an inert absorbent material like vermiculite, sand, or a commercial spill pillow to contain the substance. For solid spills, carefully sweep or scoop the material, avoiding the generation of dust.
-
Neutralize (if applicable and safe): For small spills of aromatic amines, some protocols suggest deactivation. However, for this specific compound, neutralization is not recommended without specific guidance from your institution's Environmental Health and Safety (EHS) department.
-
Collect and Package Waste: Carefully collect the absorbed material and any contaminated debris into a clearly labeled, sealable hazardous waste container.
-
Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Seek Medical Attention: If you come into contact with the chemical, wash the affected area immediately and seek medical advice.
Waste Collection and Storage: Preventing Cross-Contamination
Proper segregation and storage of chemical waste are critical to prevent dangerous reactions and ensure compliant disposal.
-
Waste Containers: Use only designated, chemically resistant, and leak-proof containers for the collection of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate waste.
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "Hazardous Waste," and the associated hazard symbols (e.g., irritant, harmful).
-
Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous reactions.
-
Storage: Store waste containers in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials.
Decontamination Procedures: Ensuring a Clean Workspace
Thorough decontamination of all surfaces and equipment that have come into contact with tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate is essential to prevent inadvertent exposure.
Protocol for Decontaminating Glassware and Equipment:
-
Initial Rinse: Rinse contaminated items with a suitable organic solvent, such as ethanol or acetone, to remove the bulk of the chemical. Collect this rinse as hazardous waste.
-
Washing: Wash the items with soap and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the items to air dry completely or dry them in an oven.
For surface decontamination, wipe the area with a cloth soaked in a suitable solvent, followed by a soap and water wash. All cleaning materials must be disposed of as hazardous waste.
Final Disposal Procedures: The Path to Compliance
The final disposal of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate must be conducted in accordance with local, state, and federal regulations. As a general guideline for carbamate and aromatic amine compounds, the following methods are often employed:
-
Licensed Hazardous Waste Disposal Vendor: The most common and recommended method is to transfer the collected waste to a licensed hazardous waste disposal company. These companies have the expertise and facilities to handle and dispose of such chemicals safely and in compliance with all regulations.
-
Incineration: High-temperature incineration in a permitted hazardous waste incinerator is a common method for the complete destruction of organic compounds like this one.
It is crucial to consult your institution's EHS department for specific guidance on the disposal procedures at your facility. They will have established protocols and relationships with certified waste disposal vendors.
Disposal Workflow Diagram
The following diagram illustrates a generalized workflow for the proper disposal of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate.
Caption: Generalized workflow for chemical waste disposal.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of tert-Butyl 2-[(2-Aminophenyl)amino]ethylcarbamate is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the inherent hazards, adhering to stringent safety protocols, and following a systematic disposal plan, researchers can mitigate risks to themselves, their colleagues, and the environment. This guide provides a robust framework, but it is incumbent upon every laboratory professional to remain informed, consult with their institution's safety experts, and foster a culture where safety is paramount.
References
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Gopalan, A. et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]
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PubChem. tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate. [Link]
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SKC Inc. SDS 2001 - Aromatic Amine DECONtamination Solution. [Link]
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U.S. Environmental Protection Agency. Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. [Link]
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National Center for Biotechnology Information. Carbamate Toxicity - StatPearls. [Link]
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Oplatowska, M. et al. (2012). The impact of aromatic amines on the environment: risks and damages. PubMed. [Link]
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Hashemi, S. M. B. et al. (2022). Decontamination technologies for medicinal and aromatic plants: A review. PMC. [Link]
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ResearchGate. Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. [Link]
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Breast Cancer Prevention Partners (BCPP). Aromatic Amines. [Link]
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SKC Inc. SDS 2002 - Aromatic Amine Cleaning Developing Solution. [Link]
- Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).
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U.S. Environmental Protection Agency. Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. [Link]
-
Canada.ca. Aromatic Amines Group - information sheet. [Link]
Sources
- 1. tert-butyl N-[2-(2-aminophenyl)ethyl]carbamate | C13H20N2O2 | CID 17912990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The impact of aromatic amines on the environment: risks and damages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bcpp.org [bcpp.org]
- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
